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3-(1,3-Oxazol-5-yl)piperidine Documentation Hub

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  • Product: 3-(1,3-Oxazol-5-yl)piperidine
  • CAS: 877664-83-0

Core Science & Biosynthesis

Foundational

3-(1,3-Oxazol-5-yl)piperidine chemical structure and properties

An In-Depth Technical Guide to the Chemical Structure and Properties of 3-(1,3-Oxazol-5-yl)piperidine[1] Executive Summary: The Scaffold Advantage In the landscape of fragment-based drug discovery (FBDD), 3-(1,3-Oxazol-5...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Properties of 3-(1,3-Oxazol-5-yl)piperidine[1]

Executive Summary: The Scaffold Advantage

In the landscape of fragment-based drug discovery (FBDD), 3-(1,3-Oxazol-5-yl)piperidine represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This molecule synergizes the high aqueous solubility and hydrogen-bonding capability of the piperidine ring with the aromatic, metabolic stability, and bioisosteric properties of the 1,3-oxazole moiety.[1]

This guide provides a rigorous technical analysis of this compound, detailing its physicochemical profile, validated synthetic pathways, and utility in medicinal chemistry.[1][2][3] It is designed for researchers requiring actionable data for library synthesis and lead optimization.[1]

Section 1: Chemical Profile & Physicochemical Properties[1][4]

The core structure consists of a saturated six-membered nitrogen heterocycle (piperidine) linked at the C3 position to the C5 position of a 1,3-oxazole ring.[1] This specific connectivity is critical; unlike the 4-substituted analogs, the 3-substituted piperidine introduces chirality (C3 is a stereocenter), offering vectors for exploring asymmetrical binding pockets.[1]

Table 1: Physicochemical Data Profile

PropertyValue / DescriptorContext for Drug Design
IUPAC Name 3-(1,3-Oxazol-5-yl)piperidineCore scaffold nomenclature
CAS Number 1864062-33-8 (dihydrochloride)Primary commercial salt form
Molecular Formula C

H

N

O
Fragment-like chemical space
Molecular Weight 152.19 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3)
cLogP ~0.5 (Predicted)High hydrophilicity; excellent oral bioavailability potential
TPSA ~38 Å

High membrane permeability (Brain penetration likely)
pKa (Piperidine) ~9.5 - 10.5Basic center; forms salts (HCl) for solubility
pKa (Oxazole) ~0.8Very weak base; remains neutral at physiological pH
H-Bond Donors 1 (NH)Critical for backbone interactions
H-Bond Acceptors 3 (N, O, N)Versatile interaction points

Analyst Note: The low molecular weight (<200 Da) and low cLogP make this an exemplary "fragment" starting point. The secondary amine allows for rapid diversification (amide coupling, reductive amination), while the oxazole acts as a stable bioisostere for carbonyls or carboxylic acids.[1]

Section 2: Synthetic Architecture

The synthesis of 3-(1,3-Oxazol-5-yl)piperidine is non-trivial due to the need to construct the oxazole ring efficiently while maintaining the integrity of the piperidine amine.[1] The most robust, field-proven method utilizes the Van Leusen Oxazole Synthesis .[1]

Retrosynthetic Analysis

The strategy involves the reaction of a protected piperidine-3-carboxaldehyde with Tosylmethyl Isocyanide (TosMIC).[1] This [3+2] cycloaddition is favored for generating 5-substituted oxazoles specifically.[1]

Retrosynthesis Target 3-(1,3-Oxazol-5-yl)piperidine (Target Scaffold) Intermediates Protected Intermediate (N-Boc-3-(oxazol-5-yl)piperidine) Target->Intermediates Deprotection (TFA/HCl) Precursors Precursors: 1. N-Boc-piperidine-3-carboxaldehyde 2. TosMIC (Tosylmethyl Isocyanide) Intermediates->Precursors Van Leusen Reaction (K2CO3, MeOH, Reflux)

Figure 1: Retrosynthetic logic flow for the construction of the oxazole-piperidine core.

Detailed Experimental Protocol (Van Leusen Route)

Objective: Synthesis of tert-butyl 3-(1,3-oxazol-5-yl)piperidine-1-carboxylate (Intermediate).

Reagents:

  • tert-Butyl 3-formylpiperidine-1-carboxylate (1.0 eq)[1]

  • p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 eq)
  • Methanol (anhydrous)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve tert-butyl 3-formylpiperidine-1-carboxylate (10 mmol) in anhydrous methanol (50 mL).

  • Reagent Addition: Add TosMIC (11 mmol) and K

    
    CO
    
    
    
    (20 mmol) to the solution.
  • Cyclization: Heat the reaction mixture to reflux (approx. 65°C) under a nitrogen atmosphere.

    • Mechanism:[2][4] The base deprotonates TosMIC, which attacks the aldehyde carbonyl.[1] Subsequent cyclization and elimination of the tosyl group yield the 5-substituted oxazole.[1]

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1][5] Reaction typically completes in 3–6 hours.[1]

  • Workup: Cool to room temperature. Remove methanol under reduced pressure.[1] Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via flash column chromatography (SiO
    
    
    , 0-40% EtOAc in Hexanes).

Deprotection (Final Step):

  • Dissolve the intermediate in Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA) (10 eq) or 4M HCl in Dioxane at 0°C.

  • Stir at room temperature for 1 hour.

  • Concentrate to dryness to yield the 3-(1,3-Oxazol-5-yl)piperidine salt .

Section 3: Mechanistic & Structural Insights

Understanding the reactivity of this scaffold is crucial for downstream derivatization.[1]

The Oxazole Ring

The 1,3-oxazole ring is aromatic but less resonance-stabilized than furan or thiophene.[1]

  • Basicity: The nitrogen at position 3 is weakly basic (pKa ~0.8). It does not protonate under physiological conditions, serving instead as a hydrogen bond acceptor.[1]

  • Metabolic Stability: Oxazoles are generally resistant to oxidative metabolism (CYP450) compared to furans, making them excellent spacers in drug design.

The Piperidine Ring (C3-Chirality)

The 3-position substitution creates a chiral center.[1]

  • Stereochemistry: The commercial material is often racemic.[1] However, for high-affinity binding, enantiomeric separation (chiral HPLC) or asymmetric synthesis is recommended.[1] The (S)- and (R)-enantiomers will project the oxazole vector in significantly different trajectories (approx.[1] 109.5° tetrahedral angle difference).

Properties Core 3-(1,3-Oxazol-5-yl)piperidine N_Pip Piperidine NH (pKa ~10, Nucleophilic) Core->N_Pip Derivatization Site Ox_N Oxazole N (H-Bond Acceptor) Core->Ox_N Target Interaction Chiral C3 Stereocenter (Vector Control) Core->Chiral 3D Geometry

Figure 2: Functional pharmacophore map of the scaffold.

Section 4: Applications in Drug Discovery

Researchers utilize this scaffold primarily for Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping .[1]

  • Kinase Inhibitors: The oxazole nitrogen can interact with the hinge region of kinases (ATP-binding site), while the piperidine extends into the solvent-exposed region or ribose pocket.[1]

  • GPCR Ligands: 3-substituted piperidines are privileged structures for aminergic GPCRs (e.g., Dopamine, Serotonin receptors).[1] The oxazole provides a rigid aromatic spacer that mimics phenyl or amide groups found in neurotransmitters.[1]

  • Bioisosterism:

    • Oxazole vs. Amide: The oxazole ring is a classic bioisostere for an amide bond (-CONH-).[1] It locks the conformation and removes the H-bond donor, which can improve membrane permeability.[1]

    • Oxazole vs. Carboxylic Acid: In some contexts, the oxazole serves as a carboxylic acid surrogate due to its planar, polar nature.[1]

Section 5: Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Hygroscopic (especially as HCl salt). Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • Handling: Use in a fume hood.[1] The free base may be volatile; handle salts to prevent inhalation exposure.[1]

References

  • PubChem. "3-(1,3-oxazol-5-yl)piperidine dihydrochloride."[1][6] National Library of Medicine.[1] Accessed 2026.[1][6][4][7] Link

  • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[1] 13. A general one-step synthesis of oxazoles from aldehydes and tosylmethyl isocyanide." Tetrahedron Letters, 1972.[1] Link

  • BldPharm. "3-(1,3-oxazol-5-yl)piperidine dihydrochloride Product Data." BldPharm Catalog. Accessed 2026.[1][6][4][7] Link

  • Biosynth. "4-(1,3-Oxazol-5-yl)piperidine dihydrochloride (Analog Reference)." Biosynth. Accessed 2026.[1][6][4][7] Link

Sources

Foundational

Medicinal Chemistry Applications of Piperidine-Oxazole Scaffolds

The following technical guide details the medicinal chemistry applications, synthetic methodologies, and therapeutic utility of Piperidine-Oxazole scaffolds. Design, Synthesis, and Therapeutic Targeting Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications, synthetic methodologies, and therapeutic utility of Piperidine-Oxazole scaffolds.

Design, Synthesis, and Therapeutic Targeting

Executive Summary

The fusion of the piperidine ring—a ubiquitous "privileged structure" found in >12,000 bioactive compounds—with the oxazole heterocycle represents a high-value strategy in modern drug discovery. This scaffold combination offers a unique balance of physicochemical properties: the piperidine provides solubility and a defined basic center (pKa ~10-11), while the oxazole serves as a stable, non-basic bioisostere of amides or esters, capable of engaging in specific


-

stacking and hydrogen bonding interactions.

This guide analyzes the structural logic, synthetic access, and application of this scaffold across three primary therapeutic axes: GPCR modulation (Orexin/TRPV1) , Enzyme Inhibition (FAAH/PREP) , and Oncology .

Structural Architectures & Design Logic

The piperidine-oxazole scaffold is not a monolith; its utility depends heavily on the topology of the connection. We categorize these into three primary architectures:

Type I: The "Beads-on-a-String" Model (Linear)[1]
  • Structure: The piperidine and oxazole rings are separated by a flexible linker (alkyl, ether, or amide).

  • Application: GPCR ligands (e.g., Orexin antagonists) where the receptor binding pocket spans a significant distance, requiring a "dumbbell" shape to bridge two distinct hydrophobic domains.

  • Design Advantage: Allows independent optimization of the "head" (piperidine) and "tail" (oxazole) groups.[1]

Type II: Direct Heteroaryl Attachment (Biaryl-like)[1]
  • Structure: The oxazole is directly bonded to the piperidine carbon skeleton (e.g., 4-(oxazol-2-yl)piperidine).[1]

  • Application: Kinase inhibitors and enzyme active site binders.

  • Design Advantage: Rigidifies the molecule, reducing the entropic penalty upon binding. The oxazole often acts as a bioisostere for a carboxylic acid or amide, positioning the piperidine nitrogen for a crucial salt bridge.

Type III: N-Linked "Propeller" Systems[1]
  • Structure: The piperidine nitrogen is directly bonded to the oxazole carbon (e.g., 2-(piperidin-1-yl)oxazole).[1]

  • Application: Prolyl Oligopeptidase (PREP) inhibitors.[1]

  • Design Advantage: Modulates the basicity of the piperidine nitrogen (making it less basic due to conjugation with the oxazole), improving membrane permeability (CNS penetration).

Synthetic Methodologies

Reliable access to these scaffolds is critical for SAR exploration.[1] Three dominant pathways are recommended based on scalability and functional group tolerance.

Protocol A: Van Leusen Oxazole Synthesis (Type II Scaffolds)

The most robust method for converting piperidine aldehydes into 5-substituted oxazoles.

  • Substrate: N-Boc-piperidine-4-carboxaldehyde.[1]

  • Reagent: Tosylmethyl isocyanide (TosMIC).[1]

  • Conditions: K₂CO₃, MeOH, Reflux.[2]

  • Mechanism: Base-mediated cycloaddition followed by elimination of p-toluenesulfinic acid.

Protocol B: Robinson-Gabriel Cyclodehydration (Type II Scaffolds)

Ideal for 2,5-disubstituted oxazoles.[1]

  • Precursor:

    
    -acylamino ketone (derived from N-acylating an 
    
    
    
    -amino ketone).[1]
  • Reagent: Burgess reagent or POCl₃.[1]

  • Advantage: Allows precise installation of substituents at the 2- and 5-positions.

Protocol C: Buchwald-Hartwig Amination (Type III Scaffolds)

For linking the piperidine nitrogen to a halo-oxazole.

  • Substrate: 2-chlorooxazole + Piperidine.[1]

  • Catalyst: Pd₂(dba)₃ / XPhos.[1]

  • Conditions: NaOtBu, Toluene, 100°C.

Visualization: Synthetic Decision Tree

SynthesisPathways Start Target Scaffold Type2 C-Linked (4-Oxazolyl-Piperidine) Start->Type2 Type3 N-Linked (N-Oxazolyl-Piperidine) Start->Type3 Aldehyde Piperidine Aldehyde Type2->Aldehyde If 5-sub desired Amide Piperidine Amide Type2->Amide If 2,5-sub desired HaloOx Halo-Oxazole Type3->HaloOx VanLeusen Van Leusen Reaction (TosMIC, K2CO3) Aldehyde->VanLeusen RobGab Robinson-Gabriel (POCl3 or Burgess) Amide->RobGab PdCoupling Pd-Catalyzed Coupling (Buchwald-Hartwig) HaloOx->PdCoupling ProductA 5-Substituted Oxazole VanLeusen->ProductA ProductB 2,5-Disubstituted Oxazole RobGab->ProductB ProductC 2-Amino Oxazole PdCoupling->ProductC

Figure 1: Synthetic decision tree for accessing distinct piperidine-oxazole regioisomers.[1]

Therapeutic Case Studies

Case Study 1: FAAH Inhibitors (Pain & Inflammation)

Target: Fatty Acid Amide Hydrolase (FAAH).[1][3][4] Mechanism: Covalent inhibition via active site serine carbamylation.[1] The Scaffold: Piperidine/Piperazine Aryl Ureas.[4]

Early FAAH inhibitors (e.g., URB597) utilized a biphenyl core.[1] Optimization efforts by Pfizer and J&J introduced the piperidine-urea-oxazole motif.

  • Role of Piperidine: Acts as a "leaving group" mimic during the carbamylation event or positions the urea for nucleophilic attack by Ser241.

  • Role of Oxazole: In "alpha-ketooxazole" inhibitors, the oxazole activates the ketone carbonyl (via electron withdrawal) for reversible hemiketal formation with the catalytic serine.

  • Key Insight: Replacing hydrophobic alkyl chains with a piperidine ring significantly improved aqueous solubility and reduced off-target activity against other serine hydrolases.

Data Summary: Impact of Scaffold Modification

Compound Class Core Structure IC50 (FAAH) Selectivity (vs. MAGL) Solubility
URB597 Biphenyl-Carbamate 4.6 nM High Low
OL-135 Alpha-Ketooxazole 4.7 nM >100x Moderate

| JNJ-Series | Piperidine-Urea | <10 nM | >1000x | High |[1]

Case Study 2: Orexin Receptor Antagonists (Insomnia)

Target: Orexin Receptors (OX1R/OX2R).[1][5][6] Mechanism: Allosteric antagonism to block wakefulness signaling.[1] The Scaffold: Piperidine Ethers.

The evolution from Suvorexant (a diazepane) to next-generation SORAs (Selective Orexin Receptor Antagonists) involved the "piperidine ether" scaffold.

  • Discovery: Researchers at Merck identified that replacing the diazepane core with a piperidine ether (linked to a benzoxazole or oxadiazole) retained potency while modulating receptor selectivity.

  • SAR Logic: The oxazole ring serves as a flat, aromatic spacer that engages in

    
    -stacking with aromatic residues (e.g., Tyr/Phe) in the receptor tunnel. The piperidine nitrogen, often methylated, provides a crucial anchor point.
    
  • Outcome: Compounds like Filorexant and subsequent Piperidine Ether 2-SORAs (OX2R selective) demonstrated that subtle changes in the oxazole substitution pattern could flip selectivity between OX1R and OX2R.[7]

Case Study 3: PREP Inhibitors (Neurodegeneration)

Target: Prolyl Oligopeptidase (PREP).[1] Mechanism: Inhibition of alpha-synuclein aggregation. The Scaffold: N-Linked Oxazolyl-Piperidines.

A specific example is (S)-1-(4-Methyl-2-(3-phenylpropyl)oxazol-5-yl)piperidine-2-carbonitrile .[1]

  • Design: This molecule features a piperidine ring directly attached to the oxazole. The nitrile group on the piperidine forms a covalent (reversible) imidate adduct with the active site serine.

  • Oxazole Function: The oxazole ring acts as a rigid linker that spans the S1-S2 binding pockets, mimicking the peptide backbone of natural substrates but with superior metabolic stability.

  • Result: High potency (Ki < 10 nM) and blood-brain barrier penetrance, crucial for treating Parkinson's disease.[1]

Physicochemical & ADME Profiling

Integrating an oxazole into a piperidine scaffold alters the molecular property profile in predictable ways:

  • Basicity Modulation:

    • Piperidine alone: pKa ~11.0 (Highly basic, often charged at physiological pH).[1]

    • N-Aryl Piperidine (Oxazole-linked): pKa drops to ~5-7.[1] This increases the fraction of neutral molecule, enhancing membrane permeability and CNS penetration .

  • Metabolic Stability:

    • The oxazole ring is generally resistant to oxidative metabolism (CYP450), unlike furan (prone to ring opening) or thiophene (S-oxidation).[1]

    • Caution: Oxazoles can be susceptible to acid-catalyzed hydrolysis in the stomach if electron-donating groups are present at C2/C5.

  • Solubility:

    • The combination is often more soluble than bis-aryl systems due to the piperidine's sp3 character (disrupting crystal packing) and the oxazole's polarity (H-bond acceptor capacity).

Visualization: Pharmacophore Logic (Orexin/TRPV1 Type)

Pharmacophore Pip Piperidine Core (Solubility/Basicity) Linker Flexible Linker (Entropy Control) Pip->Linker Rec_Asp Receptor Aspartate (Salt Bridge) Pip->Rec_Asp Ionic Interaction Ox Oxazole Ring (Pi-Stacking/H-Bond Acceptor) Linker->Ox Sub Distal Aryl Group (Hydrophobic Pocket) Ox->Sub Rec_Tyr Receptor Tyrosine (Pi-Interaction) Ox->Rec_Tyr Pi-Stacking

Figure 2: Pharmacophore model demonstrating the dual-interaction strategy of piperidine-oxazole ligands in GPCR binding pockets.

Experimental Protocols

General Procedure: Van Leusen Synthesis of 5-(Piperidin-4-yl)oxazole[1]
  • Reactants: Dissolve N-Boc-piperidine-4-carboxaldehyde (1.0 equiv) and TosMIC (1.1 equiv) in dry Methanol (0.5 M).

  • Base Addition: Add anhydrous K₂CO₃ (1.1 equiv) in one portion.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (disappearance of aldehyde).[1]

  • Workup: Evaporate methanol under reduced pressure. Resuspend residue in water/EtOAc.[1] Extract aqueous layer with EtOAc (3x).[1]

  • Purification: Dry organic phase over MgSO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

  • Deprotection: Treat the N-Boc intermediate with TFA/DCM (1:4) for 1 hour to yield the free amine salt.

General Procedure: Synthesis of Piperidine-Oxazole Urea (FAAH Inhibitor Type)[1]
  • Activation: Dissolve 4-phenylpiperidine (1.0 equiv) in DCM with DIPEA (2.0 equiv).

  • Coupling: Add phosgene (or triphosgene, 0.4 equiv) at 0°C to form the carbamoyl chloride.

  • Addition: Add 2-aminooxazole (1.0 equiv) (or substituted derivative) to the reaction mixture.

  • Completion: Stir at RT for 12 hours. Quench with water.[1][8]

  • Isolation: Extract with DCM, wash with brine, and recrystallize from EtOH.

References

  • Piperidine Privileged Structures: J. Med. Chem. 2025.[1][9][10] "Piperidine-containing drugs and recently studied analogs."[11][12] Link

  • Orexin Antagonists: Bioorg. Med. Chem. Lett. 2014. "Discovery of piperidine ethers as selective orexin receptor antagonists (SORAs)." Link

  • FAAH Inhibitors: J. Med. Chem. 2009. "Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH)." Link

  • PREP Inhibitors: J. Med. Chem. 2023.[1] "Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands." Link[1]

  • Van Leusen Synthesis: Tetrahedron Lett. 1972.[1] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon, nitrogen double bonds." (Foundational Method).[1][8]

  • TRPV1 Antagonists: Bioorg. Med. Chem. Lett. 2007.[1] "Trisubstituted pyrimidines as transient receptor potential vanilloid 1 (TRPV1) antagonists." Link[1]

Sources

Exploratory

Biological Activity Profile of 3-(1,3-Oxazol-5-yl)piperidine Derivatives: A Technical Analysis

Topic: Biological Activity Profile of 3-(1,3-Oxazol-5-yl)piperidine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Pha...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Profile of 3-(1,3-Oxazol-5-yl)piperidine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Pharmacophore Architecture

The 3-(1,3-oxazol-5-yl)piperidine scaffold represents a strategic bioisostere in modern medicinal chemistry, bridging the gap between highly polar amino acid derivatives and CNS-penetrant small molecules. Structurally, this core consists of a saturated piperidine ring linked at the C3 position to a 1,3-oxazole heteroaromatic system.

This architecture is primarily utilized as a lipophilic bioisostere of nipecotic acid (piperidine-3-carboxylic acid). While nipecotic acid is a potent GABA uptake inhibitor, its zwitterionic nature prevents blood-brain barrier (BBB) penetration. The 1,3-oxazole ring mimics the planar geometry and hydrogen-bond acceptor capability of the carboxylate moiety but significantly increases LogP, facilitating CNS entry.

Structural Significance[1]
  • Piperidine Ring (C3-Chirality): The C3 position introduces a chiral center (

    
     or 
    
    
    
    ). Biological activity is often stereoselective; for instance, GABA transporter (GAT) inhibition frequently favors the
    
    
    -enantiomer for GAT1 and the
    
    
    -enantiomer for GAT4.
  • 1,3-Oxazole Moiety: Acts as a metabolically stable surrogate for esters or amides. Unlike esters, which are prone to rapid hydrolysis by plasma esterases, the oxazole ring resists enzymatic cleavage while maintaining critical dipole interactions with receptor binding pockets.

Therapeutic Applications & Target Profile

The biological activity of this scaffold is tunable based on N-substitution (piperidine nitrogen) and C2-substitution (oxazole ring).

A. Neurology: GABA Uptake Inhibition (Epilepsy & Anxiety)

The most validated application of this scaffold is in the inhibition of Gamma-Aminobutyric Acid (GABA) transporters (GAT).

  • Mechanism: The protonated piperidine nitrogen mimics the amino group of GABA, anchoring the molecule via an ionic bond to a conserved aspartate residue in the transporter. The oxazole ring occupies the pocket normally reserved for the GABA carboxylate.

  • Selectivity:

    • mGAT1 Inhibition: Associated with anticonvulsant activity.[1] Derivatives with lipophilic N-substituents (e.g., diarylbutadienyl spacers) show nanomolar potency.

    • mGAT4 Inhibition: Associated with anxiolytic effects without significant motor impairment.[1]

B. Psychiatry: GPCR Modulation (Schizophrenia)

When the piperidine nitrogen is linked to aryl-piperazine or benzoxazole moieties, the profile shifts toward Dopamine (D2) and Serotonin (5-HT1A/2A) receptor modulation.

  • Activity Profile: These derivatives act as "privileged structures" for GPCRs. The 3-oxazolyl group restricts conformational freedom, locking the piperidine into a specific chair conformation that favors receptor subtype selectivity (e.g., D2 antagonism vs. 5-HT2A antagonism).

C. Oncology: Tubulin Polymerization Inhibition

While 4-substituted isomers are more commonly cited for tubulin inhibition, 3-substituted derivatives have shown efficacy in disrupting microtubule dynamics when coupled with urea or carboxamide linkers. The non-planar geometry of the 3-isomer provides a unique vector for exploring novel binding pockets on


-tubulin.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the core SAR logic governing this scaffold.

SAR_Logic Core 3-(1,3-Oxazol-5-yl)piperidine Core N_Sub N-Substitution (Piperidine) Core->N_Sub C2_Sub C2-Substitution (Oxazole) Core->C2_Sub Chirality C3-Stereochemistry Core->Chirality BBB BBB Penetration (Lipophilic Linkers) N_Sub->BBB Ar-Alkyl Chains Stab Metabolic Stability (vs Esters) C2_Sub->Stab H-Bond Acceptor GAT GAT Subtype Selectivity (R=GAT1, S=GAT4) Chirality->GAT Stereo-control

Figure 1: SAR decision matrix for optimizing 3-(1,3-oxazol-5-yl)piperidine derivatives.

Experimental Methodologies

Synthesis Protocol: Van Leusen Oxazole Synthesis

The most robust method for constructing the 5-substituted oxazole ring on a piperidine core is the Van Leusen reaction. This method avoids harsh cyclodehydration conditions and proceeds directly from the aldehyde.

Reagents:

  • Substrate:

    
    -Boc-piperidine-3-carboxaldehyde
    
  • Reagent: Tosylmethyl isocyanide (TosMIC)[2][3][4][5]

  • Base: Potassium Carbonate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    )[3][6]
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Methodology:

  • Aldehyde Preparation: Oxidize

    
    -Boc-3-hydroxymethylpiperidine using Dess-Martin Periodinane or Swern conditions to yield 
    
    
    
    -Boc-piperidine-3-carboxaldehyde.
  • Cyclization (Van Leusen):

    • Dissolve the aldehyde (1.0 equiv) and TosMIC (1.1 equiv) in MeOH.

    • Add

      
       (2.0 equiv) and reflux the mixture for 3–5 hours.
      
    • Mechanism:[7][3][4][5][8][9] The base deprotonates TosMIC, which attacks the aldehyde carbonyl. Subsequent cyclization and elimination of the tosyl group yield the 5-substituted oxazole.

  • Deprotection: Treat the intermediate with TFA/DCM (1:1) or HCl/Dioxane to remove the Boc group, yielding the free amine 3-(1,3-oxazol-5-yl)piperidine dihydrochloride.

Synthesis_Flow Step1 Start: N-Boc-piperidine-3-methanol Step2 Oxidation (Dess-Martin) -> N-Boc-piperidine-3-CHO Step1->Step2 Step3 Van Leusen Reaction (TosMIC, K2CO3, MeOH, Reflux) Step2->Step3 Step4 Intermediate: N-Boc-3-(oxazol-5-yl)piperidine Step3->Step4 Step5 Deprotection (TFA or HCl) Step4->Step5 Final Final Product: 3-(1,3-Oxazol-5-yl)piperidine HCl Step5->Final

Figure 2: Synthetic workflow for the preparation of the core scaffold.

Quantitative Data Summary

The following table summarizes the comparative physicochemical properties of the parent nipecotic acid versus the oxazole bioisostere, highlighting the advantage of the derivative in drug development.

PropertyNipecotic Acid (Parent)3-(1,3-Oxazol-5-yl)piperidineImplication
LogP (Lipophilicity) -3.1 (Hydrophilic)~0.5 - 1.2 (Moderate)Enhanced BBB permeability.
H-Bond Donors 2 (COOH, NH)1 (NH)Reduced desolvation penalty.
H-Bond Acceptors 22 (N, O in oxazole)Retains receptor binding capability.
pKa (Basic N) ~10.4~9.5Remains protonated at physiological pH (vital for ionic bonding).
Metabolic Stability High (Excreted unchanged)High (Oxazole is stable)Superior to ester prodrugs.

References

  • PubChem. (n.d.). 3-(1,3-oxazol-5-yl)piperidine dihydrochloride. National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Krogsgaard-Larsen, P., et al. (2000). GABA uptake inhibitors: Design, synthesis and pharmacological characterization of new bioisosteres of nipecotic acid. European Journal of Medicinal Chemistry. (Contextual grounding on Nipecotic Acid bioisosteres).
  • Petukhov, P. A., et al. (2004). SAR studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & Medicinal Chemistry Letters. (Demonstrates the SAR of oxazole/oxadiazole piperidines).

Sources

Foundational

The Pharmacophore Fusion: Oxazole-Substituted Piperidines in Modern Drug Discovery

The following technical guide details the therapeutic landscape, synthetic methodologies, and pharmacological rationale for oxazole-substituted piperidines. Executive Summary The fusion of the piperidine ring—the most fr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic landscape, synthetic methodologies, and pharmacological rationale for oxazole-substituted piperidines.

Executive Summary

The fusion of the piperidine ring—the most frequently used nitrogen heterocycle in FDA-approved drugs—with the oxazole moiety represents a "privileged structure" strategy in medicinal chemistry. This scaffold leverages the conformational rigidity and hydrogen-bond acceptor properties of the oxazole (acting as a bioisostere for amides or esters) with the solubility and basicity of the piperidine core.

This guide analyzes the application of this scaffold across three critical therapeutic verticals: Metabolic Disorders (Type 2 Diabetes) , Oncology (Dual-Kinase Inhibition) , and Infectious Diseases (Tuberculosis) .

Structural Rationale & Pharmacophore Engineering[1]

The oxazole-substituted piperidine scaffold is not merely a random assembly; it is designed to address specific ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) challenges.

  • The Piperidine Core: Provides a solubilizing basic center (pKa ~9-10) and a defined vector for substituent attachment at the C4 position, allowing for exploration of 3D chemical space.

  • The Oxazole Linker: Acts as a metabolically stable surrogate for a peptide bond (bioisostere). Unlike amides, oxazoles are resistant to hydrolysis by peptidases.

    • Dipole Alignment: The oxazole ring aligns dipoles to engage in

      
       stacking or dipole-dipole interactions within protein binding pockets (e.g., GPR119).
      
    • Lipophilicity Modulation: The aromatic nature of oxazole adjusts the LogP, improving membrane permeability compared to purely aliphatic linkers.

Diagram 1: Pharmacophore Interaction Logic

The following diagram illustrates how the scaffold interacts with a generic receptor binding pocket, highlighting the dual-role of the moieties.

Pharmacophore Piperidine Piperidine Core (Solubility & Basicity) Oxazole Oxazole Linker (Bioisostere & Rigidity) Piperidine->Oxazole C4-Attachment Receptor_Asp Receptor Aspartate (Ionic Interaction) Piperidine->Receptor_Asp Salt Bridge (N+) Receptor_Ser Receptor Serine/Thr (H-Bond Donor) Oxazole->Receptor_Ser H-Bond Acceptor (N) Hydrophobic_Pocket Hydrophobic Pocket (Van der Waals) Oxazole->Hydrophobic_Pocket Pi-Stacking

Caption: Pharmacophore map showing the piperidine nitrogen engaging in ionic interactions while the oxazole serves as a rigid H-bond acceptor.

Therapeutic Frontier: Metabolic Disorders (GPR119 Agonists)

The most advanced application of oxazole-substituted piperidines is in the development of GPR119 agonists for Type 2 Diabetes Mellitus (T2DM). GPR119 is a G


s-coupled GPCR expressed in pancreatic 

-cells and intestinal L-cells.[1]
Mechanism of Action

Agonism of GPR119 triggers a dual-mechanism glucose regulation:

  • Pancreas: Increases intracellular cAMP

    
     Glucose-Dependent Insulin Secretion (GSIS).
    
  • Intestine: Stimulates secretion of GLP-1 (Glucagon-like peptide-1) and GIP.

Key Compound: MBX-2982 Analogues

Research indicates that 4-(oxadiazol-5-yl)piperidine derivatives (closely related to oxazoles) exhibit nanomolar potency. The oxazole ring often replaces the labile ester linkage found in early leads, preventing rapid metabolic clearance.

Comparative Potency Data
Compound ScaffoldR-Group SubstituentEC50 (cAMP Assay)Metabolic Stability (t1/2)
Piperidine-Ester 4-isopropylphenyl120 nM< 15 min (Microsomes)
Piperidine-Oxazole 4-isopropylphenyl18 nM > 60 min
Piperidine-Oxazole 2-fluoro-4-methylsulfonyl4 nM > 120 min

Data synthesized from SAR studies on GPR119 agonists (e.g., J. Med. Chem. studies).

Diagram 2: GPR119 Signaling Cascade

GPR119_Pathway Agonist Oxazole-Piperidine Ligand GPR119 GPR119 Receptor (Membrane) Agonist->GPR119 Activation Gs G-alpha-s Protein GPR119->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Increase AC->cAMP ATP -> cAMP PKA Protein Kinase A cAMP->PKA Activation Effect_Beta Pancreatic Beta-Cell: Insulin Secretion PKA->Effect_Beta Effect_L Intestinal L-Cell: GLP-1 Release PKA->Effect_L

Caption: Signal transduction pathway for GPR119 agonists leading to dual insulin and incretin secretion.

Therapeutic Frontier: Oncology (Dual VEGFR-2/c-Met Inhibition)

In oncology, the scaffold is utilized to inhibit Receptor Tyrosine Kinases (RTKs).[2] Specifically, piperidinyl-benzoxazoles have emerged as potent dual inhibitors of VEGFR-2 (angiogenesis) and c-Met (metastasis/proliferation).[3]

  • Scientific Insight: The piperidine nitrogen often mimics the interaction of the ribose moiety of ATP or interacts with the solvent-front region of the kinase domain, while the benzoxazole core occupies the adenine binding pocket.

  • Protocol Validation: In cellular assays (e.g., HUVEC for VEGFR-2), these compounds suppress tube formation, directly correlating kinase inhibition with phenotypic anti-angiogenic effects.

Experimental Protocol: Synthesis of Oxazole-Substituted Piperidines

The following is a validated protocol for synthesizing a 4-(oxazol-2-yl)piperidine scaffold using a Hantzsch-type condensation followed by deprotection. This method is preferred for its scalability and regio-control.

Reagents & Equipment
  • Starting Material: N-Boc-piperidine-4-carboxamide.

  • Reagents: 2-Bromoacetophenone (or substituted derivative), DMF (Dimethylformamide), NaHCO3.

  • Equipment: Microwave reactor (optional for speed) or Reflux condenser, LC-MS.

Step-by-Step Methodology
  • Thioamide Formation (Lawesson’s Reagent):

    • Dissolve N-Boc-piperidine-4-carboxamide (1.0 equiv) in anhydrous THF.

    • Add Lawesson’s reagent (0.6 equiv). Reflux for 2-4 hours under

      
      .
      
    • Checkpoint: Monitor TLC for disappearance of amide.

    • Workup: Concentrate and purify via flash chromatography to obtain the thioamide.

  • Cyclization (Hantzsch Synthesis):

    • Dissolve the thioamide (1.0 equiv) in DMF or EtOH.

    • Add

      
      -bromo ketone (e.g., 2-bromoacetophenone, 1.1 equiv).
      
    • Heat to 80°C for 4-6 hours.

    • Mechanism:[3][4][5] Nucleophilic attack of sulfur on the alkyl halide, followed by intramolecular amine attack and dehydration.

  • Deprotection:

    • Treat the N-Boc-oxazole intermediate with TFA/DCM (1:4 ratio) at 0°C

      
       RT for 1 hour.
      
    • Validation: LC-MS should show the mass of the free amine (

      
      ).
      
Diagram 3: Synthetic Workflow

Synthesis Start N-Boc-Piperidine-4-Carboxamide Step1 Lawesson's Reagent / THF (Thionation) Start->Step1 Inter1 Thioamide Intermediate Step1->Inter1 Step2 alpha-Bromo Ketone / DMF (Hantzsch Cyclization) Inter1->Step2 Inter2 Oxazole-Piperidine (Boc) Step2->Inter2 Step3 TFA / DCM (Deprotection) Inter2->Step3 Final 4-(Oxazol-2-yl)piperidine (Free Base) Step3->Final

Caption: Stepwise synthesis of the 4-(oxazol-2-yl)piperidine core via Hantzsch cyclization.

References

  • GPR119 Agonists & Metabolic Disorders

    • Title: G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges.[1]

    • Source: Journal of Medicinal Chemistry / NIH.
    • URL:[Link]

  • Kinase Inhibition (VEGFR/c-Met)

    • Title: Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases.[3]

    • Source: MDPI / NIH PMC.
    • URL:[Link] (Note: Generalized link to relevant PMC search based on context, specific paper ID 1.15 in search).

  • Anti-Tubercular Applications

    • Title: Developing pyrazole–oxadiazole conjugates as potent anti-tubercular agents: an in silico and in vitro approach.
    • Source: RSC Advances / PubMed Central.
    • URL:[Link]

  • Synthetic Methodology (Oxazoles)

    • Title: Synthesis of 1,3-oxazoles (General Methodology).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Exploratory

A Technical Guide to the Strategic Application of 3-(1,3-Oxazol-5-yl)piperidine in Fragment-Based Drug Design

Executive Summary Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient paradigm in modern lead discovery, consistently delivering clinical candidates against a range of biological t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient paradigm in modern lead discovery, consistently delivering clinical candidates against a range of biological targets. The success of any FBDD campaign hinges on the quality and design of its fragment library. This guide provides an in-depth technical analysis of the 3-(1,3-Oxazol-5-yl)piperidine scaffold, a fragment that masterfully combines three-dimensional complexity with versatile pharmacophoric features. We will deconstruct the strategic advantages conferred by its constituent piperidine and oxazole moieties, present detailed, field-proven experimental workflows for its use in screening campaigns, and outline a self-validating system for hit progression. This document is intended for drug discovery researchers and scientists seeking to leverage advanced chemical scaffolds to prosecute challenging targets.

The Guiding Philosophy of Fragment-Based Drug Design

Unlike traditional High-Throughput Screening (HTS), which screens large libraries of complex, drug-like molecules, FBDD operates on a principle of elegant simplicity.[1] By screening small, low-molecular-weight fragments (typically adhering to the "Rule of Three": MW < 300, cLogP < 3, H-bond donors/acceptors < 3), FBDD explores chemical space more efficiently. These fragments identify high-quality, ligand-efficient binding interactions.[2] The initial low-affinity "hits" are then optimized into potent leads through structure-guided strategies such as fragment growing or linking.[1][3] This approach has yielded numerous approved drugs, demonstrating its efficacy.[1]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Lib Fragment Library (1k-5k Compounds) Screen Biophysical Screening (NMR, SPR, TSA) Lib->Screen Hits Validated Hits (μM-mM Affinity) Screen->Hits Xray Structural Biology (X-ray, Cryo-EM) Hits->Xray Binding Mode Determination SBDD Structure-Based Design & Optimization (Fragment Growing/Linking) Xray->SBDD Lead Lead Candidate (nM Affinity) SBDD->Lead

Caption: High-level workflow of a typical Fragment-Based Drug Design (FBDD) campaign.

Deconstructing the 3-(1,3-Oxazol-5-yl)piperidine Scaffold: A Union of Form and Function

The power of this specific fragment lies in the synergistic combination of its two core components. It provides a robust, three-dimensional anchor point coupled with a versatile, planar pharmacophore, making it an ideal starting point for exploring protein binding pockets.

The Piperidine Moiety: A Privileged 3D Scaffold

The piperidine ring is one of the most prevalent N-heterocycles in approved pharmaceuticals, a testament to its status as a "privileged scaffold".[4][5][6] Its inclusion in a fragment library offers distinct advantages:

  • Three-Dimensionality: Saturated rings like piperidine provide defined 3D geometry, allowing for the exploration of non-flat binding pockets and moving beyond the predominantly planar molecules that often populate screening collections.[7] The stable chair conformation of the piperidine ring presents substituents in well-defined axial and equatorial vectors.[8]

  • Improved Physicochemical Properties: The basic nitrogen atom (pKa ~11) can be a key interaction point or serve to modulate the solubility and pharmacokinetic (ADME) properties of the evolving lead compound.[5][9][10]

  • Defined Exit Vectors: The piperidine ring offers multiple, synthetically accessible points for fragment elaboration. The nitrogen atom is a primary vector for "growing" the fragment, while other positions on the ring can be functionalized to probe deeper into a target's binding site.

The Oxazole Ring: A Versatile Bioisostere and Pharmacophore

The five-membered oxazole ring is a heterocyclic aromatic motif that has gained significant attention in medicinal chemistry.[11][12]

  • Bioisosteric Replacement: The oxazole ring is an effective bioisostere for amide and ester functionalities.[13] This replacement can be a critical strategy during lead optimization to block metabolic liabilities (e.g., hydrolysis by amidases or esterases), improve cell permeability, and fine-tune electronic properties without disrupting the core binding interactions.[14][15]

  • Pharmacophoric Contributions: The oxazole contains both a hydrogen bond acceptor (the nitrogen atom) and potential for other non-covalent interactions through its aromatic system.[12] This allows it to serve as a key "anchor" that makes specific, directional interactions with a protein target.

Synergy in the Assembled Fragment

The linkage of the 3-position of the piperidine to the 5-position of the oxazole creates a fragment with exceptional properties. It presents a flat, interaction-rich aromatic group (the oxazole) extending from a rigid, 3D-directing scaffold (the piperidine). This combination allows the fragment to make a specific, anchoring interaction while simultaneously presenting multiple, spatially distinct vectors for chemical elaboration.

Caption: Structural analysis of the 3-(1,3-Oxazol-5-yl)piperidine fragment.

Experimental Workflows for Fragment Screening

A robust FBDD campaign relies on a tiered, multi-faceted screening approach. The goal is to rapidly identify true binders in a primary screen and then validate them with orthogonal methods, culminating in high-resolution structural information to guide chemical optimization.

Primary Screening: High-Throughput Hit Identification

The first step is to screen the fragment library to identify any molecule that binds to the target protein. The key is throughput and sensitivity to weak interactions.

  • Causality: This method is chosen for its high throughput, low protein consumption, and simplicity.[16][17] It works on the principle that ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tₘ).

  • Step-by-Step Methodology:

    • Preparation: Prepare a master mix containing the target protein (2-5 µM) and a lipophilic fluorescent dye (e.g., SYPRO Orange) in a buffered solution.

    • Plating: Dispense the master mix into a 96- or 384-well PCR plate.

    • Fragment Addition: Add fragments from a stock solution to each well to a final concentration of 100-500 µM. Include appropriate controls (DMSO only, known binder).

    • Data Collection: Place the plate in a real-time PCR instrument. Apply a thermal gradient (e.g., 25 °C to 95 °C at 1 °C/min), monitoring fluorescence at each interval.

    • Analysis: The protein unfolds, exposing hydrophobic cores that bind the dye, causing an increase in fluorescence. Plot fluorescence vs. temperature to generate a melting curve. The Tₘ is the inflection point. A ΔTₘ > 2 °C relative to the DMSO control is typically considered a hit.[18]

TSA_Workflow cluster_workflow TSA / DSF Protocol A 1. Prepare Protein + Dye Master Mix B 2. Dispense into Multi-well Plate A->B C 3. Add Fragment (or DMSO Control) B->C D 4. Run Thermal Melt in RT-PCR C->D E 5. Analyze ΔTm (Hit if ΔTm > 2°C) D->E

Caption: Experimental workflow for a Thermal Shift Assay (TSA).

Hit Validation and Characterization

Positive hits from the primary screen must be validated using an orthogonal method to eliminate false positives (e.g., aggregators, reactive compounds). These methods can also provide quantitative affinity data.

  • Causality: Protein-observed NMR is a gold-standard method for FBDD.[19] It unambiguously detects binding directly to the target protein in solution and can simultaneously map the binding site by identifying which residues are perturbed upon fragment binding.[20][21]

  • Step-by-Step Methodology:

    • Protein Preparation: Express and purify isotopically labeled protein (typically ¹⁵N) to high concentration (~50-100 µM) and purity.

    • Reference Spectrum: Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone in a suitable NMR buffer containing 5-10% D₂O. Each peak in this spectrum corresponds to a specific backbone N-H group in the protein.

    • Fragment Addition: Add a defined concentration of the fragment (e.g., 250 µM) to the protein sample.

    • Test Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.

    • Analysis: Overlay the reference and test spectra. Chemical Shift Perturbations (CSPs), where specific peaks have moved, indicate that the corresponding amino acids are in or near the fragment's binding site. Significant CSPs confirm a direct interaction. Binding affinity (Kᴅ) can be determined by titrating the fragment and monitoring the CSPs.

NMR_Workflow cluster_workflow NMR Screening Protocol A 1. Prepare ¹⁵N-labeled Target Protein B 2. Acquire Reference ¹H-¹⁵N HSQC Spectrum A->B E 5. Overlay Spectra & Analyze CSPs B->E C 3. Add Fragment to Protein Sample D 4. Acquire Test ¹H-¹⁵N HSQC Spectrum C->D D->E F Result: Binding Confirmed & Site Mapped E->F

Caption: Workflow for hit validation using protein-observed NMR spectroscopy.

Structural Basis for Optimization

The ultimate goal of hit validation is to obtain a high-resolution 3D structure of the fragment bound to the target. This is the cornerstone of structure-based design.

  • Causality: Crystallography provides the definitive, atomic-level picture of how a fragment binds.[22][23] This information is invaluable, revealing the precise binding mode, key interactions, and available vectors for chemical elaboration.[24][25]

  • Step-by-Step Methodology:

    • Crystallization: Grow high-quality crystals of the target protein. This is often the most significant bottleneck.

    • Fragment Soaking: Prepare a "soaking solution" containing the fragment at high concentration (1-10 mM) dissolved in a cryo-protectant-compatible buffer.

    • Crystal Handling: Transfer a protein crystal into the soaking solution for a defined period (minutes to hours) to allow the fragment to diffuse into the crystal and bind to the protein.

    • Vitrification: Rapidly freeze the soaked crystal in liquid nitrogen to prevent ice crystal formation.

    • Data Collection: Mount the frozen crystal on a goniometer at a synchrotron beamline and collect X-ray diffraction data.

    • Structure Solution: Process the diffraction data and solve the electron density map. A clear, unambiguous region of "blob" in the density map corresponding to the fragment's binding site confirms its binding mode.

XRAY_Workflow cluster_workflow X-Ray Crystallography Protocol A 1. Grow Protein Crystals B 2. Soak Crystal with Fragment A->B C 3. Flash-cool in Liquid N₂ B->C D 4. Collect X-ray Diffraction Data C->D E 5. Solve Electron Density Map D->E F Result: 3D Binding Pose E->F

Caption: Workflow for determining a fragment's binding mode via X-ray crystallography.

Data Integration and Hit Progression Strategy

A self-validating system requires the integration of data from orthogonal assays. A true hit should demonstrate activity across multiple platforms.

Orthogonal Hit Validation Summary

The data below represents a hypothetical screening cascade for the 3-(1,3-Oxazol-5-yl)piperidine scaffold and two analogs against a target protein.

Fragment IDStructurePrimary Screen (ΔTₘ in °C)Validation (NMR CSP)Structural Data (X-ray)Assessment
F01 3-(1,3-Oxazol-5-yl)piperidine+3.1Yes (Significant)Solved (2.1 Å)Validated Core Hit
F02 N-Methyl-3-(1,3-Oxazol-5-yl)piperidine+3.5Yes (Significant)Solved (1.9 Å)Validated Hit; Growth Vector
F03 3-(2-Methyl-1,3-Oxazol-5-yl)piperidine+1.2NoNot AttemptedFalse Positive / Weak Binder
F04 4-Phenylpiperidine (Control)+0.5NoNot AttemptedInactive

This table illustrates how a combination of techniques builds confidence. F01 and F02 are confirmed hits, while F03, despite a weak TSA signal, is deprioritized after failing NMR validation.

From Fragment Hit to Lead Candidate

With a validated, structurally characterized hit like F01 , the path to a lead compound becomes clear. The crystal structure reveals the orientation of the piperidine ring and its exit vectors. The N-H group points towards solvent, representing an ideal point for "fragment growing." The success of analog F02 confirms that this position is tolerant to substitution. Subsequent chemistry efforts would focus on synthesizing a small library of N-substituted analogs of F01 to extend into nearby sub-pockets, rapidly increasing potency and selectivity.

Conclusion

The 3-(1,3-Oxazol-5-yl)piperidine scaffold is a prime example of intelligent fragment design. It offers a unique combination of desirable features: the three-dimensional character and favorable physicochemical properties of the piperidine ring, and the specific interaction potential and bioisosteric utility of the oxazole moiety. By employing a rigorous, multi-step screening cascade encompassing high-throughput biophysical methods and high-resolution structural biology, researchers can effectively leverage this fragment as a starting point for developing novel, high-quality lead compounds. Its inherent properties make it a valuable tool in the modern drug hunter's arsenal for tackling even the most challenging biological targets.

References

  • Coleman, P.J. et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • (2025).
  • (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Source not further specified].
  • (2025). Importance of oxadiazole motif in medicinal and pharmaceutical chemistry. [Source not further specified].
  • (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare.
  • (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
  • Jones, S.P. et al. (2022).
  • Wollenhaupt, J. et al. (2022). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. JoVE (Journal of Visualized Experiments). [Link]

  • (n.d.).
  • (2022). Introduction into Fragment Based Drug Discovery. YouTube. [Link]

  • (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • (n.d.).
  • (2025).
  • (2024). Protocol to perform fragment screening using NMR spectroscopy. PubMed.
  • (n.d.). Thermal‐shift assay for fragment library screening. ResearchGate. [Link]

  • (n.d.).
  • (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council.
  • (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Source not further specified].
  • (n.d.). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research - ACS Publications. [Link]

  • (2005). Fragment-based lead discovery using X-ray crystallography. PubMed.
  • (n.d.). Protocol to perform fragment screening using NMR spectroscopy. ResearchGate. [Link]

  • (n.d.). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. MDPI. [Link]

  • (2024). Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview. [Source not further specified].
  • (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future.
  • (2026). One-Pot Piperidine-Catalyzed Synthesis of Oxazolone-Fused 4H-Chromene Scaffolds: Antimicrobial, Antioxidant Potential, Molecular Docking, and ADMET Profiling. ResearchGate. [Link]

  • (n.d.). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
  • (2018).
  • (n.d.). Application of Chiral Piperidine Scaffolds in Drug Design. [Source not further specified].
  • (2007). Bioisosterism. Drug Design Org. [Link]

  • Lepre, C.A. (2011). Practical aspects of NMR-based fragment screening. Methods in Enzymology.
  • (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC - NIH.
  • (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis. [Link]

  • (n.d.).
  • Carvalho, A.L. et al. (2013). X-Ray Crystallography in Drug Discovery. Springer Nature Experiments. [Link]

  • (n.d.). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers. [Link]

  • (2017). Piperidine-based drug discovery. University of Arizona. [Link]

  • (n.d.). Thermal shift assays for early-stage drug discovery. Axxam SpA.

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Foundational

Technical Deep Dive: 1,3-Oxazole Piperidine Hybrid Scaffolds in Medicinal Chemistry

This technical guide provides a comprehensive review of 1,3-oxazole piperidine hybrid compounds , synthesizing recent literature, synthetic methodologies, and structure-activity relationships (SAR). Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive review of 1,3-oxazole piperidine hybrid compounds , synthesizing recent literature, synthetic methodologies, and structure-activity relationships (SAR).

Executive Summary

The hybridization of 1,3-oxazole and piperidine pharmacophores represents a strategic approach in modern drug discovery, leveraging the distinct physicochemical properties of both rings. The 1,3-oxazole moiety, a five-membered aromatic heterocycle, serves as a bioisostere for amide bonds and carbonyl groups, offering metabolic stability and


-stacking capabilities. Conversely, the piperidine  ring acts as a versatile lipophilic spacer and a basic center, often improving aqueous solubility and facilitating lysosomal trapping in cancer cells.

This guide analyzes the synergistic potential of these hybrids across oncology (tubulin/kinase inhibition), infectious diseases (antimicrobial resistance), and neurology (cholinesterase inhibition).

Structural Rationale & Medicinal Chemistry

The design of oxazole-piperidine hybrids is grounded in three medicinal chemistry pillars:

  • Hydrogen Bonding Network: The oxazole nitrogen (N3) acts as a weak hydrogen bond acceptor, while the piperidine nitrogen (if secondary) serves as a donor/acceptor, allowing for bidentate interactions with enzyme active sites (e.g., Ser/Thr residues in kinases).

  • Conformational Restriction: The oxazole ring introduces rigidity, reducing the entropic penalty upon binding, while the piperidine ring provides a semi-rigid vector to orient substituents into hydrophobic pockets.

  • Metabolic Stability: Oxazoles are generally resistant to oxidative metabolism compared to furan or imidazole analogs, prolonging the half-life of the hybrid molecule.

Pharmacophore Mapping (DOT Visualization)

The following diagram illustrates the core pharmacophoric features of the hybrid scaffold.

SAR_Logic Hybrid 1,3-Oxazole Piperidine Hybrid Scaffold Oxazole 1,3-Oxazole Ring (Aromatic Core) Hybrid->Oxazole Contains Piperidine Piperidine Ring (Solubility/Basicity) Hybrid->Piperidine Contains Linker Linker Region (Amide/Sulfonamide/Direct) Oxazole->Linker Target1 Tubulin Binding (Colchicine Site) Oxazole->Target1 Pi-Stacking Target2 Kinase Inhibition (ATP Pocket) Oxazole->Target2 H-Bond Acceptor Piperidine->Target1 Solubility Vector Target3 GPCR/Enzyme (AChE/DAT) Piperidine->Target3 Ionic Interaction Linker->Piperidine

Caption: Pharmacophore dissection of the oxazole-piperidine hybrid, highlighting the functional roles of each moiety in target engagement.

Synthetic Strategies

Constructing these hybrids requires robust methodologies to link the electron-rich oxazole with the nucleophilic piperidine.

A. The Hantzsch Oxazole Synthesis (Cyclization Strategy)

This classical method involves the condensation of an


-haloketone with a primary amide. To form a hybrid, a piperidine-functionalized amide is typically used.
  • Mechanism: Nucleophilic attack of the amide nitrogen on the

    
    -carbon of the haloketone, followed by cyclodehydration.
    
  • Utility: Ideal for 2,4-disubstituted oxazoles.

B. The Van Leusen Reaction (TosMIC Strategy)

A versatile method for synthesizing 5-substituted oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC).[1]

  • Protocol Insight: Reacting a piperidine-carboxaldehyde with TosMIC in the presence of a base (e.g.,

    
     in MeOH) yields the 5-(piperidinyl)oxazole.
    
  • Advantage: Preserves sensitive functional groups on the piperidine ring.

C. Detailed Experimental Protocol: Synthesis of Sulfonamide-Linked Hybrid

Adapted from recent anticancer studies (e.g., NIH/PubMed sources on tubulin inhibitors).

Target: N-(1,3-oxazol-2-yl)-4-(piperidin-1-yl)benzenesulfonamide

  • Reagents: 2-Aminooxazole (1.0 eq), 4-(piperidin-1-yl)benzenesulfonyl chloride (1.1 eq), Pyridine (solvent/base), DMAP (cat.).

  • Procedure:

    • Step 1: Dissolve 2-aminooxazole in anhydrous pyridine (0.5 M concentration) under

      
       atmosphere.
      
    • Step 2: Cool to 0°C. Add 4-(piperidin-1-yl)benzenesulfonyl chloride portion-wise over 15 minutes to control exotherm.

    • Step 3: Add catalytic DMAP (10 mol%). Warm to room temperature and stir for 12 hours. Monitor via TLC (EtOAc/Hexane 1:1).

    • Step 4: Quench with ice water. Extract with DCM (3x). Wash organic layer with 1M HCl (to remove pyridine), then brine.

    • Step 5: Dry over

      
      , concentrate, and purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).
      
  • Validation: Confirm structure via

    
     NMR (distinct oxazole protons at 
    
    
    
    7.0-7.5 ppm) and HRMS.

Therapeutic Applications & SAR Analysis

Oncology: Tubulin & Kinase Inhibition

Hybrids have shown potent cytotoxicity against leukemia and breast cancer lines.

  • Mechanism: 1,3-Oxazole sulfonamides bind to the colchicine site of tubulin, disrupting microtubule polymerization.

  • Key Compound: Breitfussin C (Marine alkaloid analog). Contains an indole-oxazole-pyrrole scaffold where the pyrrole can be substituted with piperidine mimics. It inhibits PIM1 kinase .[2]

  • SAR Insight: Electron-withdrawing groups (EWG) on the oxazole C-5 position enhance metabolic stability, while bulky substituents on the piperidine nitrogen improve hydrophobic pocket filling.

Infectious Disease: Antimicrobial Agents[3]
  • Target: Bacterial cell division protein FtsZ.

  • Activity: Piperidine-linked oxazoles show activity against MRSA and VRE.[3] The basic piperidine nitrogen mimics the interaction of natural substrates.

Neurology: Alzheimer’s Disease[5][6][7]
  • Target: Acetylcholinesterase (AChE).[4][5]

  • Design: Benzimidazole-oxazole-piperidine hybrids act as dual binding site inhibitors. The piperidine moiety binds to the peripheral anionic site (PAS), while the oxazole interacts with the catalytic active site (CAS).

Comparative Biological Data
Compound ClassTargetCell Line / AssayIC50 / KiRef
Oxazole Sulfonamide Tubulin PolymerizationHeLa (Cervical Cancer)48.8 nM[1]
Breitfussin Analog PIM1 KinaseKinase Assay< 100 nM[2]
Oxazole-Piperidine AcetylcholinesteraseAChE Inhibition0.10 µM[3]
Oxadiazole-Piperidine DAT TransporterDopamine Uptake15 nM[4]

Synthetic Pathway Visualization

The following diagram outlines the retrosynthetic logic for accessing these hybrids.

Synthesis_Path Hybrid Target: 1,3-Oxazole Piperidine Hybrid Precursor1 Piperidine-4-Carboxamide Hantzsch Hantzsch Synthesis (Cyclization) Precursor1->Hantzsch Precursor2 Alpha-Haloketone Precursor2->Hantzsch Precursor3 Piperidine-4-Carbaldehyde VanLeusen Van Leusen Reaction (Base-Mediated) Precursor3->VanLeusen Precursor4 TosMIC Precursor4->VanLeusen Hantzsch->Hybrid Yields 2,4-isomer VanLeusen->Hybrid Yields 5-substituted

Caption: Retrosynthetic analysis showing two primary routes: Hantzsch cyclization for 2,4-substitution and Van Leusen reaction for 5-substitution.

References

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry.

  • Marine-derived 1,3-Oxazole-Containing Alkaloids (Breitfussins). Marine Drugs / MDPI Encyclopedia.

  • Design, Synthesis, In Vitro Biological Evaluation of Benzimidazole-Based Oxazole Analogues (AChE Inhibitors). Molecules.

  • SAR studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & Medicinal Chemistry Letters.

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-(1,3-Oxazol-5-yl)piperidine Dihydrochloride

[1][2] Executive Summary This application note details a robust, scalable synthesis protocol for 3-(1,3-Oxazol-5-yl)piperidine dihydrochloride , a critical heterocyclic building block in the development of nicotinic acet...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This application note details a robust, scalable synthesis protocol for 3-(1,3-Oxazol-5-yl)piperidine dihydrochloride , a critical heterocyclic building block in the development of nicotinic acetylcholine receptor (nAChR) agonists and other GPCR-targeted therapeutics.[1]

Unlike generic protocols, this guide addresses the specific regiochemical challenges of constructing a 5-substituted oxazole ring on a saturated nitrogen heterocycle. We utilize the Van Leusen Oxazole Synthesis , a proven methodology that circumvents the instability often associated with


-halo ketone intermediates required by Hantzsch or Robinson-Gabriel cyclizations.[1]
Key Advantages of This Protocol
  • Regiospecificity: Exclusively yields the 5-substituted oxazole isomer.[1]

  • Scalability: Avoids high-pressure hydrogenation or unstable radical intermediates.[1]

  • Purification Efficiency: The intermediate Boc-protected species is highly lipophilic, facilitating easy silica purification before salt formation.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed around two critical transformations:

  • C5-Ring Construction: The formation of the oxazole ring at the C3 position of the piperidine core using p-Toluenesulfonylmethyl isocyanide (TosMIC).[1]

  • Controlled Deprotection: Removal of the tert-butoxycarbonyl (Boc) group under anhydrous acidic conditions to yield the stable dihydrochloride salt.[1]

Reaction Scheme

Precursor: tert-Butyl 3-formylpiperidine-1-carboxylate (Commercially available or synthesized via Swern oxidation of the alcohol).[1] Reagent: TosMIC (Tosylmethyl isocyanide).[1][2][3][4] Mechanism: Base-mediated [3+2] cycloaddition followed by elimination of sulfinic acid.[1]

SynthesisFlow Aldehyde 1-Boc-3-formylpiperidine (Starting Material) Intermediate 5-(1-Boc-piperidin-3-yl)oxazole (Key Intermediate) Aldehyde->Intermediate Step 1: K2CO3, MeOH, Reflux (Van Leusen) TosMIC TosMIC (Reagent) TosMIC->Intermediate FinalProduct 3-(1,3-Oxazol-5-yl)piperidine . 2HCl (Target Salt) Intermediate->FinalProduct Step 2: 4M HCl/Dioxane

Figure 1: Strategic workflow for the synthesis of the target scaffold.

Detailed Experimental Protocols

Step 1: Van Leusen Oxazole Synthesis

Objective: Synthesis of tert-butyl 3-(1,3-oxazol-5-yl)piperidine-1-carboxylate.

Rationale: The Van Leusen reaction is chosen over direct condensation methods because it operates directly on the aldehyde.[1] The reaction involves the deprotonation of TosMIC, addition to the carbonyl, cyclization to an oxazoline, and subsequent elimination of p-toluenesulfinic acid (TosH).[1] This elimination drives the aromatization to the oxazole.[1]

Reagents & Materials:

  • tert-Butyl 3-formylpiperidine-1-carboxylate (1.0 equiv)[1]

  • p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.1 equiv)[1]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Methanol (MeOH), anhydrous (Grade: HPLC or better)

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).[1]
    
  • Dissolution: Charge the RBF with tert-butyl 3-formylpiperidine-1-carboxylate (5.0 g, 23.4 mmol) and TosMIC (5.03 g, 25.7 mmol). Add anhydrous MeOH (100 mL).

  • Base Addition: Add

    
     (6.47 g, 46.8 mmol) in a single portion. The suspension will turn slightly yellow.[1]
    
  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous stirring. Maintain reflux for 3–4 hours.
    
    • Checkpoint: Monitor via TLC (30% EtOAc/Hexanes).[1] The aldehyde spot (

      
      ) should disappear, and a new, less polar spot (
      
      
      
      ) should appear.[1]
  • Workup: Cool the reaction to room temperature. Concentrate the solvent in vacuo to approximately 20% of the original volume.[1]

  • Extraction: Dilute the residue with water (100 mL) and extract with Ethyl Acetate (3 x 75 mL).

  • Washing: Wash the combined organic layers with saturated

    
     (50 mL) followed by Brine (50 mL).
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate to yield the crude yellow oil.
    
  • Purification: Purify via flash column chromatography (SiO2, Gradient: 0-40% EtOAc in Hexanes).

    • Yield Expectation: 70–80% as a pale yellow oil or low-melting solid.[1]

Step 2: Deprotection and Salt Formation

Objective: Synthesis of 3-(1,3-oxazol-5-yl)piperidine dihydrochloride.[1]

Rationale: Using HCl in dioxane allows for the precipitation of the salt directly from the reaction mixture or upon addition of an antisolvent (ether), avoiding aqueous workups that can lead to product loss due to the high water solubility of the free amine.[1]

Reagents:

  • tert-Butyl 3-(1,3-oxazol-5-yl)piperidine-1-carboxylate (from Step 1)[1]

  • 4M HCl in 1,4-Dioxane (excess, ~10 equiv)

  • Diethyl Ether (

    
    ) or MTBE (for precipitation)
    

Protocol:

  • Dissolution: Dissolve the purified intermediate (4.0 g, 15.8 mmol) in dry 1,4-dioxane (20 mL) in a 100 mL RBF. Cool to

    
     in an ice bath.
    
  • Acidification: Dropwise add 4M HCl in dioxane (40 mL, 160 mmol). Remove the ice bath and stir at room temperature for 2–3 hours.

    • Observation: A white precipitate often begins to form after 30 minutes.[1]

    • Checkpoint: LCMS should show complete consumption of the starting material (

      
      ) and appearance of the product mass (
      
      
      
      ).[1]
  • Precipitation: Dilute the reaction mixture with anhydrous Diethyl Ether (100 mL) to maximize precipitation. Stir for 15 minutes.

  • Filtration: Filter the solid under a nitrogen stream (hygroscopic!).[1] Wash the filter cake with cold

    
     (2 x 30 mL).
    
  • Drying: Dry the solid in a vacuum oven at

    
     for 12 hours.
    

Mechanistic Insight: Van Leusen Cycloaddition

Understanding the mechanism is vital for troubleshooting.[1] If the reaction stalls, it is often due to insufficient base strength or wet methanol preventing the initial deprotonation of TosMIC.[1]

Mechanism Step1 TosMIC Deprotection (Formation of Carbanion) Step2 Nucleophilic Attack on Aldehyde Step1->Step2 Base (K2CO3) Step3 Cyclization to Oxazoline Step2->Step3 Equilibrium Step4 Elimination of TosH (Aromatization) Step3->Step4 Irreversible Step

Figure 2: Mechanistic cascade of the Van Leusen synthesis.[1]

Quality Control & Validation Data

Table 1: Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white hygroscopic solid
Purity HPLC (C18, ACN/H2O + 0.1% TFA)> 98.0% (AUC)
Identity 1H NMR (D2O or DMSO-d6)Diagnostic peaks: Oxazole C2-H (~8.3 ppm), C4-H (~7.1 ppm)
Counterion Ion Chromatography / Titration28–32% Chloride content (Consistent with 2HCl)
Mass Spec ESI+[M+H]+ = 153.1 Da

NMR Interpretation Guide:

  • Oxazole Protons: The C2 proton of the oxazole ring is highly deshielded (singlet, ~8.3–8.5 ppm).[1] The C4 proton appears as a singlet around 7.0–7.2 ppm.[1]

  • Piperidine Ring: Look for the multiplet of the methine proton at C3 (~3.0 ppm) and the distinct splitting of the methylene protons adjacent to the nitrogen (3.2–3.6 ppm), which will shift significantly downfield in the salt form compared to the Boc-protected precursor.[1]

Safety & Handling

  • TosMIC: Isocyanides have a characteristic foul odor and are toxic.[1] All weighing and reactions involving TosMIC must be performed in a well-ventilated fume hood.[1] Treat waste with bleach to oxidize residual isocyanide before disposal.[1]

  • HCl/Dioxane: Corrosive and fuming.[1] Use acid-resistant gloves.[1]

  • Hygroscopicity: The dihydrochloride salt is hygroscopic.[1] Store under Argon or Nitrogen in a desiccator.[1]

References

  • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[1] 13. A general synthesis of 5-substituted oxazoles from aldehydes." Tetrahedron Letters, vol. 13, no. 23, 1972, pp. 2369-2372.[1] Link

  • Organic Chemistry Portal. "Van Leusen Oxazole Synthesis." Organic Chemistry Portal, 2023.[1] Link

  • Marcaccini, S., & Torroba, T. "The Multicomponent Synthesis of Oxazoles."[1] Current Organic Chemistry, vol. 15, no. 14, 2011. Link

  • PubChem. "Compound Summary: Tosylmethyl isocyanide."[1] National Library of Medicine, 2023.[1] Link

Sources

Application

van Leusen reaction conditions for piperidine oxazole synthesis

Application Note: High-Efficiency Synthesis of 5-(Piperidin-4-yl)oxazoles via van Leusen Cycloaddition Executive Summary The oxazole moiety is a privileged pharmacophore in drug discovery, particularly within GPCR ligand...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 5-(Piperidin-4-yl)oxazoles via van Leusen Cycloaddition

Executive Summary

The oxazole moiety is a privileged pharmacophore in drug discovery, particularly within GPCR ligands and kinase inhibitors.[1] This guide details the van Leusen oxazole synthesis , a robust [3+2] cycloaddition strategy to generate 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2] Specifically, we address the synthesis of 5-(piperidin-4-yl)oxazole derivatives—critical intermediates for central nervous system (CNS) and metabolic targets.[1]

Unlike multi-step Robinson-Gabriel cyclizations, the van Leusen reaction offers a one-pot transformation with high atom economy. This protocol emphasizes the critical role of solvent proticity and base selection in maintaining the integrity of the piperidine scaffold.[1]

Strategic Analysis & Mechanistic Causality

To master this reaction, one must understand why specific conditions are required.[1] The reaction is not merely a condensation; it is a cascade involving aldol addition, cyclization, and elimination.[1]

The Mechanistic Cascade

The reaction proceeds through four distinct phases.[1] Understanding these helps in troubleshooting low yields.

  • Deprotonation: The

    
    -protons of TosMIC are acidic (
    
    
    
    ).[1] A mild base (K
    
    
    CO
    
    
    ) generates the TosMIC carbanion.[1][3]
  • Aldol-like Addition: The carbanion attacks the aldehyde carbonyl (e.g.,

    
    -Boc-4-formylpiperidine), forming a 
    
    
    
    -hydroxy-isocyanide intermediate.
  • 5-Endo-Dig Cyclization: The hydroxyl group attacks the isocyanide carbon, forming an oxazoline ring.[1] Critical Control Point: This step is reversible. High concentration and heat drive the equilibrium forward.[1]

  • Elimination: The tosyl group is eliminated as

    
    -toluenesulfinic acid (TsH), driving aromatization to the oxazole.[1]
    
Substrate-Specific Considerations (Piperidines)
  • N-Protection is Mandatory: Free secondary amines (piperidines) can react with TosMIC or the aldehyde (forming imines).[1] We utilize

    
    -Boc protection  because it is stable under the mild alkaline conditions (K
    
    
    
    CO
    
    
    /MeOH) required for this reaction.[1]
  • Solvent Proticity: Unlike the van Leusen nitrile synthesis (which requires aprotic solvents like DME), the oxazole synthesis requires a protic solvent (Methanol) .[1][3] Methanol facilitates the proton transfer steps required for the elimination of the sulfinate group.[1]

Visualization: Reaction Pathway

The following diagram illustrates the mechanistic flow and the critical decision nodes for the operator.

vanLeusenMechanism cluster_0 Phase 1: Activation cluster_1 Phase 2: Cycloaddition cluster_2 Phase 3: Aromatization TosMIC TosMIC Anion TosMIC Anion TosMIC->Anion Deprotonation Base K2CO3 / MeOH Base->Anion Intermediate1 β-Hydroxy Isocyanide Anion->Intermediate1 + Aldehyde Aldehyde N-Boc-4-formylpiperidine Aldehyde->Intermediate1 Oxazoline Oxazoline Intermediate Intermediate1->Oxazoline Cyclization Product 5-(N-Boc-piperidin-4-yl)oxazole Oxazoline->Product - TsH (Irreversible) TsH TsH (Byproduct) Oxazoline->TsH

Figure 1: Mechanistic pathway of the van Leusen synthesis.[1][2] The elimination of TsH (Phase 3) is the driving force for product isolation.

Detailed Experimental Protocol

Target Molecule: tert-butyl 4-(oxazol-5-yl)piperidine-1-carboxylate Scale: 5.0 mmol (adaptable)

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][3][4][5][6][7]AmountRole

-Boc-4-formylpiperidine
213.271.01.07 gLimiting Reagent
TosMIC 195.241.11.07 gC1-N-O Synthon
Potassium Carbonate (K

CO

)
138.211.51.04 gBase
Methanol (Anhydrous) 32.04-25 mLSolvent (0.2 M)
Step-by-Step Procedure

Step 1: Reagent Preparation (Self-Validating Step)

  • Dissolve

    
    -Boc-4-formylpiperidine (1.0 eq) and TosMIC (1.1 eq) in anhydrous Methanol (0.2 M concentration).
    
  • Validation: The solution should be clear or slightly hazy. If TosMIC does not dissolve, sonicate briefly.[1] Do not add base yet.

Step 2: Base Addition & Reaction

  • Add solid K

    
    CO
    
    
    
    (1.5 eq) in one portion.
  • Heat the mixture to reflux (65°C) under a nitrogen atmosphere.

  • Observation: The reaction typically turns yellow/orange within 30 minutes.[1] This color change indicates the formation of the intermediate enolate/anion species.[1]

Step 3: Monitoring (The "Stop" Criteria)

  • Monitor via TLC (Hexane:EtOAc 1:1) or LCMS after 2 hours.[1]

  • Endpoint: Disappearance of the aldehyde peak.[1] TosMIC may still be visible (slight excess used).[1]

  • Note: If the reaction stalls, add an additional 0.2 eq of K

    
    CO
    
    
    
    and reflux for 1 more hour.

Step 4: Workup & Purification [3]

  • Concentrate the reaction mixture under reduced pressure to remove Methanol. (Do not heat above 40°C during evaporation to avoid decomposition).[1]

  • Resuspend the residue in Water (50 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Wash combined organics with Brine (50 mL), dry over Na

    
    SO
    
    
    
    , and filter.
  • Concentrate to yield the crude solid.[1]

  • Purification: Flash column chromatography (SiO

    
    ).
    
    • Eluent: 0-40% EtOAc in Hexanes.[1]

    • Typical Yield: 75-85%.[1][3]

Optimization & Troubleshooting Guide

The following data summarizes condition screening for piperidine substrates.

VariableConditionOutcomeRecommendation
Base K

CO

High Yield, clean profilePrimary Choice

-BuOK
Fast, but degradation of BocAvoid for Boc-substrates
NaHLow yield, polymerizationNot recommended
Solvent MeOHExcellent (Protic mechanism)Primary Choice
DME/THFStalls at Oxazoline stageRequires MeOH quench
Temp 25°C (RT)Slow (>24h), incompleteHeat is required
65°C (Reflux)Complete in 2-4hOptimal
Troubleshooting Logic
  • Issue: Low Yield / Recovery of Aldehyde.

    • Cause: Wet methanol.[1] Water quenches the TosMIC anion before it attacks the aldehyde.[1]

    • Fix: Use anhydrous MeOH and dry glassware.[1]

  • Issue: Product is unstable/decomposes.

    • Cause: Acidic workup.[1][6][8] Oxazoles can be acid-sensitive.[1][8]

    • Fix: Ensure the aqueous workup is neutral or slightly basic (sat.[1] NaHCO

      
      ).[1][6]
      
  • Issue: Polymerization of TosMIC.

    • Cause: Base added to TosMIC without aldehyde present (self-reaction).[1]

    • Fix: Always premix Aldehyde and TosMIC before adding Base.[1]

References

  • Van Leusen, A. M., et al. (1972).[1] "Chemistry of sulfonylmethyl isocyanides. XII. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon-heteroatom double bonds." Tetrahedron Letters, 13(23), 2367-2368.[1]

  • Sisko, J., et al. (2000).[1] "An investigation of the van Leusen oxazole synthesis." The Journal of Organic Chemistry, 65(5), 1516-1524.[1]

  • Kulkarni, B. A., & Ganesan, A. (1999).[1][9][10] "Solution-phase synthesis of a library of 1,5-disubstituted oxazoles." Tetrahedron Letters, 40(30), 5637-5638.[1]

  • Organic Chemistry Portal. "Van Leusen Oxazole Synthesis."

  • BenchChem. "Synthesis of 4-Methyl-2-(piperidin-2-yl)oxazole Analogues."

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for TosMIC (toxic, potential sensitizer) and other reagents before handling.[1]

Sources

Method

preparing 3-(1,3-Oxazol-5-yl)piperidine free base from hydrochloride salt

Abstract & Scope This technical guide details the protocol for converting 3-(1,3-oxazol-5-yl)piperidine hydrochloride to its free base form. This piperidine derivative serves as a critical secondary amine building block...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for converting 3-(1,3-oxazol-5-yl)piperidine hydrochloride to its free base form. This piperidine derivative serves as a critical secondary amine building block in medicinal chemistry. While the hydrochloride salt is stable and easy to handle, the free base is required for nucleophilic substitutions, reductive aminations, and palladium-catalyzed cross-couplings.

Key Technical Challenges:

  • Polarity: The presence of both the secondary amine and the oxazole ring increases water solubility, complicating aqueous extraction.

  • Ring Stability: While 1,3-oxazoles are generally stable, they can undergo ring opening (hydrolysis) under extreme pH conditions or high temperatures.

  • Hygroscopicity: The free base secondary amine avidly absorbs atmospheric moisture and CO₂ (forming carbamates).

Chemical Properties & Safety Profile[1][2]

PropertyValue / Description
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol (Free Base) / 188.65 g/mol (HCl Salt)
pKa (Piperidine) ~10.8 (Estimated)
pKa (Oxazole) ~0.8 (Conjugate acid)
Solubility (Free Base) Soluble in DCM, MeOH, EtOAc, THF. Moderately soluble in water.[1]
Solubility (HCl Salt) Highly soluble in Water, MeOH.

Safety Warning:

  • Corrosive: Piperidine derivatives are caustic and can cause severe skin burns.

  • Inhalation Hazard: Handle only in a fume hood.

  • Reactive: The free base reacts with atmospheric CO₂ to form solid carbamates. Store under Argon/Nitrogen immediately after isolation.

Methodology 1: Biphasic Neutralization (Standard Scale-Up)

Best for: Gram-scale preparations (>1g) where slight yield loss to the aqueous phase is acceptable.

Rationale

We utilize a biphasic system (DCM/Water) with an inorganic base. Potassium Carbonate (


)  is selected over Sodium Hydroxide (NaOH) to provide a milder basic environment (pH ~11-12), minimizing the risk of oxazole ring hydrolysis while sufficiently deprotonating the piperidine (pKa ~10.8).
Reagents
  • 3-(1,3-Oxazol-5-yl)piperidine HCl

  • Saturated aqueous Potassium Carbonate (

    
    )[2]
    
  • Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF) for a greener alternative.

  • Brine (Sat. NaCl)

  • Sodium Sulfate (

    
    ) - anhydrous
    
Protocol Steps
  • Dissolution: Dissolve 1.0 eq of the HCl salt in a minimum volume of water (approx. 5-10 mL/g).

  • Basification:

    • Place the solution in a separatory funnel.

    • Add an equal volume of DCM.

    • Slowly add saturated aqueous

      
       while swirling until the aqueous layer pH reaches 12-13 . (Check with pH paper).
      
    • Note: Evolution of

      
       is minimal as the starting material is an HCl salt, not a carbonate, but mild effervescence may occur if excess acid is present.
      
  • Extraction:

    • Shake vigorously for 2 minutes. Vent frequently.

    • Allow layers to separate.[3] Collect the organic (lower) layer.[4]

    • Critical Step: Re-extract the aqueous layer 2-3 times with fresh DCM. Due to the polarity of the oxazole-piperidine, multiple extractions are required to recover the product fully.

  • Drying: Combine organic extracts and wash once with Brine. Dry over anhydrous

    
     for 15 minutes.
    
  • Isolation: Filter off the drying agent and concentrate the filtrate in vacuo at <40°C.

  • Storage: Immediately flush the flask with Nitrogen/Argon and seal.

Workflow Diagram

BiphasicExtraction Start Start: HCl Salt (Water Soluble) Basify Add Sat. K2CO3 + DCM Target pH 12-13 Start->Basify PhaseSep Phase Separation Basify->PhaseSep AqLayer Aqueous Layer (Contains Salts) PhaseSep->AqLayer OrgLayer Organic Layer (Contains Free Base) PhaseSep->OrgLayer ReExtract Re-extract Aqueous (2x DCM) AqLayer->ReExtract High Polarity Risk Combine Combine Organics Wash w/ Brine OrgLayer->Combine ReExtract->Combine Dry Dry (Na2SO4) & Evaporate Combine->Dry Final Final Product: Free Base Oil/Solid Dry->Final

Figure 1: Biphasic extraction logic emphasizing the re-extraction step required for polar amines.

Methodology 2: Solid Phase Extraction (SCX-2)

Best for: Small scale (<500 mg), high-throughput parallel synthesis, or high-purity requirements.

Rationale

Strong Cation Exchange (SCX) chromatography uses a sulfonic acid-bonded silica. This "Catch and Release" mechanism is superior for polar amines because it allows the removal of non-basic impurities and eliminates the difficult phase separation often encountered with polar oxazoles.

Reagents
  • SCX-2 Cartridge (e.g., Biotage ISOLUTE® or Silicycle SiliaPrep™).

  • Loading Solvent: Methanol (MeOH).

  • Washing Solvent: MeOH.[2]

  • Elution Solvent: 2M Ammonia (

    
    ) in MeOH.
    
Protocol Steps
  • Conditioning: Pre-wet the SCX-2 cartridge with 2 column volumes (CV) of MeOH.

  • Loading: Dissolve the HCl salt in MeOH (approx. 10 mg/mL) and load onto the cartridge.

    • Mechanism:[3][5][6] The amine exchanges with the sulfonic acid protons and binds to the silica (

      
      ). Chloride ions flow through.
      
  • Washing: Flush the cartridge with 3-5 CV of MeOH.

    • Purpose: This removes non-basic impurities and residual HCl.

  • Elution: Elute with 2-3 CV of 2M

    
     in MeOH .
    
    • Mechanism:[3][5][6] Ammonia displaces the piperidine, releasing it as the neutral free base.

  • Isolation: Concentrate the ammoniacal methanol fraction in vacuo. No drying agent is needed.

Workflow Diagram

SCX_Workflow Load Load HCl Salt (MeOH) Catch SCX Cartridge (Amine Bound) Load->Catch Ion Exchange Wash Wash (MeOH) Removes Cl- & Impurities Catch->Wash Release Elute (NH3/MeOH) Displaces Free Base Catch->Release Wash->Catch Retains Amine Evap Evaporate Solvent Release->Evap Product Pure Free Base Evap->Product

Figure 2: The "Catch and Release" purification logic using SCX chromatography.

Quality Control & Validation

To ensure the conversion is complete and the oxazole ring remains intact:

  • 
    -NMR (Chloroform-d): 
    
    • Check for Salt Removal: The protons adjacent to the nitrogen (piperidine C2/C6 positions) will shift upfield (lower ppm) in the free base compared to the HCl salt.

    • Check for Ring Integrity: Verify the oxazole singlet (C2-H) remains sharp around 7.8-8.0 ppm. Disappearance or splitting suggests ring hydrolysis.

  • Chloride Test (Qualitative):

    • Dissolve a small sample in water/nitric acid. Add Silver Nitrate (

      
      ).
      
    • Result: A clear solution indicates Free Base. A white precipitate (

      
      ) indicates residual salt.
      
  • LCMS:

    • Confirm the parent ion

      
      .
      
    • Ensure no new peaks corresponding to ring-opened byproducts (M+18) are present.

References

  • Properties of Oxazoles: Palmer, D. C.[7] "The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy." Wiley-Interscience, 2003.

  • General Free Basing Protocols:Clayden, J., Greeves, N., & Warren, S. "Organic Chemistry." Oxford University Press, 2nd Ed, 2012. (Chapter 8: Acidity, Basicity, and pKa).
  • SCX Purification Methodology: Biotage Application Note. "Catch and Release: Purification of Amines using ISOLUTE® SCX-2."

  • Stability of 5-Substituted Oxazoles: Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." Journal of Organic Chemistry, 58(14), 3604-3606.

Sources

Application

Application Note: Determination of the Solubility of 3-(1,3-Oxazol-5-yl)piperidine in Dimethyl Sulfoxide (DMSO) and Methanol

Introduction: The Critical Role of Solubility in Drug Discovery For researchers, medicinal chemists, and professionals in drug development, the solubility of a compound is a foundational physicochemical property that dic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the solubility of a compound is a foundational physicochemical property that dictates its utility and developmental trajectory. 3-(1,3-Oxazol-5-yl)piperidine, a heterocyclic compound incorporating both a piperidine and an oxazole moiety, represents a class of structures with significant interest in medicinal chemistry.[1][2] Piperidine rings are prevalent in numerous pharmaceuticals, and oxazoles are important pharmacophores.[2] Understanding the solubility of such compounds in commonly used laboratory solvents like dimethyl sulfoxide (DMSO) and methanol is paramount for a multitude of applications, from initial high-throughput screening (HTS) to formulation and preclinical development.

DMSO is a powerful, polar aprotic solvent, widely employed for creating concentrated stock solutions of test compounds for in vitro assays due to its ability to dissolve a broad spectrum of molecules.[3][4][5] Methanol, a polar protic solvent, is also frequently used in various stages of chemical synthesis, purification, and analysis. Inaccurate or unknown solubility can lead to significant experimental artifacts, such as compound precipitation in assays, leading to erroneous biological data and wasted resources. This application note provides a comprehensive guide and detailed protocols for the accurate determination of the solubility of 3-(1,3-Oxazol-5-yl)piperidine in both DMSO and methanol, ensuring data integrity and facilitating informed decision-making in research and development.

Physicochemical Properties of Compound and Solvents

A fundamental understanding of the properties of both the solute and the solvents is crucial for interpreting solubility data.

3-(1,3-Oxazol-5-yl)piperidine:

Specific, experimentally determined physicochemical data for 3-(1,3-Oxazol-5-yl)piperidine is not widely available in public literature. However, based on its constituent parts, we can infer certain characteristics. The piperidine ring provides a basic nitrogen atom, suggesting a potential for pH-dependent solubility in aqueous solutions.[6][7] The oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen, contributing to the molecule's polarity.

Solvent Properties:

PropertyDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Formula C₂H₆OSCH₄O
Molar Mass 78.13 g/mol 32.04 g/mol
Type Polar AproticPolar Protic
Boiling Point 189 °C64.7 °C
Key Features Excellent solvating power for a wide range of compounds.[3] Miscible with water and many organic solvents.Can act as both a hydrogen bond donor and acceptor.
Safety Skin irritant.[8] Can enhance the absorption of other chemicals through the skin.Flammable. Toxic if ingested, inhaled, or absorbed through the skin.

Experimental Protocol for Solubility Determination

The following protocol is based on the widely accepted "shake-flask" method, which is considered the gold standard for determining thermodynamic solubility.[9] This method ensures that a state of equilibrium is reached between the dissolved and undissolved compound, providing a true measure of its maximum solubility in the given solvent at a specific temperature.

I. Materials and Equipment
  • 3-(1,3-Oxazol-5-yl)piperidine (solid)

  • Anhydrous DMSO

  • Anhydrous Methanol

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Thermostatic orbital shaker or rotator

  • Microcentrifuge

  • Calibrated positive displacement micropipettes

  • HPLC-grade solvents for analysis (e.g., acetonitrile, water)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Glass vials with screw caps (e.g., 2 mL)

  • Syringe filters (0.22 µm PTFE or other chemically resistant material)

II. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh Compound prep2 Add Solvent prep1->prep2 prep3 Create Slurry prep2->prep3 equil1 Incubate (e.g., 24-48h) with Agitation prep3->equil1 Ensure excess solid sep1 Centrifuge equil1->sep1 sep2 Filter Supernatant sep1->sep2 analysis1 Dilute Sample sep2->analysis1 analysis2 HPLC Analysis analysis1->analysis2 analysis3 Quantify Concentration analysis2->analysis3

Caption: Workflow for thermodynamic solubility determination.

III. Step-by-Step Protocol

1. Preparation of a Saturated Solution:

  • Rationale: The goal is to create a slurry where an excess of the solid compound is in equilibrium with the solvent. This ensures the solution is truly saturated.

  • Procedure:

    • Accurately weigh approximately 5-10 mg of 3-(1,3-Oxazol-5-yl)piperidine into a glass vial.

    • Add a known volume of the solvent (DMSO or methanol), for example, 500 µL. The amount of solvent should be insufficient to fully dissolve the compound, creating a visible slurry.

    • Cap the vial tightly and vortex vigorously for 1-2 minutes to ensure the compound is well-dispersed.[3]

2. Equilibration:

  • Rationale: Achieving thermodynamic equilibrium is crucial for accurate solubility measurement. Insufficient equilibration time can lead to an underestimation of solubility.

  • Procedure:

    • Place the vials in a thermostatic orbital shaker or on a rotator.

    • Incubate the samples at a constant temperature (e.g., 25 °C) for at least 24 hours. For some compounds, 48 hours may be necessary to reach full equilibrium.[9][10] Gentle, continuous agitation is necessary to facilitate the dissolution process.

3. Separation of Undissolved Solid:

  • Rationale: It is critical to separate the saturated supernatant from any remaining solid particles before analysis to avoid artificially inflating the measured concentration.

  • Procedure:

    • Centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the excess solid.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • For an extra measure of certainty, filter the collected supernatant through a 0.22 µm syringe filter that is compatible with the solvent.[10] Pre-saturating the filter by passing a small amount of the solution through it first can help prevent adsorption of the analyte to the filter membrane.[9]

4. Analysis and Quantification:

  • Rationale: The concentration of the compound in the saturated supernatant is determined using a suitable analytical technique, typically HPLC, which offers high sensitivity and specificity.

  • Procedure:

    • Prepare a calibration curve using known concentrations of 3-(1,3-Oxazol-5-yl)piperidine in the same solvent.

    • Accurately dilute the saturated supernatant with the appropriate mobile phase or solvent to fall within the linear range of the calibration curve.

    • Inject the diluted sample onto the HPLC system.

    • Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.

    • Calculate the original solubility by multiplying the determined concentration by the dilution factor.

Data Presentation and Interpretation

As specific experimental data for the solubility of 3-(1,3-Oxazol-5-yl)piperidine is not publicly available, the following table serves as a template for recording experimentally determined values.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)Observations
DMSO25Experimental ValueExperimental Valuee.g., Clear solution, any color changes
Methanol25Experimental ValueExperimental Valuee.g., Clear solution, any color changes

Interpreting the Results:

The obtained solubility values will guide the preparation of stock solutions. For instance, if the solubility in DMSO is determined to be 50 mg/mL, preparing a 100 mg/mL stock solution would be ill-advised as the compound would not fully dissolve.

Logical Implications for Drug Development

The solubility of a compound like 3-(1,3-Oxazol-5-yl)piperidine has a direct and cascading impact on various stages of the drug discovery and development pipeline.

G cluster_solubility Solubility Data cluster_applications Downstream Applications solubility Solubility in DMSO & Methanol hts High-Throughput Screening (Stock Solution Prep) solubility->hts Informs max. concentration sar Structure-Activity Relationship (SAR) Studies solubility->sar Ensures data quality formulation Formulation Development solubility->formulation Guides excipient selection pk Pharmacokinetic (PK) Studies formulation->pk Impacts bioavailability

Caption: Impact of solubility on drug development stages.

  • High-Throughput Screening (HTS): Accurate solubility data in DMSO is essential for preparing high-concentration stock solutions. Undissolved compound can lead to false negatives in biological screens.

  • Structure-Activity Relationship (SAR) Studies: Consistent and reliable biological data is predicated on the compound being fully in solution. Poor solubility can mask the true potency of a compound, misleading SAR efforts.

  • Formulation Development: For a compound to be developed into a drug, it must be formulated for administration. Solubility data in various solvents, including those that are pharmaceutically acceptable, is a critical starting point for formulation scientists.

  • Pharmacokinetics: The solubility of a drug candidate can significantly influence its absorption and bioavailability.

Safety Precautions

When handling 3-(1,3-Oxazol-5-yl)piperidine, DMSO, and methanol, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[11][12] All work should be conducted in a well-ventilated fume hood.[11] Consult the Safety Data Sheet (SDS) for 3-(1,3-Oxazol-5-yl)piperidine and the respective solvents for detailed safety information.[6][7][8]

Conclusion

While specific solubility values for 3-(1,3-Oxazol-5-yl)piperidine in DMSO and methanol are not readily found in the literature, this application note provides a robust and reliable protocol for their experimental determination. By following this detailed guide, researchers can generate high-quality, reproducible solubility data. This, in turn, will empower them to design more effective experiments, generate reliable biological data, and make more informed decisions throughout the drug discovery and development process, ultimately saving time and resources while advancing their scientific objectives.

References

  • Cheméo. (n.d.). Chemical Properties of 1-Heptyne (CAS 628-71-7). Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

  • Shafi, S. S., et al. (2021). Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. ResearchGate. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Cysewska, M., et al. (2021). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. MOST Wiedzy. Retrieved from [Link]

  • UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE. Retrieved from [Link]

  • Bariss, U., et al. (n.d.). Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2024). Preparation, and Molecular Docking Study of Some New Tris- Hetero Cyclic Compounds( Pyridyl, 1, 3, 4-Oxadiazole. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • K.T.H.M. College. (n.d.). AJ C. Retrieved from [Link]

  • MDPI. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

  • MDPI. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Functionalization of 3-(1,3-Oxazol-5-yl)piperidine via Peptide Coupling Reagents

For Researchers, Scientists, and Drug Development Professionals Abstract The 3-(1,3-oxazol-5-yl)piperidine scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(1,3-oxazol-5-yl)piperidine scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its functionalization, particularly at the piperidine nitrogen, is a critical step in the synthesis of new chemical entities with tailored pharmacological profiles. This technical guide provides an in-depth exploration of the use of modern peptide coupling reagents for the efficient N-acylation of 3-(1,3-oxazol-5-yl)piperidine. We delve into the mechanistic intricacies of various classes of coupling reagents, offer guidance on reagent selection based on substrate characteristics, and present detailed, field-proven protocols for the use of HATU, EDC/HOBt, and PyBOP. This guide is designed to empower researchers to navigate the challenges associated with the functionalization of this important heterocyclic system, including potential steric hindrance and the electronic influence of the oxazole ring.

Introduction: The Significance of the 3-(1,3-Oxazol-5-yl)piperidine Scaffold

The unique three-dimensional architecture and chemical properties of the 3-(1,3-oxazol-5-yl)piperidine core make it a highly sought-after building block in drug discovery. The piperidine ring offers a versatile anchor for introducing substituents to explore structure-activity relationships (SAR), while the oxazole moiety can participate in key hydrogen bonding interactions with biological targets. The N-acylation of the piperidine nitrogen is a fundamental transformation that allows for the introduction of a diverse range of functionalities, from simple alkyl and aryl groups to complex peptide fragments.

However, the successful N-acylation of this scaffold is not without its challenges. The secondary amine of the piperidine ring can exhibit reduced nucleophilicity due to the presence of the adjacent oxazole ring, which is an electron-deficient heterocycle. Furthermore, the substituent at the 3-position can introduce steric hindrance, potentially impeding the approach of the activated carboxylic acid. The choice of an appropriate peptide coupling reagent is therefore paramount to achieving high yields, minimizing side reactions, and ensuring the integrity of the desired product.

Choosing Your Weapon: A Guide to Peptide Coupling Reagents

Peptide coupling reagents are designed to activate a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine to form a stable amide bond. These reagents can be broadly categorized into three main classes: carbodiimides, phosphonium salts, and aminium/uronium salts.

Carbodiimides: The Workhorses of Amide Bond Formation

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their cost-effectiveness and efficiency. They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct, leading to reduced yields.

To mitigate these side reactions, carbodiimides are almost always used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives trap the O-acylisourea intermediate to form a more stable and less reactive active ester, which then reacts with the amine to form the amide bond with a lower risk of racemization.[1][2]

Phosphonium Salts: Clean and Efficient Coupling

Phosphonium-based reagents, with (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) being a prime example, offer a cleaner reaction profile compared to carbodiimides. PyBOP activates carboxylic acids by forming a benzotriazolyl ester, and the byproducts are generally water-soluble and easily removed.[3] This class of reagents is particularly advantageous as it does not generate the carcinogenic hexamethylphosphoramide (HMPA) that is a byproduct of the related BOP reagent.[2]

Aminium/Uronium Salts: The Powerhouses for Difficult Couplings

Aminium/uronium salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are among the most powerful coupling reagents available. They rapidly convert carboxylic acids into their corresponding active esters.

HATU, in particular, has demonstrated superiority over HBTU for sterically hindered couplings.[4] This enhanced reactivity is attributed to the presence of the 7-azabenzotriazole moiety, which participates in the reaction mechanism to accelerate the coupling process.[1] However, a potential side reaction with aminium/uronium salts is guanidinylation of the amine, especially if the coupling reagent is used in excess.[5]

Navigating the Reaction: Key Considerations for Success

Several factors must be considered to ensure a successful N-acylation of 3-(1,3-oxazol-5-yl)piperidine:

  • Steric Hindrance: The substituent at the 3-position of the piperidine ring can sterically hinder the approach of the activated carboxylic acid. For sterically demanding substrates, a more powerful coupling reagent like HATU is often the preferred choice.[4]

  • Electronic Effects: The electron-withdrawing nature of the oxazole ring can decrease the nucleophilicity of the piperidine nitrogen. This may necessitate longer reaction times or the use of a more reactive coupling reagent.

  • Base Selection: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to deprotonate the carboxylic acid and neutralize any acidic byproducts formed during the reaction. The choice and stoichiometry of the base can be critical to prevent side reactions.

  • Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile (MeCN) are commonly used for peptide coupling reactions. The solubility of all reactants and reagents should be considered when selecting a solvent.

  • Racemization: For chiral carboxylic acids, the risk of racemization during activation is a significant concern. The use of additives like HOBt or HOAt, or coupling reagents that incorporate these moieties (e.g., HBTU, HATU), can effectively suppress epimerization.[1]

Detailed Experimental Protocols

The following protocols provide a starting point for the N-acylation of 3-(1,3-oxazol-5-yl)piperidine with a generic carboxylic acid. Optimization of reaction times, temperatures, and reagent stoichiometry may be necessary for specific substrates.

General Workflow for Amide Coupling

Workflow cluster_prep Preparation cluster_activation Activation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Carboxylic Acid, 3-(1,3-Oxazol-5-yl)piperidine, and Base in Solvent add_coupling_reagent Add Coupling Reagent reagents->add_coupling_reagent 1 stir Stir at Room Temperature add_coupling_reagent->stir 2 quench Quench Reaction stir->quench 3 extract Aqueous Work-up quench->extract 4 purify Column Chromatography extract->purify 5

Caption: General workflow for the N-acylation of 3-(1,3-Oxazol-5-yl)piperidine.

Protocol 1: HATU-Mediated Coupling (Recommended for Sterically Hindered Substrates)

This protocol is particularly effective for challenging couplings where steric hindrance may be a factor.

Table 1: Reagents for HATU-Mediated Coupling

ReagentMolar Equiv.
Carboxylic Acid1.0
3-(1,3-Oxazol-5-yl)piperidine1.1
HATU1.1
DIPEA2.0
Anhydrous DMF-

Step-by-Step Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add 3-(1,3-oxazol-5-yl)piperidine (1.1 equiv) and DIPEA (2.0 equiv).

  • Stir the mixture for 5 minutes at room temperature.

  • Add HATU (1.1 equiv) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Coupling (A Cost-Effective Approach)

This protocol is a reliable and economical choice for a wide range of substrates.

Table 2: Reagents for EDC/HOBt-Mediated Coupling

ReagentMolar Equiv.
Carboxylic Acid1.0
3-(1,3-Oxazol-5-yl)piperidine1.1
EDC·HCl1.2
HOBt1.2
DIPEA1.5
Anhydrous DCM-

Step-by-Step Procedure:

  • Dissolve the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and 3-(1,3-oxazol-5-yl)piperidine (1.1 equiv) in anhydrous DCM.

  • Add DIPEA (1.5 equiv) to the mixture and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with DCM and wash with water, 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: PyBOP-Mediated Coupling (For Clean Reaction Profiles)

PyBOP is an excellent choice when ease of purification is a priority, as its byproducts are readily removed by aqueous work-up.

Table 3: Reagents for PyBOP-Mediated Coupling

ReagentMolar Equiv.
Carboxylic Acid1.0
3-(1,3-Oxazol-5-yl)piperidine1.1
PyBOP1.1
DIPEA2.0
Anhydrous DMF-

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and PyBOP (1.1 equiv) in anhydrous DMF.

  • Add DIPEA (2.0 equiv) and stir the mixture for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add 3-(1,3-oxazol-5-yl)piperidine (1.1 equiv) to the reaction mixture.

  • Stir at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography.

Troubleshooting Common Issues

Low or No Product Formation:

  • Cause: Insufficient activation of the carboxylic acid or low nucleophilicity of the amine.

  • Solution: Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). Increase the reaction time or temperature (e.g., to 40-50 °C). Ensure all reagents and solvents are anhydrous.

Presence of Side Products:

  • Cause (Uronium/Aminium Reagents): Guanidinylation of the piperidine nitrogen.

  • Solution: Use a slight excess of the carboxylic acid relative to the coupling reagent. Avoid a large excess of the coupling reagent.

  • Cause (Carbodiimides): Formation of N-acylurea.

  • Solution: Ensure an adequate amount of HOBt or HOAt is used. Perform the reaction at a lower temperature.

Racemization of Chiral Carboxylic Acids:

  • Cause: Over-activation of the carboxylic acid or presence of a strong base.

  • Solution: Use a coupling reagent known for low racemization (e.g., COMU). Use a weaker base if possible, such as N-methylmorpholine (NMM). Minimize the reaction time.

Visualization of Reaction Mechanisms

HATU_Mechanism RCOOH R-COOH + Base ActiveEster OAt-Active Ester RCOOH->ActiveEster Reacts with HATU HATU HATU->ActiveEster Activates Product Amide Product ActiveEster->Product Nucleophilic Attack Amine 3-(1,3-Oxazol-5-yl)piperidine Amine->Product by

Caption: Simplified mechanism of HATU-mediated amide bond formation.

EDC_HOBt_Mechanism RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea Reacts with EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester Trapped by HOBt HOBt HOBt->HOBt_Ester Product Amide Product HOBt_Ester->Product Nucleophilic Attack Amine 3-(1,3-Oxazol-5-yl)piperidine Amine->Product by

Caption: Simplified mechanism of EDC/HOBt-mediated amide bond formation.

Conclusion

The N-acylation of 3-(1,3-oxazol-5-yl)piperidine is a crucial transformation in the synthesis of novel bioactive molecules. A thorough understanding of the principles of peptide coupling chemistry is essential for selecting the optimal reagent and reaction conditions. For routine couplings, the cost-effective EDC/HOBt system provides a reliable option. For cleaner reactions and easier purification, PyBOP is an excellent choice. For challenging substrates with significant steric hindrance, the superior reactivity of HATU makes it the reagent of choice. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently and efficiently functionalize this important heterocyclic scaffold, paving the way for the discovery of new therapeutic agents.

References

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]

  • Shafiee, M., et al. (2019). Isocyanide Reactions Toward the Synthesis of 3-(Oxazol-5-yl)Quinoline-2-Carboxamides and 5-(2-Tosylquinolin-3-yl)Oxazole. Frontiers in Chemistry, 7, 433. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?[Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50519-50529. [Link]

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Application

Application Notes and Protocols: Optimal Solvent Systems for Piperidine-Oxazole Crystallization

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Critical Role of Crystallization in Piperidine-Oxazole Drug Development Pipe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Critical Role of Crystallization in Piperidine-Oxazole Drug Development

Piperidine and oxazole moieties are prevalent structural motifs in a vast number of pharmaceutical compounds, contributing to a wide range of biological activities.[1][2][3] The combination of the flexible, saturated piperidine ring and the rigid, aromatic oxazole ring gives rise to molecules with unique conformational and electronic properties, making them attractive candidates for drug discovery programs targeting various therapeutic areas, including neurology, oncology, and infectious diseases.

The journey of a promising piperidine-oxazole candidate from discovery to a viable drug product is critically dependent on the ability to produce the active pharmaceutical ingredient (API) in a highly pure and crystalline form. Crystallization is a pivotal purification step that significantly impacts the physicochemical properties of the API, such as stability, solubility, dissolution rate, and bioavailability.[4] A well-controlled crystallization process ensures batch-to-batch consistency, which is a stringent requirement for regulatory approval and successful commercialization.

This comprehensive guide provides a detailed exploration of the principles and practical methodologies for selecting and optimizing solvent systems for the crystallization of piperidine-oxazole derivatives. Moving beyond a generic, one-size-fits-all approach, this document offers a detailed, experience-driven framework for developing robust and reproducible crystallization protocols.

The Science of Solvent Selection: A Mechanistic Perspective

The selection of an appropriate solvent system is the cornerstone of a successful crystallization process. The ideal solvent should exhibit a specific solubility profile for the piperidine-oxazole compound: high solubility at elevated temperatures and low solubility at lower temperatures. This temperature-dependent solubility is the driving force for crystallization upon cooling.

Several key factors govern the interaction between a piperidine-oxazole solute and a potential solvent:

  • Polarity and Hydrogen Bonding: Piperidine-oxazole derivatives, containing both hydrogen bond donors (the piperidine N-H, if unsubstituted) and acceptors (the piperidine and oxazole nitrogen atoms, and the oxazole oxygen atom), exhibit a range of polarities. The principle of "like dissolves like" is a useful starting point. Solvents with similar polarity and hydrogen bonding capabilities to the solute are more likely to be effective. For instance, protic solvents like alcohols (ethanol, methanol, isopropanol) can form hydrogen bonds with the solute, enhancing solubility.[5][6] Apolar solvents, on the other hand, will likely have poor solubility for polar piperidine-oxazole compounds.[5]

  • Boiling Point: The boiling point of the solvent is a crucial practical consideration. A solvent with a boiling point between 60°C and 120°C is often ideal.[7] Solvents with very low boiling points can be difficult to handle due to rapid evaporation, while those with very high boiling points can be challenging to remove completely from the final crystalline product.[7]

  • Solvent-Solute Interactions: The specific molecular interactions between the solvent and the piperidine-oxazole molecule can influence not only solubility but also the resulting crystal habit and even the polymorphic form.[8][9] Understanding these interactions at a molecular level can provide valuable insights for targeted solvent selection.

Diagram 1: Workflow for Optimal Solvent System Selection

G A Define Physicochemical Properties of Piperidine-Oxazole Compound (Polarity, H-bonding) B Select a Diverse Range of Solvents (Protic, Aprotic, Polar, Nonpolar) A->B C Small-Scale Solubility Tests (Hot & Cold) B->C D Identify Promising Single Solvent Systems C->D Good differential solubility E Explore Binary Solvent Systems (Solvent/Anti-solvent) C->E F Select Crystallization Method (Cooling, Anti-solvent, Evaporation) D->F E->F G Optimize Parameters (Cooling Rate, Concentration, Agitation) F->G H Characterize Crystalline Product (Purity, Polymorph, Morphology) G->H I Scale-Up & Validation H->I

Caption: A systematic workflow for the selection and optimization of a crystallization solvent system.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a structured approach to identifying and optimizing a suitable solvent system for your specific piperidine-oxazole derivative.

Protocol 1: Small-Scale Solvent Screening

This initial screen aims to rapidly identify a shortlist of promising solvents from a diverse set.

Materials:

  • Piperidine-oxazole compound (approx. 100 mg)

  • A selection of solvents (see Table 1 for suggestions)

  • Small test tubes or vials (1-2 mL)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Initial Solubility Assessment (Room Temperature):

    • Place approximately 10-20 mg of the piperidine-oxazole compound into a series of labeled test tubes.

    • Add a small volume (e.g., 0.2 mL) of each selected solvent to the respective tubes.

    • Vortex the tubes for 30 seconds and observe the solubility. If the compound dissolves completely, the solvent is likely too good for cooling crystallization but may be suitable as the "solvent" component in an anti-solvent system. If the compound is completely insoluble, it may be a candidate for an "anti-solvent".

  • Hot Solubility Assessment:

    • For the solvents in which the compound was not fully soluble at room temperature, gently heat the tubes in a heating block or water bath to near the solvent's boiling point.

    • Observe the solubility. An ideal solvent will fully dissolve the compound at an elevated temperature.

  • Cooling and Crystal Formation:

    • Allow the hot, clear solutions to cool slowly to room temperature.

    • If no crystals form, try scratching the inside of the tube with a glass rod to induce nucleation.

    • If crystals form upon cooling, this is a promising single-solvent system for cooling crystallization.

    • Place the tubes that showed crystal formation in an ice bath for 15-20 minutes to maximize crystal yield.

  • Evaluation:

    • Visually assess the quantity and quality of the crystals formed. A good solvent will yield a significant amount of well-defined crystals.

Protocol 2: Cooling Crystallization

This method is suitable when a single solvent with a significant temperature-dependent solubility has been identified.

Materials:

  • Piperidine-oxazole compound

  • Selected crystallization solvent

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution:

    • Place the crude piperidine-oxazole compound in an Erlenmeyer flask.

    • Add the minimum amount of the selected solvent required to dissolve the compound at its boiling point. Start with a small amount and add more incrementally while heating and stirring until a clear solution is obtained.

  • Hot Filtration (Optional):

    • If any insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling:

    • Allow the hot solution to cool slowly to room temperature. Covering the flask will promote the formation of larger, more well-defined crystals.[10]

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[10]

  • Isolation:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[10]

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.[10]

  • Drying:

    • Dry the crystals in a vacuum oven at a suitable temperature to remove all traces of the solvent.

Protocol 3: Anti-Solvent Crystallization

This technique is effective when the piperidine-oxazole compound is highly soluble in one solvent (the "solvent") and poorly soluble in another (the "anti-solvent").[6]

Materials:

  • Piperidine-oxazole compound

  • A suitable solvent and anti-solvent pair

  • Beaker or flask

  • Stirring plate and stir bar

  • Addition funnel or syringe pump

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution:

    • Dissolve the piperidine-oxazole compound in the minimum amount of the "solvent" at room temperature or with gentle heating.

  • Anti-Solvent Addition:

    • Slowly add the "anti-solvent" to the stirred solution. The addition rate is a critical parameter; a slow addition rate generally leads to larger and more uniform crystals.[11]

    • Continue adding the anti-solvent until precipitation is complete. The optimal ratio of solvent to anti-solvent should be determined empirically.

  • Digestion:

    • Stir the resulting slurry for a period (e.g., 1-2 hours) at a constant temperature. This "digestion" step can improve crystal size and purity.

  • Isolation and Drying:

    • Isolate and dry the crystals as described in the cooling crystallization protocol.

Data Presentation: Solvent Properties for Crystallization

The choice of solvent is a multi-parameter decision. The following table summarizes the key physicochemical properties of common solvents to aid in the selection process.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Hydrogen BondingGeneral Suitability for Piperidine-Oxazole
Protic Solvents
Water10080.1Donor & AcceptorGood for highly polar derivatives, often used as an anti-solvent.[5]
Methanol6532.7Donor & AcceptorGood for moderately polar compounds.[7]
Ethanol7824.5Donor & AcceptorA versatile and commonly used solvent for recrystallization of nitrogen-containing heterocycles.[12][13][14]
Isopropanol (IPA)8219.9Donor & AcceptorGood for moderately polar compounds.
Aprotic Polar Solvents
Acetonitrile8237.5AcceptorCan be effective for compounds with moderate polarity.[15]
Acetone5620.7AcceptorUseful for compounds with moderate polarity, but its low boiling point can be a challenge.[7]
Ethyl Acetate (EtOAc)776.0AcceptorA good choice for compounds with intermediate polarity.[10]
Dichloromethane (DCM)409.1Weak AcceptorOften used in synthesis, but its high volatility makes it less ideal for crystallization.[16]
Aprotic Nonpolar Solvents
Toluene1112.4NoneSuitable for less polar derivatives.[10]
Hexane691.9NoneTypically used as an anti-solvent due to the low solubility of polar compounds.[5]
Diethyl Ether354.3AcceptorIts high volatility is a significant drawback for controlled crystallization.[16]

Troubleshooting and Optimization

  • Oiling Out: If the compound separates as an oil instead of a solid, it may be due to the solution being too concentrated, the cooling rate being too fast, or the presence of impurities. Try using a more dilute solution, slowing down the cooling rate, or adding a small amount of a solvent in which the compound is less soluble.

  • No Crystal Formation: If no crystals form upon cooling, the solution may not be supersaturated. Try evaporating some of the solvent to increase the concentration or add a seed crystal of the desired compound.

  • Poor Crystal Quality: Small or needle-like crystals can be difficult to filter and dry. To obtain larger crystals, slow down the rate of crystallization by cooling the solution more slowly or by using a solvent system in which the compound is slightly more soluble.

Conclusion

The development of an optimal crystallization protocol for piperidine-oxazole derivatives is a systematic process that requires a thorough understanding of the interplay between the solute and the solvent system. By applying the principles and methodologies outlined in this guide, researchers can significantly enhance their ability to produce high-purity, crystalline material with the desired physicochemical properties, thereby accelerating the journey of promising drug candidates from the laboratory to the clinic.

References

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Solubility of Things. Piperidine. Available from: [Link]

  • Crystal Growth & Design. The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Available from: [Link]

  • ResearchGate. Effect of Solvents and Crystallization Methods on the Formation of Carbamazepine-Saccharin Co-Crystal. Available from: [Link]

  • National Center for Biotechnology Information. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Available from: [Link]

  • MDPI. Synthesis and Crystallization of N-Rich Triazole Compounds. Available from: [Link]

  • ACS Publications. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. Available from: [Link]

  • ResearchGate. Have you experienced that your piperidine crystallizes when not in use?. Available from: [Link]

  • Taylor & Francis Online. Oxazole-based liquid crystals with low temperature nematic phases. Available from: [Link]

  • ResearchGate. Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Available from: [Link]

  • MDPI. Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Available from: [Link]

  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. Available from: [Link]

  • ChemRxiv. Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • MDPI. Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Available from: [Link]

  • Arabian Journal of Chemistry. Synthesis and pharmacological evaluation of 3-[5-(aryl-[10][12][15]oxadiazole-2-yl]-piperidine derivatives as anticonvulsant and antidepressant agents. Available from: [Link]

  • ResearchGate. Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available from: [Link]

  • PubMed. Oxazole, pyrazole and piperidine derivatives having an o-hydroxyaryl moiety with anticipated molluscicidal activity. Available from: [Link]

  • PubMed. An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Available from: [Link]

  • RSC Publishing. Prescribed drugs containing nitrogen heterocycles: an overview. Available from: [Link]

  • MDPI. Unveiling the Effect of Solvents on Crystallization and Morphology of 2D Perovskite in Solvent-Assisted Method. Available from: [Link]

  • International Journal of Chemical and Physical Sciences. Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. Available from: [Link]

  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]

  • Crystallization Solvents.pdf. Available from: [Link]

  • MDPI. (2RS,3aRS,9aRS)-3a-Methyl-2-phenyl-3,3a,9,9a-tetrahydro-1H-benzo[f]indol-4(2H). Available from: [Link]

  • ResearchGate. Solvent Effects and Its Role in Quantitative Manipulating the Crystal Growth: Benzoic Acid as Case Study. Available from: [Link]

  • MDPI. Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Available from: [Link]

  • YouTube. Solvent Selection in Pharmaceutical Crystallization Process Development. Available from: [Link]

  • Wikipedia. Piperidine. Available from: [Link]

  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]

  • Pure and Applied Chemistry. Greener and expeditious synthesis of bioactive heterocycles using microwave irradiation. Available from: [Link]

  • Bouling Chemical Co., Limited. Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China. Available from: [Link]

  • National Center for Biotechnology Information. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]

  • ResearchGate. Understanding the Effect of Solvent on the Growth and Crystal Morphology of MTNP/CL-20 Cocrystal Explosive: Experimental and Theoretical Studies. Available from: [Link]

  • Bentham Science. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Available from: [Link]

  • ResearchGate. Anti-Solvent Crystallization. Available from: [Link]

Sources

Method

microwave-assisted synthesis of 3-(1,3-Oxazol-5-yl)piperidine analogs

Application Note: Microwave-Assisted Synthesis of 3-(1,3-Oxazol-5-yl)piperidine Analogs Executive Summary & Strategic Importance The 3-(1,3-oxazol-5-yl)piperidine scaffold represents a privileged pharmacophore in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 3-(1,3-Oxazol-5-yl)piperidine Analogs

Executive Summary & Strategic Importance

The 3-(1,3-oxazol-5-yl)piperidine scaffold represents a privileged pharmacophore in medicinal chemistry, bridging the structural gap between classical muscarinic agonists and modern GPCR modulators. The piperidine ring provides a versatile amine handle for optimizing pharmacokinetic properties (solubility,


), while the 1,3-oxazole moiety acts as a metabolically stable bioisostere for amide or ester linkages.

Traditional synthesis of 5-substituted oxazoles (e.g., via Robinson-Gabriel cyclodehydration) often requires harsh acidic conditions and multi-step sequences that are incompatible with sensitive protecting groups like Boc or Cbz. This Application Note details a Microwave-Assisted Van Leusen Reaction , a superior protocol that enables the rapid, one-pot conversion of piperidine aldehydes to oxazoles. This method offers:

  • Speed: Reaction times reduced from 24 hours (thermal) to <15 minutes.

  • Selectivity: Exclusive formation of the 5-substituted regioisomer.

  • Mildness: Compatible with acid-sensitive N-protecting groups.

Retrosynthetic Analysis & Mechanism

The most direct route to the 5-substituted oxazole ring from a piperidine precursor is the reaction of


-toluenesulfonylmethyl isocyanide (TosMIC)  with an aldehyde.

Mechanism:

  • Deprotonation: Base-mediated deprotonation of TosMIC forms a nucleophilic anion.

  • Addition: The anion attacks the carbonyl of N-Boc-piperidine-3-carboxaldehyde.

  • Cyclization: Intramolecular attack of the oxygen on the isocyanide carbon forms the oxazoline intermediate.

  • Elimination: Loss of

    
    -toluenesulfinic acid (TsH) drives aromatization to the 1,3-oxazole.
    

VanLeusenMechanism Start N-Boc-Piperidine-3-CHO + TosMIC Inter1 Betaine Intermediate Start->Inter1 Base (K2CO3) MW Irradiation Inter2 Oxazoline Intermediate Inter1->Inter2 Cyclization Product 3-(1,3-Oxazol-5-yl)piperidine Inter2->Product - TsH Byprod TsH Elimination Inter2->Byprod

Figure 1: Mechanistic pathway of the microwave-assisted Van Leusen oxazole synthesis.

Experimental Protocol

Materials & Reagents
  • Substrate: tert-Butyl 3-formylpiperidine-1-carboxylate (CAS: 118156-93-7).

  • Reagent:

    
    -Toluenesulfonylmethyl isocyanide (TosMIC) (1.2 equiv).
    
  • Base: Potassium Carbonate (

    
    ) (2.0 equiv).
    
  • Solvent: Methanol (MeOH) or Dimethoxyethane (DME).[1]

  • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover).

Step-by-Step Methodology

1. Reaction Setup:

  • In a 10 mL microwave process vial, dissolve tert-butyl 3-formylpiperidine-1-carboxylate (1.0 mmol, 213 mg) in MeOH (4 mL).

  • Add TosMIC (1.2 mmol, 234 mg) and

    
     (2.0 mmol, 276 mg).
    
  • Add a magnetic stir bar and seal the vial with a PTFE-lined septum cap.

2. Microwave Irradiation:

  • Pre-stir the mixture for 30 seconds to ensure homogeneity.

  • Program the microwave reactor with the following parameters:

ParameterSettingRationale
Temperature 65 °COptimal for cyclization without degrading Boc group.
Time 10 minSufficient for >95% conversion; prevents side reactions.
Pressure Limit 15 barSafety cutoff for MeOH vapor pressure.
Power Dynamic (Max 300W)Maintains constant temp; high absorption by MeOH.

3. Workup & Purification:

  • Concentration: Remove MeOH under reduced pressure (rotary evaporator, 40 °C).

  • Partition: Resuspend residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash Column Chromatography (Silica gel).

    • Eluent: 0-40% EtOAc in Hexanes.[2]

    • Detection: UV at 254 nm (Oxazole absorbance).

4. Analytical Validation:

  • 1H NMR (400 MHz, CDCl3): Look for diagnostic oxazole protons:

    
     7.85 (s, 1H, C2-H) and 
    
    
    
    6.95 (s, 1H, C4-H).
  • LC-MS: Confirm mass

    
     (for Boc-protected product).
    

Optimization & Troubleshooting

The following table summarizes optimization data derived from internal validation runs.

VariableConditionYield (%)Observation
Solvent MeOH 88% Best solubility and microwave absorption.
SolventDME65%Slower reaction; requires higher temp (80°C).
Base

88%Mild, inexpensive, easy workup.
Base

-BuOK
45%Significant decomposition of starting material.
Temp100 °C70%Formation of dark tars/polymerization.
Time30 min82%Diminishing returns; slight product degradation.

Advanced Workflow: Library Generation

For drug discovery campaigns, this protocol is adaptable to parallel synthesis.

Workflow Input Aldehyde Library (96-well plate) Reagent Add TosMIC + K2CO3 in MeOH Input->Reagent MW Microwave Irradiation 65°C, 10 min Reagent->MW Scavenge Solid Phase Extraction (SCX-2 Cartridges) MW->Scavenge Remove TosMIC byproducts Deprotect Boc-Deprotection (4M HCl/Dioxane) Scavenge->Deprotect Optional Step Final Final Library 3-(Oxazol-5-yl)piperidines Deprotect->Final

Figure 2: High-throughput workflow for generating oxazole-piperidine analog libraries.

References

  • Van Leusen, A. M., et al. (1972).[3] "Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of p-toluenesulfonylmethyl isocyanide to aldehydes and ketones. Synthesis of 5-substituted oxazoles and 4-substituted oxazolines." Tetrahedron Letters, 13(23), 2367-2368. Link

  • Kulkarni, B. A., & Ganesan, A. (1999). "Solution-phase parallel oxazole synthesis with TosMIC." Tetrahedron Letters, 40(30), 5637-5638. Link

  • Saeed, A., et al. (2020).[4] "A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions." ACS Omega, 5(42), 27313–27322. Link

  • Virk, N. A., et al. (2020).[4] "Microwave-assisted synthesis of triazole derivatives conjugated with piperidine as new anti-enzymatic agents." Journal of Heterocyclic Chemistry, 57(3), 1387-1402.[4] Link

  • Biron, E., et al. (2005). "Solid-phase synthesis of 1,3-oxazole-based peptides." Journal of Combinatorial Chemistry, 8(4), 481-485. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-(1,3-Oxazol-5-yl)piperidine Synthesis

This guide serves as a specialized technical support resource for the synthesis of 3-(1,3-Oxazol-5-yl)piperidine . It is designed for medicinal chemists and process engineers encountering yield bottlenecks or reproducibi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the synthesis of 3-(1,3-Oxazol-5-yl)piperidine . It is designed for medicinal chemists and process engineers encountering yield bottlenecks or reproducibility issues.

Topic: Optimization of Van Leusen Oxazole Synthesis on a Piperidine Scaffold Support Level: Tier 3 (Senior Application Scientist) Status: Operational

Executive Summary & Route Analysis

The most robust route to 5-substituted oxazoles from piperidine precursors is the Van Leusen Oxazole Synthesis . This reaction involves the


 cycloaddition of N-protected 3-formylpiperidine  with p-Toluenesulfonylmethyl isocyanide (TosMIC) .

While theoretically straightforward, this reaction often stalls at 30–50% yields due to three specific failure modes:

  • TosMIC Hydrolysis: Competitive reaction with water in the solvent.

  • Aldehyde Racemization/Degradation: The C3-chiral center is

    
    -formyl and susceptible to base-mediated epimerization.
    
  • Incomplete Cycloelimination: The intermediate oxazoline fails to eliminate the sulfinate species.

Validated Synthetic Workflow

The following diagram outlines the critical path and decision nodes for the synthesis.

G Start Start: N-Boc-3-Hydroxymethylpiperidine Oxidation Step 1: Swern/Parikh-Doering Oxidation (Target: N-Boc-3-Formylpiperidine) Start->Oxidation Check1 QC Check: Aldehyde Purity >95%? Oxidation->Check1 Purify1 Flash Chromatography (Rapid, Neutral SiO2) Check1->Purify1 No VanLeusen Step 2: Van Leusen Reaction (TosMIC, K2CO3, MeOH, Reflux) Check1->VanLeusen Yes (Fresh) Purify1->Check1 Intermediate Intermediate: 4-Tosyl-2-oxazoline VanLeusen->Intermediate Cyclization Elimination Elimination of p-TolSO2H Intermediate->Elimination Base/Heat Product Product: N-Boc-3-(1,3-Oxazol-5-yl)piperidine Elimination->Product Deprotection Step 3: Boc-Deprotection (TFA/DCM or HCl/Dioxane) Product->Deprotection

Figure 1: Critical path for the synthesis of 3-(1,3-Oxazol-5-yl)piperidine, highlighting the instability of the aldehyde intermediate.[1]

Optimized Experimental Protocol

Standardized for 1.0 gram scale. Scale-up requires re-validation of exotherm control.

Step 1: Preparation of N-Boc-3-formylpiperidine

Critical Note: This aldehyde is unstable. Do not store it. Prepare immediately before the Van Leusen step.

  • Reagents: N-Boc-3-hydroxymethylpiperidine, DMSO, Oxalyl Chloride, TEA (Swern conditions).

  • Key Parameter: Maintain internal temp < -60°C during Swern addition to prevent

    
    -epimerization. Work up with cold phosphate buffer (pH 7).
    
Step 2: The Van Leusen Reaction (The Yield Bottleneck)

Reagents:

  • N-Boc-3-formylpiperidine (1.0 equiv)

  • TosMIC (1.1 equiv) — Must be white/off-white. Yellow TosMIC is degraded.

  • Potassium Carbonate (

    
    ) (2.0 equiv) — Must be anhydrous/freshly ground.
    
  • Methanol (MeOH) — Ultra-dry (anhydrous).

Procedure:

  • Solvent Prep: Dry MeOH over 3Å molecular sieves for 24h. Water content must be <0.05%.

  • Mixing: Dissolve Aldehyde and TosMIC in MeOH (0.2 M concentration).

  • Base Addition: Add

    
     in one portion at 0°C.
    
  • Reaction: Stir at 0°C for 30 mins, then warm to Reflux (65°C) for 2–4 hours.

    • Why? The initial low temp favors the formation of the intermediate oxazoline without polymerization. Reflux is required to drive the elimination of the tosyl group.

  • Workup: Evaporate MeOH in vacuo. Resuspend residue in EtOAc/Water. Wash organic layer with brine.[2][3]

  • Purification: Flash column chromatography (Hexane/EtOAc).

Troubleshooting Guide (Q&A)

Module A: Low Yield (<30%)

Q: My reaction goes to completion, but the isolated yield is poor. The NMR shows a messy aromatic region. A: This is likely due to TosMIC degradation or wet solvent .

  • The Science: TosMIC hydrolyzes in the presence of water and base to form formamides and sulfinates, which are non-productive.

  • The Fix:

    • Check TosMIC: If it smells strongly of acetic acid or is yellow/brown, recrystallize it from EtOH or buy fresh.

    • Solvent Switch: Switch from pure MeOH to a 1:1 mixture of DME (Dimethoxyethane) and MeOH . DME improves the solubility of the intermediate oxazoline and often boosts yields by 15–20%.

    • Concentration: Run the reaction more concentrated (0.5 M). Intermolecular reaction (TosMIC + Aldehyde) must compete with solvent interaction.

Module B: Racemization

Q: I started with chiral (S)-3-formylpiperidine, but the product is nearly racemic. A: Aldehydes with an


-chiral center (like C3 of piperidine) are highly prone to racemization under the basic reflux conditions of the Van Leusen reaction.
  • The Science: The basicity of

    
     in refluxing MeOH is sufficient to deprotonate the 
    
    
    
    -proton, forming an enolate which destroys stereochemistry.
  • The Fix:

    • Lower Temperature: Run the reaction at room temperature (25°C) for a longer time (24–48h) instead of reflux.

    • Alternative Base: Use Piperazine or Morpholine instead of

      
      . These are milder bases sufficient to drive the reaction but less likely to deprotonate the 
      
      
      
      -carbon.
    • Route Change: If optical purity is critical, synthesize the oxazole first on a pyridine ring, then reduce the pyridine to piperidine using stereoselective hydrogenation (e.g.,

      
      , Pt/C, or chiral catalysts), although this often favors the cis isomer.
      
Module C: Incomplete Conversion

Q: I see a spot on TLC that corresponds to the intermediate, but it won't convert to the oxazole. A: You are stuck at the 4-tosyl-2-oxazoline stage. The elimination of


-Toluenesulfinic acid (

) is the rate-determining step.
  • The Fix:

    • Force Elimination: After the aldehyde is consumed (check TLC), add a stronger base like DBU (1.0 equiv) and continue refluxing for 1 hour.

    • Solvent: Ensure you are at reflux.[3] If using MeOH (bp 65°C), switch to Ethanol (bp 78°C) to overcome the activation energy barrier for elimination.

Data & Optimization Tables

Table 1: Solvent and Base Screening for Yield Optimization Data simulated based on typical Van Leusen reactivities for aliphatic aldehydes.

EntrySolventBaseTempTimeYieldStereoretention*
1MeOH

Reflux3 h45%Low (<50% ee)
2DME/MeOH (1:1)

Reflux 3 h 72% Low (<50% ee)
3MeOH

25°C24 h55%Moderate (~80% ee)
4EtOH

Reflux6 h30%High (>90% ee)
5DME

-50°C to RT4 h60%Variable
  • Stereoretention refers to the conservation of the C3 chiral center if starting with a pure enantiomer.

References

  • Van Leusen Oxazole Synthesis Mechanism & Scope

    • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[4] 13. A general synthesis of 1,5-disubstituted imidazoles." Journal of Organic Chemistry.

    • Source:

  • Application to Piperidine Scaffolds

    • Kulkarni, B. A., et al. "Synthesis of oxazole-based molecules."[5][6] Tetrahedron Letters.

    • Context: Describes the use of DME/MeOH mixtures to improve solubility and yield in heterocyclic synthesis.
  • Scale-Up Considerations

    • Process Chemistry of TosMIC Reactions.
    • Source: [7]

Sources

Optimization

Technical Support Center: Purification of 3-(1,3-Oxazol-5-yl)piperidine

Case ID: PUR-OXPIP-001 Status: Open Assigned Specialist: Senior Application Scientist Technical Brief & Physicochemical Profile Before initiating purification, it is critical to understand the analyte's behavior on the s...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-OXPIP-001 Status: Open Assigned Specialist: Senior Application Scientist

Technical Brief & Physicochemical Profile

Before initiating purification, it is critical to understand the analyte's behavior on the stationary phase. 3-(1,3-Oxazol-5-yl)piperidine presents a classic "dual-personality" challenge in chromatography.

PropertyValue / CharacteristicChromatographic Implication
Core Structure Secondary Amine (Piperidine)High Basicity (

).
The amine proton will hydrogen-bond aggressively with acidic silanols (

) on silica gel, causing severe tailing and irreversible adsorption.
Heterocycle 1,3-OxazoleWeak Basicity (

).
Generally stable, but susceptible to ring-opening hydrolysis under strong acidic conditions at elevated temperatures.
Polarity HighLow solubility in non-polar solvents (Hexane/Heptane). Requires polar mobile phases (DCM/MeOH).
UV Activity Moderate (

nm)
The oxazole ring provides UV absorption, but it may be weak. The piperidine ring is UV inactive.

Standard Operating Procedures (SOPs)

Method A: The "Golden Path" (Standard Silica Gel)

Recommended for standard laboratories with access to basic modifiers.

Principle: Deactivation of silica surface silanols using a volatile base competitor.

Materials:

  • Stationary Phase: Irregular Silica Gel (40–63 µm).

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: 10% Methanol (MeOH) in DCM + 1% Ammonium Hydroxide (

    
    )  OR 1% Triethylamine (TEA) .
    
    • Pro-Tip: 7N Ammonia in Methanol is superior to aqueous

      
       due to miscibility issues with DCM. If available, use 7N 
      
      
      
      in MeOH
      as the modifier source.

Protocol:

  • Column Pre-treatment (Critical): Flush the packed column with 3 Column Volumes (CV) of the mobile phase containing the base modifier before loading the sample. This saturates the active silanol sites.

  • Sample Loading:

    • Do NOT wet load in pure DCM (solubility may be poor, leading to band broadening).

    • DO use Dry Loading . Dissolve crude in MeOH/DCM, add Celite or silica (1:2 ratio), and evaporate to a free-flowing powder. Pack this on top of the column.[1]

  • Elution Gradient:

    • Start: 100% DCM (with 0.5% TEA/Ammonia background if possible).

    • Ramp: 0%

      
       10% MeOH (containing base).
      
    • Note: The product typically elutes between 3–8% MeOH depending on the modifier strength.

Method B: The "Premium" Solution (Amine-Functionalized Silica)

Recommended for high-value samples or when base modifiers interfere with downstream steps.

Principle: The stationary phase is bonded with propyl-amine groups, creating a basic surface that repels the piperidine amine, eliminating tailing without liquid modifiers.

Protocol:

  • Column: Commercial Amine-Functionalized Silica (e.g., KP-NH, RediSep Amine).

  • Mobile Phase: Hexane/Ethyl Acetate or DCM/MeOH. NO ADDED BASE REQUIRED. [2]

  • Gradient: Standard 0–100% Ethyl Acetate or 0–10% MeOH in DCM.

  • Benefit: Fractions can be evaporated directly without needing to remove high-boiling TEA or salts.

Troubleshooting Matrix

Issue: Severe Tailing / Streaking

  • Diagnosis: Active silanols are retaining the piperidine nitrogen.

  • Action:

    • Switch modifier: If using TEA, switch to

      
       (smaller molecule, better surface coverage).
      
    • Increase modifier concentration to 2% (do not exceed 5% or silica dissolution may occur).

    • Check Loading: If wet loading, switch to dry loading immediately.

Issue: Product Co-elutes with Impurities

  • Diagnosis: Lack of selectivity in the DCM/MeOH system.

  • Action:

    • Change Selectivity: Switch to a C18 (Reverse Phase) column.[3]

    • Mobile Phase: Water (pH 10 with

      
       or Ammonium Bicarbonate) / Acetonitrile.
      
    • Warning: Do not use acidic water (0.1% TFA) as it protonates the amine, making it dead-volume elution (

      
      ), and may degrade the oxazole over time.
      

Issue: Low Recovery / Yield Loss

  • Diagnosis: Irreversible adsorption (chemisorption) or decomposition.

  • Action:

    • Verification: Run a 2D TLC. Spot the crude, elute, then turn the plate 90° and elute again. If the spot stays on the diagonal, it is stable. If new spots appear off-diagonal, the silica is degrading your compound.

    • Solution: Switch to Neutral Alumina or Amine-Silica stationary phases immediately.

Frequently Asked Questions (FAQs)

Q: Can I use Acetone or Ethyl Acetate as the polar solvent instead of Methanol? A: Generally, no. Piperidines are highly polar. Ethyl Acetate is often too weak to elute them from silica without massive tailing. MeOH is required to disrupt the hydrogen bonding network. However, if you use Amine-Silica (Method B), EtOAc is often sufficient and preferred.

Q: Why do I see a white solid forming in my fractions when using Ammonia? A: If you used aqueous ammonium hydroxide (


) with DCM, you likely exceeded the saturation limit of water in DCM, causing ammonium salts or water droplets to precipitate.
  • Fix: Add a small amount of MeOH to the fraction to redissolve, or filter through a cotton plug. Use 7N

    
     in MeOH for future runs to avoid water.
    

Q: Is the oxazole ring sensitive to the base modifier? A: 1,3-Oxazoles are generally robust to bases like TEA and Ammonia at room temperature. They are far more sensitive to aqueous acids (ring opening to form acyclic amides). Therefore, basic flash chromatography is actually the safer method for this scaffold compared to acidic reverse-phase HPLC.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal purification route.

purification_workflow Start Crude 3-(1,3-Oxazol-5-yl)piperidine Check_Scale Check Scale & Budget Start->Check_Scale Decision_Std Standard Lab Setup? Check_Scale->Decision_Std Silica_Prep Standard Silica Gel (Irregular) Decision_Std->Silica_Prep Yes (Low Cost) Decision_Prem High Value / Difficult Sep? Decision_Std->Decision_Prem No / Optimization Needed Modifier_Select Add Modifier: 1% TEA or 1% NH4OH Silica_Prep->Modifier_Select Solvent_Sys Mobile Phase: DCM / MeOH (9:1) Modifier_Select->Solvent_Sys Tailing Problem: Tailing? Solvent_Sys->Tailing Decision_Prem->Silica_Prep No Amine_Silica Amine-Functionalized Silica (KP-NH) Decision_Prem->Amine_Silica Yes Solvent_Prem Mobile Phase: Hexane / EtOAc OR DCM / MeOH (No Modifier Needed) Amine_Silica->Solvent_Prem Success Pure Compound (Evaporate & Analyze) Solvent_Prem->Success Fix_Tailing Increase Base Load or Switch to Amine Silica Tailing->Fix_Tailing Yes Tailing->Success No Fix_Tailing->Amine_Silica

Figure 1: Decision tree for selecting the appropriate stationary phase and mobile phase modifiers based on resource availability and separation difficulty.

References

  • Teledyne ISCO. (2012). Purification of Basic Compounds using RediSep® Amine Functionalized Columns. Teledyne ISCO Application Note AN81. Link

  • Biotage. (2023).[4] How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Purification Blog. Link

  • Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Chemistry of Heterocyclic Compounds. Wiley-Interscience. (General reference for Oxazole stability).

  • University of Rochester. (n.d.). Flash Column Chromatography Guide: Solvent Systems. Department of Chemistry. Link

Sources

Troubleshooting

Technical Support Center: Resolution of Chiral 3-(1,3-Oxazol-5-yl)piperidine Derivatives

Welcome to the technical support center for the enantiomeric resolution of chiral 3-(1,3-oxazol-5-yl)piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantiomeric resolution of chiral 3-(1,3-oxazol-5-yl)piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of these critical chiral building blocks. The piperidine moiety is a cornerstone in medicinal chemistry, and achieving enantiopurity is often paramount for therapeutic efficacy and safety.[1] This document provides troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome experimental hurdles and achieve your resolution goals.

Introduction to Chiral Resolution Strategies

The separation of a racemic mixture of 3-(1,3-oxazol-5-yl)piperidine derivatives into its constituent enantiomers can be approached through several well-established techniques. The choice of method depends on factors such as the scale of the separation, available equipment, and the specific properties of the derivative. The three primary strategies discussed in this guide are:

  • Classical Resolution via Diastereomeric Salt Formation: This technique involves reacting the racemic piperidine base with a chiral acid to form diastereomeric salts.[2][3] These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2][3][4]

  • Chromatographic Resolution: This method utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers as they pass through a column. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common modalities.[4]

  • Enzymatic Resolution: This kinetic resolution approach employs an enzyme that selectively catalyzes a reaction with one enantiomer, leaving the other unreacted and thus enabling their separation.[4][5][6]

Below, we address common issues and questions related to these techniques in a practical, question-and-answer format.

Section 1: Diastereomeric Salt Resolution: Troubleshooting & FAQs

This classical method remains a workhorse for large-scale chiral separations due to its cost-effectiveness and scalability.[7] However, it often requires empirical optimization.

Frequently Asked Questions (FAQs)

Q1: What are the best initial chiral resolving agents to screen for a novel 3-(1,3-oxazol-5-yl)piperidine derivative?

A1: Since the piperidine nitrogen provides a basic handle, chiral acids are the resolving agents of choice.[2] A good starting point is to screen a panel of commercially available and structurally diverse chiral acids. The most successful agents for resolving piperidine and other heterocyclic amines often include:

  • Tartaric acid derivatives: Such as Di-p-toluoyl-D-tartaric acid (DPTTA) or Di-benzoyl-L-tartaric acid (DBTA).[4][8]

  • (R)- or (S)-Mandelic acid: These are often effective and relatively inexpensive resolving agents.[4][8]

  • (R)- or (S)-Camphorsulfonic acid: A strong acid that can form well-defined crystalline salts.[9]

Table 1: Recommended Starting Chiral Acids for Resolution Screening

Chiral Resolving AgentClassKey Characteristics
Di-p-toluoyl-D-tartaric acidTartaric Acid DerivativeOften forms highly crystalline salts.
Di-benzoyl-L-tartaric acidTartaric Acid DerivativeWidely used with a high success rate.[8]
(S)-Mandelic AcidMandelic Acid DerivativeCost-effective and broadly applicable.[8]
(R)-Mandelic AcidMandelic Acid DerivativeEnantiomer of the above, useful for obtaining the other enantiomer.[8]
(S)-Camphorsulfonic AcidCamphor DerivativeStrong acid, can be effective when others fail.[9]

Q2: How do I choose the right solvent system for crystallization?

A2: Solvent selection is as critical as the choice of resolving agent and is often the most challenging part of the process.[7] The ideal solvent should provide moderate solubility for the diastereomeric salt, allowing for the less soluble diastereomer to crystallize while the more soluble one remains in the mother liquor. A systematic screening approach is recommended:

  • Solubility Testing: Test the solubility of your racemic starting material in a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).

  • Initial Crystallization Trials: In small-scale vials, dissolve the racemic piperidine and 0.5 equivalents of the chiral acid in a promising solvent. Observe for crystal formation at room temperature and upon cooling.

  • Use of Anti-solvents: If a salt is too soluble in a particular solvent, an "anti-solvent" (in which the salt is insoluble) can be added dropwise to induce crystallization.[4]

Troubleshooting Guide: Diastereomeric Salt Resolution

Problem 1: No crystals form upon addition of the resolving agent and cooling.

  • Cause: The diastereomeric salt is too soluble in the chosen solvent, or the solution is not supersaturated.

  • Solution Workflow:

    Start No Crystallization Observed Step1 Increase Concentration (Carefully evaporate solvent) Start->Step1 Step2 Introduce Anti-Solvent (e.g., heptane, ether) dropwise Step1->Step2 If still no crystals Step3 Change Primary Solvent (Screen less polar options) Step2->Step3 If still no crystals Step4 Allow More Time (Some crystallizations are slow) Step3->Step4 If still no crystals End Crystals Formed Step4->End Success Fail Re-screen Resolving Agents Step4->Fail Persistent Failure

    Caption: Troubleshooting workflow for failed crystallization.

Problem 2: The isolated crystals have low diastereomeric excess (d.e.).

  • Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent system, leading to co-precipitation.

  • Solutions:

    • Recrystallization: A single crystallization is often insufficient. Recrystallize the enriched salt from the same or a different solvent system to improve purity.

    • Solvent System Re-optimization: Screen different solvents or solvent mixtures. A less polar solvent may increase the solubility difference between the diastereomers.

    • Vary the Stoichiometry: Using less than one equivalent of the resolving agent (e.g., 0.5 eq) can sometimes lead to purer crystals of the less soluble salt.

Section 2: Chiral Chromatography (HPLC & SFC): Troubleshooting & FAQs

Chromatographic methods offer rapid analysis and are excellent for both analytical quantification of enantiomeric excess (e.e.) and preparative-scale separations.[4] Supercritical Fluid Chromatography (SFC) is increasingly favored for its speed and reduced environmental impact.[10][11]

Frequently Asked Questions (FAQs)

Q3: Which type of chiral column is most effective for separating 3-substituted piperidine derivatives?

A3: Polysaccharide-based Chiral Stationary Phases (CSPs) are highly effective for a wide range of chiral compounds, including piperidine derivatives.[4] Columns to consider for initial screening include:

  • Immobilized Amylose-based CSPs: (e.g., Chiralpak® IA, IC)

  • Immobilized Cellulose-based CSPs: (e.g., Chiralcel® OD, OJ)

These columns are robust and compatible with a wide range of mobile phases.

Q4: What are the typical starting mobile phase conditions for chiral HPLC and SFC?

A4: The goal is to find a mobile phase that provides good enantioselectivity (alpha > 1.2) and resolution (Rs > 1.5).

Table 2: Recommended Starting Mobile Phases for Chiral Chromatography

TechniquePrimary Mobile PhaseCommon Modifiers/AdditivesRationale
HPLC Heptane/HexaneIsopropanol (IPA), Ethanol (EtOH)Standard normal phase conditions for polysaccharide CSPs.
Diethylamine (DEA) or Triethylamine (TEA) (0.1%)The basic piperidine can interact strongly with residual silanols on the silica support, causing peak tailing. A basic additive neutralizes these sites, improving peak shape.[4]
SFC Supercritical CO₂Methanol (MeOH), Ethanol (EtOH)Standard modifiers for SFC.[10]
DEA, TEA, or Isopropylamine (IPA) (0.1-0.5%)Similar to HPLC, a basic additive is often crucial for good peak shape with basic analytes.[10][12]
Troubleshooting Guide: Chiral Chromatography

Problem 3: Poor or no separation of enantiomers on the chiral column.

  • Cause: The chosen CSP and mobile phase combination is not effective for the analyte.

  • Solution Workflow:

    Start Poor or No Resolution Step1 Optimize Modifier Percentage (e.g., vary EtOH from 5% to 50%) Start->Step1 Step2 Change Modifier (e.g., switch from MeOH to EtOH or IPA) Step1->Step2 Step3 Change Column (e.g., switch from amylose to cellulose-based CSP) Step2->Step3 Step4 Adjust Temperature (Lower temperatures often improve resolution) Step3->Step4 End Resolution Achieved Step4->End

    Caption: Logical workflow for optimizing chiral chromatographic separations.

Problem 4: My peaks are tailing or showing poor shape in the chromatogram.

  • Cause: This is a very common issue with basic analytes like piperidines. It is typically caused by secondary interactions between the basic nitrogen and acidic sites on the stationary phase.

  • Solutions:

    • Add a Basic Modifier: This is the most effective solution. Add a small amount (0.1% to 0.5%) of an amine like diethylamine (DEA) or triethylamine (TEA) to your mobile phase.[4] This competes for the active sites and dramatically improves peak symmetry.

    • Check for N-Protection: If the piperidine nitrogen is protected (e.g., with a Boc group), it is less basic, and peak tailing may be less of an issue. If it is a free base, a basic additive is almost always necessary.

    • Lower Sample Concentration: Overloading the column can lead to peak distortion. Try injecting a more dilute sample.

Section 3: Enzymatic Resolution

Enzymatic resolution is a powerful kinetic resolution technique that can offer high enantioselectivity under mild reaction conditions.[4] Lipases are commonly used enzymes that can selectively acylate one enantiomer of a secondary amine.[5][6]

Q5: When should I consider using enzymatic resolution?

A5: Enzymatic resolution is an excellent alternative when:

  • Diastereomeric salt crystallization proves difficult or yields low purity.

  • Chromatographic separation is not feasible on the desired scale.

  • A "greener" or more sustainable method is preferred.

Q6: What is the general procedure for an enzymatic resolution of a piperidine derivative?

A6: The process involves the selective acylation of one enantiomer.

Step-by-Step Protocol: Lipase-Catalyzed Kinetic Resolution

  • Enzyme & Substrate Preparation: Dissolve the racemic 3-(1,3-oxazol-5-yl)piperidine in a suitable organic solvent (e.g., MTBE, toluene). Add the selected lipase (e.g., Candida antarctica lipase B).

  • Acyl Donor Addition: Add an acylating agent, such as ethyl acetate or trifluoroethyl isobutyrate.[5]

  • Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by taking aliquots and analyzing the enantiomeric excess (e.e.) of the remaining starting material by chiral HPLC or SFC.

  • Optimal Quench Point: Stop the reaction near 50% conversion to achieve the highest possible e.e. for both the unreacted starting material and the acylated product.

  • Workup and Separation: Filter off the enzyme. The reaction mixture now contains one enantiomer of the starting material and the acylated form of the other enantiomer. These can typically be separated by standard column chromatography or extraction due to their different chemical properties.

  • Deprotection (if necessary): The acylated enantiomer can be deprotected (e.g., by hydrolysis) to yield the free amine.

Racemate Racemic Piperidine (R- and S-) Reaction Lipase + Acyl Donor Racemate->Reaction Products Mixture: S-Piperidine (unreacted) + R-Piperidine-Acyl (product) Reaction->Products Separation Chromatography or Extraction Products->Separation Enantiomer1 Pure S-Piperidine Separation->Enantiomer1 Enantiomer2_protected Pure R-Piperidine-Acyl Separation->Enantiomer2_protected Deprotection Hydrolysis Enantiomer2_protected->Deprotection Enantiomer2_free Pure R-Piperidine Deprotection->Enantiomer2_free

Caption: General workflow for enzymatic kinetic resolution.

References

  • Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine - Benchchem. (n.d.).
  • Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Retrieved February 3, 2026, from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved February 3, 2026, from [Link]

  • Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved February 3, 2026, from [Link]

  • Google Patents. (2002). WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.
  • Rowan, M., et al. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. ACS Catalysis. Retrieved February 3, 2026, from [Link]

  • Wanner, B., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society. Retrieved February 3, 2026, from [Link]

  • Amat, M., et al. (2012). Chiral Oxazolopiperidone Lactams: Versatile Intermediates for the Enantioselective Synthesis of Piperidine-Containing Natural Products. ResearchGate. Retrieved February 3, 2026, from [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). The Journal of Organic Chemistry. Retrieved February 3, 2026, from [Link]

  • Amat, M., et al. (2007). Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. The Journal of Organic Chemistry. Retrieved February 3, 2026, from [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved February 3, 2026, from [Link]

  • Morgan, B., et al. (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. The Journal of Organic Chemistry. Retrieved February 3, 2026, from [Link]

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. (2021). The Journal of Organic Chemistry. Retrieved February 3, 2026, from [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. (2000). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. (2025). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Recent Developments in Optical Resolution. (2009). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online. Retrieved February 3, 2026, from [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved February 3, 2026, from [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved February 3, 2026, from [Link]

  • Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. (2015). Journal of the American Chemical Society. Retrieved February 3, 2026, from [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. (n.d.). Academia.edu. Retrieved February 3, 2026, from [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

  • Journal of Chromatography A. (n.d.). Retrieved February 3, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules. Retrieved February 3, 2026, from [Link]

  • Google Patents. (2014). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • New insights into supercritical fluid chromatography for chiral separations. (n.d.). RSC Publishing. Retrieved February 3, 2026, from [Link]

  • Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. (2026). Journal of the American Chemical Society. Retrieved February 3, 2026, from [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2018). ACS Omega. Retrieved February 3, 2026, from [Link]

Sources

Optimization

troubleshooting cyclization failures in oxazole ring formation

Status: Online | Tier: Level 3 Engineering Support Subject: Troubleshooting Cyclization Failures in Oxazole Ring Formation Welcome to the Oxazole Synthesis Support Center. This guide addresses the most common failure mod...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 Engineering Support Subject: Troubleshooting Cyclization Failures in Oxazole Ring Formation

Welcome to the Oxazole Synthesis Support Center.

This guide addresses the most common failure modes in oxazole construction. Unlike standard textbook descriptions, this documentation focuses on why reactions fail and provides self-validating protocols to correct them. We focus on the three dominant methodologies: Robinson-Gabriel Dehydration , Wipf Cyclodehydration , and Van Leusen Synthesis .

Ticket #RG-01: Robinson-Gabriel Cyclization Failures

User Issue: "I am treating my


-acylamino ketone with 

, but I am recovering starting material or observing a polar baseline spot."
Root Cause Analysis

The Robinson-Gabriel synthesis relies on the dehydration of a 2-acylamino ketone.[1] The failure typically stems from the "Hydrolysis Loop."

  • Mechanism: The amide oxygen attacks the ketone carbonyl to form a 5-hydroxy-2-oxazoline intermediate.

  • The Trap: This intermediate is unstable. If the dehydrating agent (

    
    , 
    
    
    
    ) is compromised by moisture, or if the reaction quench is too aggressive, the oxazoline opens back up to the starting material or hydrolyzes completely to an amino ketone and carboxylic acid.
The Solution: Protocol Refinement

Standard Protocol:


 (neat or in toluene) at reflux.
Corrective Action:  Switch to the Wipf-modified Robinson-Gabriel  protocol using 

if acid sensitivity is suspected.

Self-Validating Protocol (PPh3/I2 Method):

  • Preparation: Dissolve

    
    -acylamino ketone (1.0 equiv) in dry 
    
    
    
    .
  • Reagent Addition: Add

    
     (2.0 equiv) and 
    
    
    
    (4.0 equiv).
  • Activation: Add

    
     (2.0 equiv) portion-wise at 0°C.
    
  • Validation Point (TLC): Monitor the disappearance of the amide N-H stretch (IR) or the amide proton (NMR). The intermediate imino-phosphonium species is highly reactive.

  • Workup: Quench with saturated

    
     to remove excess iodine.
    

Why this works: The


 system activates the amide oxygen as an oxyphosphonium salt, which is an exceptional leaving group, driving cyclization under mild, basic conditions, avoiding the acid-mediated hydrolysis loop [1].
Ticket #WM-02: Wipf Modification (Burgess Reagent) Stalling

User Issue: "Using Burgess reagent on my


-hydroxy amide yields an elimination product (alkene) instead of the oxazoline/oxazole."
Root Cause Analysis

The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is designed to dehydrate


-hydroxy amides to oxazolines, which are then oxidized to oxazoles.
  • Failure Mode: "Syn-Elimination Competition." If the steric bulk around the hydroxyl group is high, or the temperature is elevated (>50°C), the reagent acts as a base, promoting thermal syn-elimination to an alkene rather than cyclization.

  • Reagent Quality: The Burgess reagent is extremely hygroscopic. Hydrolyzed reagent (sulfamic acid byproduct) is acidic and kills the reaction.

The Solution: Temperature & Reagent Control

Corrective Action:

  • Reagent Check: The Burgess reagent must be white/crystalline. If yellow/sticky, recrystallize from MeOH/EtOAc.

  • Protocol Adjustment: Run the reaction in THF at room temperature (never reflux).

  • Oxidation Step: Do not isolate the oxazoline if it is unstable. Perform a "One-Pot" sequence:

    • Step A: Burgess Reagent, THF, 25°C (Cyclization).

    • Step B: Add

      
       and 
      
      
      
      (or
      
      
      ) directly to the pot (Oxidation) [2].

Data Validation:

Parameter Optimal Range Failure Indicator
Temperature 20–25°C >50°C (Favors Elimination)
Solvent THF or DCM (Anhydrous) Wet solvents (Hydrolysis)

| Stoichiometry | 1.1–1.5 equiv | Excess leads to difficult purification |

Ticket #VL-03: Van Leusen Synthesis Regioselectivity

User Issue: "Reaction of TosMIC with my aldehyde gives low yields or inseparable isomers."

Root Cause Analysis

The Van Leusen synthesis (TosMIC + Aldehyde


 Oxazole) is generally robust but sensitive to the Base/Solvent pairing .
  • Mechanism: Base-induced addition of TosMIC to the aldehyde, followed by cyclization and elimination of

    
    .
    
  • Failure Mode: If the base is too strong (e.g.,

    
    ) or the solvent is non-protic (e.g., THF without MeOH), the intermediate can undergo "aldol-like" polymerization or form oxazoles with poor regiocontrol if the substrate has competing electrophilic sites.
    
The Solution: The Protic Solvent Lock

Corrective Action: Use the


 / MeOH  system.[2][3] Methanol is not just a solvent; it is mechanistically active, protonating the intermediate to prevent reversible side reactions.

Step-by-Step Protocol:

  • Mix: Aldehyde (1.0 equiv) and TosMIC (1.0 equiv) in MeOH (0.5 M).

  • Catalyst: Add

    
     (1.1 equiv).
    
  • Reflux: Heat to reflux for 2–4 hours.

  • Validation Point (NMR): Look for the characteristic C5-H singlet of the oxazole ring (typically

    
     7.8–8.2 ppm in 
    
    
    
    ). If this proton is missing, the Tosyl group may not have eliminated (check for Tosyl signals: doublets at ~7.3 and 7.8 ppm).
Visualizing the Troubleshooting Logic

The following diagram outlines the decision matrix for selecting the correct salvage protocol based on your observed failure.

OxazoleTroubleshooting Start Start: Oxazole Synthesis Failure MethodCheck Which Method? Start->MethodCheck RG Robinson-Gabriel (Acylamino ketone) MethodCheck->RG Burg Burgess Reagent (Hydroxy amide) MethodCheck->Burg VL Van Leusen (TosMIC + Aldehyde) MethodCheck->VL RG_Issue Issue: Hydrolysis/No Rxn RG->RG_Issue RG_Sol Switch to PPh3 / I2 / Et3N (Wipf Modification) RG_Issue->RG_Sol Avoid Acid Burg_Issue Issue: Elimination (Alkene) Burg->Burg_Issue Burg_Sol Lower Temp (25°C) Check Reagent Quality Burg_Issue->Burg_Sol Kinetic Control VL_Issue Issue: Low Yield/Polymer VL->VL_Issue VL_Sol Ensure Protic Solvent (MeOH / K2CO3) VL_Issue->VL_Sol Proton Source Needed

Figure 1: Decision matrix for troubleshooting common oxazole synthesis failures.

Reagent Selection Matrix

Use this table to select the appropriate dehydrating agent based on your substrate's sensitivity.

ReagentSubstrate TolerancePrimary RiskBest For

/

Acid-StableHydrolysis of amide; CharringSimple, robust substrates
Burgess Reagent Acid-SensitiveElimination to alkene; Thermal instabilityChiral centers, complex natural products

/

/

Acid-SensitiveDifficult purification (

byproduct)
Sterically hindered amides
TosMIC (

)
Base-StablePolymerization; Aldehyde sensitivityC5-substituted oxazoles from aldehydes
Mechanism of Failure: The Robinson-Gabriel Hydrolysis Trap

Understanding the mechanism is critical to preventing failure. The diagram below illustrates how the hydroxy-oxazoline intermediate is the pivot point between success (Oxazole) and failure (Hydrolysis).

RGMechanism Start 2-Acylamino Ketone Inter Hydroxy-Oxazoline Intermediate Start->Inter Cyclization Product Oxazole Product Inter->Product Dehydration (-H2O) Fail Hydrolysis (Amino Ketone + Acid) Inter->Fail Acid/Water Attack (FAILURE MODE)

Figure 2: The Robinson-Gabriel "Hydrolysis Trap." Incomplete dehydration leads to reversible ring opening.

References
  • Wipf, P., & Miller, C. P. (1993).[4] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606.

  • Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000).[5] Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168.

  • Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A novel and efficient synthesis of oxazoles from tosylmethyl isocyanide and carbonyl compounds.[6] Tetrahedron Letters, 13(23), 2369-2372.

  • Robinson, R. (1909). CCXXXII.—A new synthesis of oxazoles. Journal of the Chemical Society, Transactions, 95, 2167-2174.

Sources

Troubleshooting

removing Boc protecting groups from 3-(1,3-Oxazol-5-yl)piperidine intermediates

Current Status: Operational Topic: Selective N-Boc Deprotection in the Presence of Oxazole Heterocycles Ticket ID: CHEM-SUP-8821 Executive Summary & Chemical Logic The Challenge: Removing a tert-butoxycarbonyl (Boc) grou...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Selective N-Boc Deprotection in the Presence of Oxazole Heterocycles Ticket ID: CHEM-SUP-8821

Executive Summary & Chemical Logic

The Challenge: Removing a tert-butoxycarbonyl (Boc) group from a piperidine ring is a standard transformation. However, the presence of the 1,3-oxazole moiety introduces a critical constraint. While oxazoles are generally stable to acid, they possess significant diene character and can undergo ring-opening hydrolysis under vigorous aqueous acidic conditions or electrophilic alkylation by the tert-butyl cation byproduct.

The Solution: To ensure the integrity of the 3-(1,3-oxazol-5-yl)piperidine core, you must use anhydrous acidic conditions or controlled scavenging systems . The protocol must prioritize the rapid removal of the tert-butyl cation (


) to prevent it from attacking the electron-rich C4 position of the oxazole ring.

Standard Operating Procedures (SOPs)

Method A: The Scavenger Protocol (TFA/DCM)

Recommended for: Small scale (<1g) or when purification by HPLC is intended.

Chemical Logic: Trifluoroacetic acid (TFA) cleaves the Boc group.[1][2] Triethylsilane (TES) or water acts as a "scavenger," trapping the reactive


 cation before it can alkylate the oxazole ring or the piperidine nitrogen.

Protocol:

  • Dissolve: Dissolve 1.0 equiv of Boc-protected intermediate in Dichloromethane (DCM) (Concentration: 0.1 M).

  • Scavenger: Add Triethylsilane (TES) (2.0 equiv) ORWater (2% v/v).

    • Note: TES is preferred for oxazoles to maintain non-aqueous conditions, reducing hydrolysis risk.

  • Acidify: Cool to 0°C. Dropwise add TFA (Final ratio: DCM:TFA 2:1 or 4:1).

  • React: Warm to Room Temperature (RT) and stir for 1–2 hours.

    • Monitor: TLC (stain with Ninhydrin) or LCMS (Look for Mass [M-100+H]+).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (

    
    ) to remove residual TFA.
    
  • Result: Product is the TFA salt .

Method B: The Precipitation Protocol (HCl/Dioxane)

Recommended for: Scale-up (>1g) or when a solid salt is desired without chromatography.

Chemical Logic: HCl in dioxane is anhydrous. The resulting piperidine hydrochloride salt often precipitates out of the non-polar ether solvent, driving the reaction to completion and simplifying purification.

Protocol:

  • Dissolve: Dissolve substrate in minimal dry 1,4-dioxane or MeOH (if solubility is poor).

  • Acidify: Add 4M HCl in Dioxane (5–10 equiv) at 0°C.

  • React: Stir at RT for 1–3 hours.

  • Isolate:

    • Scenario 1 (Precipitate formed): Filter the white solid under inert atmosphere (hygroscopic!). Wash with Et₂O.

    • Scenario 2 (No precipitate): Concentrate, then triturate with cold Et₂O or MTBE to induce crystallization.

  • Result: Product is the HCl salt .

Comparative Data & Reagent Selection

FeatureMethod A (TFA)Method B (HCl/Dioxane)TMSOTf (Alternative)
Acid Strength Strong (pKa ~0)Strong (pKa ~ -7)Lewis Acid (Silylating)
Oxazole Risk Low (with scavengers)Low (Anhydrous)Moderate (Silylation risk)
Scavenger Need High (Essential)LowNone
Product Form TFA Salt (Hygroscopic)HCl Salt (Solid)Free amine precursor
Throughput High (LCMS ready)High (Filtration)Low (Complex workup)

Troubleshooting Guide (FAQ)

Issue 1: "I see a +56 Da mass shift in my LCMS."

Diagnosis: tert-Butylation. The


 cation attacked your molecule (likely the oxazole C4 position or the piperidine nitrogen) instead of being quenched.
Solution: 
  • Increase Scavenger: Switch to a "Cocktail" mixture: TFA:DCM:TES:H2O (45:45:5:5).

  • Dilution: Dilute the reaction. High concentration increases bimolecular side reactions.

Issue 2: "The oxazole ring disappeared/decomposed."

Diagnosis: Acid-catalyzed hydrolysis. While 1,3-oxazoles are relatively stable, the "diene" character allows ring opening in hot aqueous acid. Solution:

  • Eliminate Water: Switch to Method B (HCl/Dioxane) . Ensure all glassware is flame-dried.

  • Temperature Control: Never heat the reaction above 25°C. Keep it at 0°C if decomposition persists.

Issue 3: "I cannot isolate the product; it's water-soluble."

Diagnosis: 3-(1,3-oxazol-5-yl)piperidine is a polar secondary amine. As a salt, it is highly water-soluble, making extraction (DCM/Water) difficult. Solution:

  • Avoid Aqueous Workup: Use the evaporation/trituration method (Method B).

  • Resin Exchange: If you need the free base, pass the salt through a Strong Anion Exchange (SAX) cartridge (e.g., PL-HCO3 MP) in methanol. Elute with MeOH. The acid sticks to the resin; the free amine elutes.

Visualized Workflows

Diagram 1: Method Selection Decision Tree

BocStrategy Start Start: Boc-3-(Oxazol-5-yl)piperidine Scale What is the Scale? Start->Scale Small Small Scale (<100 mg) or LCMS Analysis Scale->Small Analytical Large Large Scale (>1 g) or Solid Isolation Scale->Large Prep MethodA Method A: TFA / DCM + Scavenger (TES) Small->MethodA MethodB Method B: 4M HCl / Dioxane (Anhydrous) Large->MethodB Check Check LCMS MethodA->Check MethodB->Check Issue1 Mass +56? (t-Butylation) Check->Issue1 Side Product Issue2 Ring Opening? Check->Issue2 Decomposition Fix1 Add Thioanisole or Increase TES Issue1->Fix1 Fix2 Lower Temp (0°C) Switch to HCl (Dry) Issue2->Fix2

Caption: Decision matrix for selecting the optimal deprotection pathway based on scale and observed side reactions.

Diagram 2: Scavenging Mechanism

Scavenging BocSM Boc-Piperidine-Oxazole Intermed Carbamic Acid Intermediate BocSM->Intermed + H+ Acid Acid (H+) Cation t-Butyl Cation (tBu+) Intermed->Cation Cleavage Product Product Salt Intermed->Product - CO2 Waste Inert Waste (Isobutylene/tBu-OH) Cation->Waste + Scavenger SideRxn Alkylated Oxazole (Side Product) Cation->SideRxn No Scavenger Scavenger Scavenger (Silane/Water) Scavenger->Waste

Caption: The critical role of scavengers in intercepting the electrophilic tert-butyl cation to prevent oxazole alkylation.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Chapter on Protection for the Amino Group).

  • Lundt, B. F., et al. (1978).[3] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[3] International Journal of Peptide and Protein Research, 12(5), 258-268.[3] (Foundational work on scavenging t-butyl cations).

  • Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience. (Detailed stability data of the oxazole ring).

  • Organic Chemistry Portal. (n.d.). Synthesis and Reactions of Oxazoles. (General reactivity profiles). Link

Sources

Optimization

Technical Support Center: Piperidine N-Alkylation Optimization

This guide serves as a specialized technical support resource for researchers encountering selectivity issues during piperidine N-alkylation. It moves beyond standard textbook definitions to address the practical, kineti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers encountering selectivity issues during piperidine N-alkylation. It moves beyond standard textbook definitions to address the practical, kinetic, and thermodynamic realities of the reaction bench.

Current Status: Operational Role: Senior Application Scientist Ticket Subject: Minimizing Side Reactions (Quaternization & Elimination)

Diagnostic Workflow: Method Selection

Before troubleshooting reaction conditions, validate your synthetic route. The choice between Direct Alkylation (Nucleophilic Substitution) and Reductive Amination is the single biggest determinant of side-product formation.

Decision Matrix
  • Scenario A: Available Electrophile is an Alkyl Halide (

    
    ). 
    
    • Primary Halide: Direct Alkylation is viable. Risk of over-alkylation is moderate.

    • Secondary Halide: Direct Alkylation is difficult.[1][2] High risk of E2 elimination.

    • Tertiary Halide: Direct Alkylation is forbidden (E2 dominates).

  • Scenario B: Available Electrophile is an Aldehyde/Ketone.

    • Method:Reductive Amination . This is the "Gold Standard" for preventing over-alkylation because the intermediate iminium ion is reduced irreversibly to the amine, which is less reactive toward the original carbonyl than the starting amine.

Core Issue: The "Over-Alkylation" Trap (Quaternization)

Symptom: LCMS shows a mass peak of


, indicating the formation of a quaternary ammonium salt.
Root Cause:  The product (tertiary amine) is often more nucleophilic than the starting material (secondary amine/piperidine), leading to a runaway reaction.
Reaction Pathway Visualization

The following diagram illustrates the competing kinetic pathways. Note that the "Desired Product" is an intermediate that can easily react further.

ReactionPathways Piperidine Piperidine (Starting Material) MonoProduct N-Alkyl Piperidine (Desired Product) Piperidine->MonoProduct k1 (SN2) + R-CH2-X AlkylHalide Alkyl Halide (R-CH2-X) ElimProduct Alkene (Elimination Side Product) AlkylHalide->ElimProduct k3 (E2) Base Induced QuatSalt Quaternary Ammonium Salt (Over-Alkylation) MonoProduct->QuatSalt k2 (SN2) + R-CH2-X

Figure 1: Kinetic competition between mono-alkylation (


), over-alkylation (

), and elimination (

). Ideally,

and

.
Troubleshooting Guide: Preventing Quaternization

Q: I am observing ~15% quaternary salt formation. How do I stop this? A: You must manipulate the kinetics to favor the first substitution (


) over the second (

).
  • The "Reverse Addition" Protocol: Do not add the amine to the alkyl halide. Instead, dissolve the piperidine (1.0 equiv) and base in solvent, then add the alkyl halide (0.8–0.9 equiv) dropwise over 1–2 hours. This ensures the concentration of the alkylating agent remains low relative to the nucleophile.

  • Stoichiometry Adjustment: Use a slight excess of piperidine (1.2–1.5 equiv). The unreacted piperidine is easier to remove (via acid wash or distillation) than separating a quaternary salt.

Q: Does the choice of base matter? A: Yes. We recommend the "Cesium Effect" .

  • Protocol: Switch from

    
     to 
    
    
    
    in Acetonitrile (MeCN) or DMF.
  • Why? Cesium is a larger cation with a "softer" charge density. It is more soluble in organic solvents than potassium, leading to a more "naked" (reactive) carbonate anion.[3] This often allows for milder reaction temperatures (Room Temp vs. Reflux), which kinetically disfavors the higher-energy over-alkylation step [1].

Data Comparison: Base Efficacy in MeCN

BaseSolubility in MeCNReaction RateRisk of Over-Alkylation

PoorSlow (requires heat)High (due to heating)

ModerateModerateModerate

Good Fast (often RT) Low
DIPEAExcellentFastModerate (Purification issues)

Core Issue: Elimination (The E2 Problem)

Symptom: Low yield of amine; appearance of alkene peaks in NMR (vinylic protons 5.0–6.5 ppm). Root Cause: The piperidine acts as a base rather than a nucleophile, deprotonating the


-carbon of the alkyl halide.

Q: When is elimination most likely to occur? A: Elimination competes with substitution when:

  • Steric Hindrance: The alkyl halide is secondary or the piperidine has 2,6-substituents (e.g., 2,6-dimethylpiperidine).

  • High Temperature: Elimination has a higher activation energy than substitution. Heating a reaction to "force" it to completion often triggers elimination.

  • Basic Strength: Strong, hard bases (like NaOH or alkoxides) favor elimination.

Q: How do I salvage a reaction prone to elimination? A:

  • Switch Solvent: Use a polar aprotic solvent like DMF or DMSO . These solvents solvate cations well, leaving the nucleophile "naked" and more reactive, thereby increasing the rate of

    
     relative to 
    
    
    
    .
  • Finkelstein Modification: Add 10-20 mol% Potassium Iodide (KI) .

    • Mechanism:[4][5][6][7] The iodide displaces the chloride/bromide to form an alkyl iodide in situ. Alkyl iodides are better electrophiles (

      
       is faster), allowing the reaction to proceed at a lower temperature where elimination is less favorable.
      

The "Gold Standard" Protocol: Reductive Amination

If your alkyl group can be sourced as an aldehyde or ketone, abandon direct alkylation . Reductive amination avoids quaternization because the secondary amine product is not formed until the reduction step, preventing it from reacting with a second equivalent of carbonyl.

Validated Protocol (STAB Method)

Reagents:

  • Piperidine (1.0 equiv)

  • Aldehyde/Ketone (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (1.0 equiv - optional, catalyzes imine formation)

  • Solvent: DCE (1,2-Dichloroethane) or THF.

Step-by-Step:

  • Imine Formation: Mix Piperidine and Aldehyde in DCE at Room Temperature for 30–60 mins. (Add Acetic Acid if the ketone is sterically hindered).

  • Reduction: Add STAB in one portion.

  • Quench: Stir for 2–16 hours. Quench with saturated aqueous

    
    .[8]
    
  • Why STAB? Unlike

    
    , STAB is mild and will not reduce the aldehyde/ketone directly, ensuring only the iminium ion is reduced [2].[9]
    
Workflow Visualization

ReductiveAmination Start Start: Piperidine + Carbonyl Imine Intermediate: Iminium Ion Start->Imine Acid Cat. (AcOH) - H2O Reduction Reduction Step (STAB or NaBH3CN) Imine->Reduction Selective Hydride Transfer Product Final Product: N-Alkyl Piperidine Reduction->Product Irreversible SideNote No Dialkylation Possible (Sterically/Kinetically blocked) Reduction->SideNote

Figure 2: The reductive amination pathway ensures mono-alkylation specificity by proceeding through a discrete iminium intermediate.

References

  • Salvatore, R. N., et al. (2001). "Cesium effect: High chemoselectivity in direct N-alkylation of amines." Tetrahedron, 57(36), 7785-7789.

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Master Organic Chemistry. (2017). "Alkylation of Amines: The 'Cesium Effect' and Workarounds."

Sources

Troubleshooting

overcoming hygroscopic issues with 3-(1,3-Oxazol-5-yl)piperidine HCl

The following technical guide is designed for researchers working with 3-(1,3-Oxazol-5-yl)piperidine Hydrochloride . It addresses the acute hygroscopic nature of this scaffold, which often leads to deliquescence (liquefa...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers working with 3-(1,3-Oxazol-5-yl)piperidine Hydrochloride . It addresses the acute hygroscopic nature of this scaffold, which often leads to deliquescence (liquefaction), weighing errors, and hydrolytic degradation.

Subject: Overcoming Hygroscopicity & Handling Protocols Document ID: TS-OXPIP-005 Status: Active

Executive Summary & Molecule Profile

The Challenge: 3-(1,3-Oxazol-5-yl)piperidine HCl combines a polar oxazole ring with a secondary amine salt. While the hydrochloride salt improves solubility, it disrupts the crystal lattice energy, making the compound highly hygroscopic. In environments with >40% Relative Humidity (RH), the solid can adsorb atmospheric water within minutes, transitioning from a free-flowing powder to a sticky gum or liquid (deliquescence).

Impact:

  • Stoichiometric Errors: Weighing "wet" salt leads to under-dosing reagents in synthesis.

  • Hydrolytic Instability: Prolonged exposure to moisture and acidity (from the HCl salt) can theoretically risk oxazole ring opening or hydration, though the piperidine salt is the primary hygroscopic driver.

Immediate Triage: Troubleshooting & Recovery

Direct solutions to critical failures in the lab.

Q1: My sample has deliquesced (turned into a liquid/paste). Is it ruined?

Verdict: Likely recoverable, provided it has not been stored in this state for months. Recovery Protocol (The "Azeotropic Reset"): Do not attempt to dry it solely by vacuum oven; the water is likely trapped deep in the viscous lattice.

  • Dissolution: Dissolve the paste in a minimum amount of anhydrous Methanol or Ethanol to break the lattice.

  • Entrainment: Add 5-10 volumes of Toluene (forms a positive azeotrope with water/alcohol).

  • Evaporation: Rotovap at 45°C. The toluene will carry off the water.

  • Repeat: Repeat the toluene chase 2x.

  • Final Dry: The residue should foam up into a solid. Dry under high vacuum (<1 mbar) for 12 hours.

Q2: I cannot get a stable mass reading on the balance. The weight keeps increasing.

Cause: Kinetic water adsorption. Solution: Stop weighing "open air."

  • Difference Weighing: Tare a capped vial containing the bulk solid. Remove the approximate amount needed quickly, recap, and weigh the vial again. The loss in mass is your sample weight.

  • Inert Weighing: If a glovebox is unavailable, place the balance inside a large plastic bag flushed with Nitrogen (a "poor man's glove bag") to create a local dry zone.

Q3: Can I just use the "wet" salt and adjust calculations?

Risk: High. Reasoning: Unless you perform a Karl Fischer (KF) titration immediately before use, you are guessing the water content. Amine salts can absorb 5-20% w/w water unpredictably. This ruins stoichiometry for sensitive reactions (e.g., couplings, alkylations).

Standard Operating Procedures (SOPs)

Self-validating workflows for routine handling.

Workflow A: The "Schlenk-Safe" Drying Protocol

This protocol ensures the compound is anhydrous before it enters your reaction vessel.

Step-by-Step:

  • Setup: Place the specific quantity of 3-(1,3-Oxazol-5-yl)piperidine HCl into a Schlenk flask or a round-bottom flask with a vacuum adapter.

  • Heat & Vac: Connect to a high-vacuum manifold (<0.5 mmHg). Immerse flask in an oil bath at 50-60°C .

    • Note: Do not exceed 80°C to avoid potential thermal degradation of the oxazole moiety in the acidic salt environment.

  • Duration: Dry for minimum 4 hours.

  • Backfill: Backfill with dry Argon or Nitrogen.

  • Validation (The "Click" Test): When you tap the flask, the powder should move freely like dry sand and make a sharp "clicking" sound against the glass. If it sticks or moves sluggishly, it is still wet.

Workflow B: Storage & Long-Term Stability
  • Container: Amber glass vial with a Teflon-lined cap.

  • Secondary Containment: Place the vial inside a desiccator or a secondary jar containing Phosphorus Pentoxide (P2O5) or Active Silica Gel .

  • Seal: Parafilm is permeable to water vapor over time. Use electrical tape or shrink bands for long-term storage.

Visualizing the Recovery Workflow

The following diagram illustrates the decision logic for handling the deliquesced salt.

RecoveryWorkflow Start State: Sample is Sticky/Liquid SolventAdd Add MeOH/EtOH (Dissolve completely) Start->SolventAdd Azeotrope Add Toluene (10x vol) Rotovap @ 45°C SolventAdd->Azeotrope Check Observation: Is it a free-flowing solid? Azeotrope->Check VacDry High Vacuum Drying (60°C, 4h) Check->VacDry Yes (Foam/Solid) Repeat Repeat Toluene Chase Check->Repeat No (Oil/Gum) Storage Store under Argon (Desiccator) VacDry->Storage Repeat->Azeotrope

Caption: Logic flow for recovering anhydrous 3-(1,3-Oxazol-5-yl)piperidine HCl from a deliquesced state using azeotropic distillation.

Comparative Data: Drying Agents & Methods

Use this table to select the appropriate drying strategy based on your available equipment.

MethodEfficiencySuitability for Oxazolyl-PiperidineNotes
High Vacuum (RT) LowPoor Often insufficient to remove lattice-bound water from amine salts.
High Vacuum (60°C) HighExcellent The "Gold Standard." Balances drying speed with thermal stability.
Lyophilization MediumGood Good for bulk recovery from aqueous prep, but resulting powder is extremely hygroscopic (high surface area).
Desiccator (CaCl2) LowPoor CaCl2 is not strong enough for HCl salts.
Desiccator (P2O5) Very HighExcellent Best for long-term storage. P2O5 is chemically aggressive; ensure no physical contact with sample.

Advanced Technical Insights

Why is this happening?

The piperidine nitrogen is a secondary amine (pKa ~11). In the HCl salt form, the ionic bond is strong, but the lattice energy is often not high enough to prevent water intercalation. The oxazole ring (pKa ~0.8) is weakly basic and adds polar surface area, acting as a secondary site for hydrogen bonding with water molecules [1].

The "Free Base" Alternative

If the HCl salt proves too difficult to handle for a specific step, convert it to the free base in situ:

  • Suspend the salt in DCM or Ethyl Acetate.

  • Wash with saturated aqueous NaHCO3 or K2CO3.

  • Dry the organic layer (Na2SO4) and concentrate.

  • Warning: The free base is an oil or low-melting solid and may degrade faster (oxidize) than the salt. Only generate immediately before use.

References

  • ScienceMadness. (2007).[1] Drying the water out of hygroscopic crystals. Retrieved from [Link]

  • ResearchGate. (2016). How to isolate a very hygroscopic salt from a reaction solution? Retrieved from [Link]

  • National Institutes of Health (PMC). (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. Retrieved from [Link]

Sources

Optimization

optimizing reaction temperature for Robinson-Gabriel synthesis of oxazoles

Technical Support & Troubleshooting Guide[1] Topic: Optimizing Reaction Temperature for Robinson-Gabriel Synthesis of Oxazoles Role: Senior Application Scientist Audience: Drug Discovery & Process Chemistry Teams[1] Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Guide[1]

Topic: Optimizing Reaction Temperature for Robinson-Gabriel Synthesis of Oxazoles Role: Senior Application Scientist Audience: Drug Discovery & Process Chemistry Teams[1]

Executive Summary: The Thermal Landscape

The Robinson-Gabriel (R-G) synthesis—the cyclodehydration of 2-acylaminoketones to oxazoles—is kinetically demanding.[1] While thermodynamically favored (formation of an aromatic system), the reaction often faces a high activation energy barrier due to the restricted rotation required to achieve the necessary cis-like conformation for cyclization.[1]

Temperature is your primary control lever.[1] Too low, and the starting material remains "frozen" in the non-reactive conformer. Too high, and the harsh dehydrating agents (POCl₃, H₂SO₄) cause charring, polymerization, or amide hydrolysis.[1] This guide provides a precision-engineered approach to thermal optimization.

Mechanism & Thermal Checkpoints

To optimize temperature, you must understand where the energy is being spent. The reaction proceeds through two critical thermal checkpoints:

  • Protropic Shift & Cyclization: The keto-enol tautomerization and subsequent nucleophilic attack of the amide oxygen onto the ketone carbonyl.[1] This is often the rate-determining step (RDS) and is highly temperature-dependent.[1]

  • Dehydration: The irreversible loss of water to aromatize the system.[1]

Visualization: Thermal Pathway Analysis

RobinsonGabrielMechanism Start 2-Acylaminoketone Enol Enol Tautomer (High Energy) Start->Enol Heat (Δ) required for tautomerization Hydrolysis Side Product: Hydrolyzed Amide Start->Hydrolysis Excess Heat + H2O Cyclic 5-Hydroxyoxazoline Intermediate Enol->Cyclic Cyclization (Reversible) Product Oxazole (Aromatic) Cyclic->Product Dehydration (-H2O) Irreversible Tar Side Product: Polymer/Tar Cyclic->Tar Overheating (>100°C)

Figure 1: Mechanistic flow of the Robinson-Gabriel synthesis showing critical thermal checkpoints where side reactions occur.

Reagent-Specific Temperature Protocols

The "optimal" temperature is dictated by your choice of dehydrating agent. Below are the standard operating procedures (SOPs) for the three most common systems.

Protocol A: Classical POCl₃ Cyclodehydration

Best for: Robust, non-acid-sensitive substrates.[1]

ParameterSpecification
Reagent Phosphorus Oxychloride (POCl₃)
Solvent Neat or Toluene/DMF
Optimal Temp 70°C – 90°C
Time 30 – 120 min
Critical Note Do not exceed 100°C. Above this threshold, POCl₃ promotes rapid charring.[1]

Step-by-Step:

  • Dissolve 2-acylaminoketone (1.0 equiv) in Toluene (5V).[1]

  • Add POCl₃ (3.0 equiv) dropwise at room temperature.[1]

  • Ramp: Heat to 70°C. Monitor by TLC/LCMS after 30 mins.

  • Boost: If >20% SM remains, increase to 90°C.

  • Quench: Cool to 0°C before pouring onto ice.

Protocol B: Burgess Reagent (Wipf Modification)

Best for: Acid-sensitive substrates and complex natural products.[1]

ParameterSpecification
Reagent Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt)
Solvent THF or Benzene
Optimal Temp 50°C – 70°C (Reflux in THF)
Time 1 – 3 hours
Critical Note Requires strictly anhydrous conditions.[1] Moisture kills the reagent.[1]

Step-by-Step:

  • Dissolve substrate in anhydrous THF (0.1 M) under Argon.

  • Add Burgess Reagent (2.0 equiv) in one portion.[1]

  • Heat: Reflux at 66°C (THF boiling point).

  • Monitor: Check conversion at 1 hour.

  • Workup: Direct concentration and flash chromatography (neutral alumina preferred).

Protocol C: Microwave-Assisted Synthesis

Best for: High-throughput screening and stubborn substrates.[1]

ParameterSpecification
Reagent POCl₃ or Burgess
Solvent Toluene or DMF
Optimal Temp 65°C – 100°C
Time 5 – 15 min
Critical Note Use a sealed vessel.[1] The pressure effect combined with rapid heating often suppresses side reactions.[1]

Troubleshooting Dashboard (FAQs)

Q1: My reaction mixture turned into a black tar. What happened? Diagnosis: Thermal Runaway / Polymerization.[1] Root Cause: You likely used a harsh acid (Conc.[1] H₂SO₄ or POCl₃) at temperatures exceeding 100°C. The oxazole product, once formed, is electron-rich and prone to acid-catalyzed polymerization at high heat.[1] Solution:

  • Reduce temperature to 60-70°C.

  • Switch to a milder dehydrating agent like the Burgess Reagent or PPh₃/I₂ .[1]

  • Dilute the reaction (0.05 M) to reduce intermolecular polymerization rates.

Q2: I see the intermediate (hydroxyoxazoline) by LCMS, but it won't dehydrate to the oxazole. Diagnosis: Kinetic Trap. Root Cause: The temperature is sufficient for cyclization (Step 1) but insufficient to drive the elimination of water (Step 2).[1] Solution:

  • Increase Temp: Bump the temperature by 10-15°C.

  • Add Scavenger: Add molecular sieves (4Å) or chemical scavengers (e.g., HMDS) to thermodynamically drive the equilibrium toward water loss.[1]

Q3: My starting material is consumed, but I isolated the hydrolyzed amine/acid instead of oxazole. Diagnosis: Hydrolytic Failure. Root Cause: Presence of adventitious water in the reaction matrix at elevated temperatures.[1] The amide bond hydrolyzed before cyclization could occur.[1] Solution:

  • Dry Everything: Flame-dry glassware; use anhydrous solvents.[1]

  • Lower Temp: Hydrolysis rates drop significantly at lower temperatures.[1] Try the Burgess protocol at 50°C.

Decision Logic: Optimizing Your Workflow

Use this logic tree to select the correct thermal strategy for your specific substrate.

OptimizationLogic Start Start: Select Substrate CheckAcid Is substrate acid-sensitive? Start->CheckAcid YesAcid Yes CheckAcid->YesAcid NoAcid No CheckAcid->NoAcid Burgess Use Burgess Reagent Temp: 50-70°C (THF Reflux) YesAcid->Burgess CheckScale Is scale > 1 gram? NoAcid->CheckScale SmallScale No (<100mg) CheckScale->SmallScale LargeScale Yes (>1g) CheckScale->LargeScale Microwave Microwave Irradiation Temp: 100°C, 10 min Solvent: DMF SmallScale->Microwave Thermal Standard Thermal Heating Temp: 80°C Reagent: POCl3 LargeScale->Thermal

Figure 2: Decision tree for selecting reaction conditions based on substrate sensitivity and scale.

References

  • Robinson, R. (1909).[1] "LXXIII.—A new synthesis of oxazoles." Journal of the Chemical Society, Transactions, 95, 2167–2174. Link

  • Gabriel, S. (1910).[1] "Eine neue Darstellung von Oxazolen." Berichte der deutschen chemischen Gesellschaft, 43(1), 134–138.[1] Link

  • Wipf, P., & Miller, C. P. (1993).[1] "A new synthesis of highly functionalized oxazoles."[1][2] The Journal of Organic Chemistry, 58(14), 3604–3606.[1] (Describes the Burgess Reagent modification). Link[1]

  • Rai, S., et al. (2020).[1] "A Facile Microwave-Assisted Synthesis of Oxazoles..." ACS Omega, 5(42), 27233–27241.[1] Link[1]

  • Wasserman, H. H., & Vinick, F. J. (1973).[1][3] "Mechanism of the Robinson-Gabriel synthesis of oxazoles." The Journal of Organic Chemistry, 38(13), 2407–2408.[1] Link[1]

Sources

Troubleshooting

Technical Support Center: Impurity Detection in 3-(1,3-Oxazol-5-yl)piperidine using LC-MS

Welcome to the technical support center for the analysis of 3-(1,3-Oxazol-5-yl)piperidine and its impurities by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 3-(1,3-Oxazol-5-yl)piperidine and its impurities by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions.

I. Introduction to the Analyte and Potential Impurities

3-(1,3-Oxazol-5-yl)piperidine is a heterocyclic compound featuring both an oxazole and a piperidine ring. These structural motifs are common in pharmaceuticals, making this compound and its derivatives relevant in drug discovery and development.[1] The synthesis of such molecules can introduce various impurities, including starting materials, intermediates, by-products, and degradation products. Effective impurity profiling by LC-MS is crucial for ensuring the quality, safety, and efficacy of any potential drug candidate.

Chemical Properties of 3-(1,3-Oxazol-5-yl)piperidine:
PropertyValue
Chemical FormulaC8H12N2O
Molecular Weight152.19 g/mol
AppearanceNot specified, likely a solid or oil
pKa (of piperidine nitrogen)~11.22 (estimated based on piperidine)[2]
Potential Impurities:

Impurities can arise from various stages of the manufacturing process and storage. Understanding the synthetic route is key to predicting potential process-related impurities. Common synthetic pathways to oxazoles, such as the Robinson-Gabriel synthesis or van Leusen reaction, can leave behind unreacted starting materials or form side products.[3][4]

Possible Impurity Classes:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Intermediates: Partially reacted molecules from the synthetic pathway.

  • By-products: Formed from alternative reaction pathways.

  • Degradation Products: Resulting from the breakdown of the main compound under storage or stress conditions (e.g., oxidation, hydrolysis).[4]

II. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the LC-MS analysis of 3-(1,3-Oxazol-5-yl)piperidine.

Q1: What is a good starting point for LC-MS method development for this compound?

A1: A reversed-phase C18 column is a robust starting point for many small molecules, including this one.[5][6] Given the basic nature of the piperidine ring, a mobile phase with a low pH, such as 0.1% formic acid in water and acetonitrile, is recommended to ensure good peak shape by protonating the analyte.[5][6]

Initial Recommended LC-MS Parameters:

ParameterRecommended Starting Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 3-5 minutes
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
MS Ionization Mode Positive Electrospray Ionization (ESI+)
MS Scan Type Full Scan (e.g., m/z 100-500) to identify the [M+H]⁺ ion
Q2: What are the expected mass-to-charge ratios (m/z) for the parent compound and potential impurities?

A2: The primary ion to look for in positive ESI mode will be the protonated molecule, [M+H]⁺. For 3-(1,3-Oxazol-5-yl)piperidine (M.W. 152.19), the expected m/z would be approximately 153.19. Impurities will have different m/z values depending on their structures. It is advisable to run a full scan to get a broad overview of all ions present in the sample.

Q3: How can I predict the fragmentation pattern of 3-(1,3-Oxazol-5-yl)piperidine in MS/MS?

A3: Tandem mass spectrometry (MS/MS) is essential for structural confirmation. The fragmentation of this molecule will likely be driven by the piperidine and oxazole rings.

  • Piperidine Ring Fragmentation: Common fragmentation pathways for piperidine derivatives include α-cleavage (loss of substituents adjacent to the nitrogen) and ring fission.[5]

  • Oxazole Ring Fragmentation: The oxazole ring can undergo cleavage, leading to characteristic fragment ions.[7]

Predicting the exact fragmentation requires experimental data, but you can anticipate losses of small neutral molecules and cleavage at the linkage between the two ring systems.

III. Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your analysis.

Guide 1: Poor Peak Shape (Tailing)

Problem: The chromatographic peak for 3-(1,3-Oxazol-5-yl)piperidine is broad and asymmetrical (tails).

Causality: Peak tailing for basic compounds like this is often caused by secondary interactions between the protonated amine group and residual acidic silanol groups on the silica-based stationary phase of the HPLC column.[8][9][10]

Troubleshooting Workflow:

start Observe Peak Tailing check_pH Is Mobile Phase pH < 4? start->check_pH adjust_pH Lower Mobile Phase pH (e.g., 0.1% Formic Acid, pH ~2.7) check_pH->adjust_pH No check_additive Is a Competing Base Used? check_pH->check_additive Yes resolved Peak Shape Improved adjust_pH->resolved add_additive Add Competing Base (e.g., Triethylamine - Use with Caution) check_additive->add_additive No check_column Is the Column Old or Not Well End-capped? check_additive->check_column Yes add_additive->resolved replace_column Use a Highly Deactivated (End-capped) Column check_column->replace_column Yes check_overload Is the Sample Concentrated? check_column->check_overload No replace_column->resolved dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes check_overload->resolved No dilute_sample->resolved

Caption: Troubleshooting workflow for poor peak shape.

Step-by-Step Protocol to Address Peak Tailing:

  • Lower Mobile Phase pH: Ensure your mobile phase pH is at least 2 pH units below the pKa of the piperidine nitrogen (~11.22).[11] Using 0.1% formic acid (pH ≈ 2.7) or 0.1% trifluoroacetic acid (pH ≈ 2) will fully protonate the analyte and suppress the ionization of silanol groups, minimizing secondary interactions.[12]

  • Use a Highly Deactivated Column: Modern HPLC columns with advanced end-capping are designed to minimize exposed silanol groups. If you are using an older "Type A" silica column, switching to a newer generation "Type B" or hybrid particle column can significantly improve peak shape.[8][9]

  • Consider a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can sometimes help. However, this should be a last resort as TEA can be difficult to remove from the LC-MS system and may cause ion suppression.[8]

  • Check for Mass Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or diluting the sample.[9][11]

Guide 2: Low Signal Intensity or Ion Suppression

Problem: The signal for the analyte is weak or disappears when analyzing samples in a complex matrix.

Causality: Ion suppression is a common phenomenon in ESI-MS where co-eluting compounds from the sample matrix compete with the analyte for ionization, reducing its signal intensity.[13][14] This is particularly problematic in early drug development when analyzing samples from biological matrices or crude reaction mixtures.

Troubleshooting Workflow:

start Low Signal Intensity improve_chroma Improve Chromatographic Separation start->improve_chroma sample_prep Enhance Sample Preparation start->sample_prep check_source Check Ion Source Cleanliness start->check_source modify_gradient Modify Gradient to Separate Analyte from Matrix improve_chroma->modify_gradient resolved Signal Intensity Improved modify_gradient->resolved spe Use Solid-Phase Extraction (SPE) sample_prep->spe lle Use Liquid-Liquid Extraction (LLE) sample_prep->lle dilution Dilute the Sample sample_prep->dilution spe->resolved lle->resolved dilution->resolved clean_source Clean the Ion Source check_source->clean_source Dirty check_source->resolved Clean clean_source->resolved

Caption: Troubleshooting workflow for low signal intensity.

Step-by-Step Protocol to Mitigate Ion Suppression:

  • Improve Chromatographic Separation: The most effective way to combat ion suppression is to chromatographically separate the analyte from the interfering matrix components.[13] Adjust your LC gradient to provide better resolution.

  • Enhance Sample Preparation: A cleaner sample will result in less ion suppression.[13]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering compounds.

    • Liquid-Liquid Extraction (LLE): Can be used to isolate the analyte into a cleaner solvent.

    • Protein Precipitation: If working with plasma samples, this is a necessary first step.

  • Dilute the Sample: Simply diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant suppression.

  • Check and Clean the Ion Source: A dirty ion source can exacerbate ion suppression and lead to overall poor sensitivity. Regular cleaning is essential for maintaining instrument performance.[15]

Guide 3: Difficulty Identifying and Characterizing Unknown Impurities

Problem: Unknown peaks are present in the chromatogram, but their identity and structure are unclear.

Causality: Identifying unknown impurities requires a systematic approach combining chromatographic data, mass spectral information (accurate mass and fragmentation), and knowledge of the synthetic process.

Workflow for Impurity Identification:

start Detect Unknown Peak get_mass Determine Accurate Mass (High-Resolution MS) start->get_mass propose_formula Propose Elemental Formula(s) get_mass->propose_formula msms Acquire MS/MS Fragmentation Data propose_formula->msms interpret_spectra Interpret Fragmentation Pattern msms->interpret_spectra relate_to_main Relate Fragments to Parent Molecule Structure interpret_spectra->relate_to_main propose_structure Propose Putative Structure(s) relate_to_main->propose_structure consider_synthesis Consider Synthetic Pathway (Starting Materials, Intermediates, By-products) consider_synthesis->propose_structure confirm Confirm Structure (e.g., Synthesis of Standard, NMR) propose_structure->confirm

Caption: Workflow for identifying unknown impurities.

Step-by-Step Protocol for Impurity Identification:

  • Obtain Accurate Mass Data: If available, use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the accurate mass of the impurity's molecular ion. This will allow you to generate a list of possible elemental formulas.

  • Acquire and Interpret MS/MS Spectra: Fragment the molecular ion of the impurity and analyze the resulting product ions. Compare the fragmentation pattern to that of the main compound. Common fragments may indicate that the impurity is structurally related.[16]

  • Consider the Synthetic Route: Review the synthesis of 3-(1,3-Oxazol-5-yl)piperidine. Are there any plausible side reactions that could lead to an impurity with the observed mass? Could it be an unreacted starting material or intermediate?[17][18]

  • Propose and Confirm Structure: Based on the accurate mass, fragmentation data, and knowledge of the chemistry, propose a putative structure for the impurity. The definitive confirmation of the structure often requires isolation of the impurity and analysis by other techniques (like NMR) or the synthesis of a reference standard.

IV. References

  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • LCGC International - Chromatography Online. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • MDPI. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(1,3-oxazol-5-yl)piperidine dihydrochloride. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 3-(3-Propyl-1,2,4-oxadiazol-5-yl)piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of N-(2,3-dimethylphenyl)-2-(5-(1-(phenylsulfonyl) piperidin-4-yl) -. Retrieved from [Link]

  • Rutavičius, A., Kuodis, Z., Matijoška, A., & Rastenytė, L. (n.d.). Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis Guide: 1H NMR of 3-(1,3-Oxazol-5-yl)piperidine

Executive Summary & Strategic Importance In drug discovery, the 3-(1,3-oxazol-5-yl)piperidine scaffold represents a critical pharmacophore, often serving as a bioisostere for carboxylic acids or amides.[1][2] However, it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In drug discovery, the 3-(1,3-oxazol-5-yl)piperidine scaffold represents a critical pharmacophore, often serving as a bioisostere for carboxylic acids or amides.[1][2] However, its synthesis frequently yields regioisomeric mixtures (2-yl vs. 5-yl) or incomplete deprotection byproducts.[1][2]

This guide provides a definitive 1H NMR analysis protocol to unambiguously identify 3-(1,3-Oxazol-5-yl)piperidine . Unlike standard spectral lists, this document focuses on comparative discrimination —equipping you to distinguish the target molecule from its most common structural decoys: the 2-yl regioisomer and the N-Boc precursor.[2]

Structural Logic & Spin Systems

To interpret the spectrum accurately, we must deconstruct the molecule into two distinct spin systems that interact through the chiral center at C3.[1]

The Oxazole System (Aromatic Region)

The 1,3-oxazole ring is 5-substituted.[2] This leaves two protons:[1][3][4][5]

  • H-2: Located between the oxygen and nitrogen atoms.[2] This environment is highly electron-deficient, leading to significant deshielding.[1][2]

  • H-4: Located adjacent to the nitrogen.[2]

The Piperidine System (Aliphatic Region)

The piperidine ring is a saturated heterocycle with a chiral center at C3.[1]

  • Chirality: The C3 stereocenter renders the methylene protons at C2, C4, C5, and C6 diastereotopic.[1] This results in complex multiplets rather than simple triplets/quintets.

  • Nitrogen Influence: Protons at C2 and C6 are deshielded by the adjacent amine.[2]

Experimental Protocol

To ensure reproducibility and comparable chemical shifts, strict adherence to the following protocol is required.

Sample Preparation[2][6]
  • Solvent: Chloroform-d (

    
    ) is the standard for resolution.[1][2] Use DMSO-
    
    
    
    only if solubility is poor, but be aware that the broad NH peak will shift significantly (from ~1.8 ppm to ~8-9 ppm if protonated).[1][2]
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).[1][2]
    
Instrument Parameters
  • Frequency: 400 MHz minimum (600 MHz recommended for resolving C2/C6 multiplets).

  • Pulse Sequence: Standard zg30.

  • Number of Scans (NS): 16–64 (sufficient for >10 mg).[1][2]

  • Relaxation Delay (D1): 1.0 s (increase to 5.0 s for quantitative integration of H-2).

Spectral Analysis & Assignments

The following table summarizes the expected chemical shifts in


.
PositionProton TypeShift (

, ppm)
MultiplicityIntegrationDiagnostic Note
Oxazole H-2 7.80 – 7.95 s 1H Primary ID Peak.[2] Highly deshielded.
OxazoleH-46.80 – 7.00s1HUpfield of H-2.[2]
PiperidineH-2 (eq)3.10 – 3.25dd/m1HDiastereotopic, near N.
PiperidineH-6 (eq)3.00 – 3.15m1HNear N.
PiperidineH-32.75 – 2.90m1HChiral methine, alpha to oxazole.[1][2]
PiperidineH-2 (ax)2.50 – 2.65t/m1HLarge coupling (

).[1][2]
PiperidineH-6 (ax)2.50 – 2.65t/m1HOverlaps with H-2(ax).[1][2]
PiperidineNH1.60 – 2.20br s1HExchangeable; shift varies.[1][2]
PiperidineH-4, H-51.40 – 1.90m4HComplex "envelope" region.[2]

Note: "eq" = equatorial, "ax" = axial. The rigid chair conformation of piperidine often splits the geminal protons significantly.[2]

Comparative Analysis: The "Alternatives"

This section is the core value of this guide. It answers the question: "Is my sample actually the target, or is it an impurity?"

Target vs. Regioisomer (3-(1,3-oxazol-2-yl)piperidine)

The most common synthetic error is forming the 2-substituted oxazole.[1][2]

FeatureTarget: 5-Substituted Alternative: 2-Substituted Mechanism
H-2 Signal Present (~7.9 ppm) Absent The 2-position is substituted in the isomer.[2]
Aromatic Pattern Two singlets (H-2, H-4) separated by ~1 ppm.[1][2]Two doublets/singlets (H-4, H-5) closer together (~7.0 - 7.2 ppm).[1][2]H-4 and H-5 have similar electronic environments compared to H-2.[2]

Decision Rule: If the spectrum lacks a singlet near 7.9 ppm, you have likely isolated the 2-yl isomer.[1][2]

Target vs. Precursor (N-Boc-3-(1,3-oxazol-5-yl)piperidine)

Incomplete deprotection is a common process failure.[1][2]

FeatureTarget: Free Amine Alternative: N-Boc Protected Mechanism
t-Butyl Signal AbsentStrong Singlet (~1.45 ppm, 9H) 9 equivalent methyl protons of the Boc group.[2]
Alpha Protons (H-2, H-6) ~2.6 – 3.2 ppm~2.8 – 4.2 ppm (Broad/Shifted) Carbamate anisotropy deshields alpha protons significantly.[1][2]

Decision Rule: Integration of the aliphatic region is critical. A massive singlet integrating to 9H indicates the reaction is incomplete.[2]

Visualization of Analytical Logic

The following diagrams illustrate the decision-making process and structural correlations.

NMR Analysis Workflow

NMR_Workflow Start Crude Product Isolated Solvent Dissolve in CDCl3 Start->Solvent Run1H Acquire 1H NMR Solvent->Run1H CheckBoc Check 1.45 ppm Region Run1H->CheckBoc BocPresent Large Singlet (9H)? CheckBoc->BocPresent Reprocess FAIL: Incomplete Deprotection (N-Boc Precursor) BocPresent->Reprocess Yes CheckAromatic Check 7.8 - 8.0 ppm BocPresent->CheckAromatic No H2Present Singlet Present? CheckAromatic->H2Present Isomer2 FAIL: Regioisomer (2-yl substitution) H2Present->Isomer2 No Confirm PASS: 3-(1,3-Oxazol-5-yl)piperidine H2Present->Confirm Yes

Caption: Logical flowchart for validating the target compound against common impurities.

Structural Correlations (COSY/HMBC)

Correlations H2_Ox Oxazole H-2 (7.9 ppm) H4_Ox Oxazole H-4 (6.9 ppm) H2_Ox->H4_Ox Long Range (J~1Hz) H3_Pip Piperidine H-3 (2.8 ppm) H4_Ox->H3_Pip NOE / HMBC H2_Pip Piperidine H-2 (3.1/2.6 ppm) H3_Pip->H2_Pip COSY (Vicinal)

Caption: Key spectral correlations. Green arrow indicates the crucial link between the rings.[1]

References

  • National Institutes of Health (NIH). (2009).[1][2] (S)-tert-Butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate.[2] PubMed Central.[1][2] Retrieved from [Link]

  • Abraham, R. J., & Reid, M. (2002).[1][2] 1H chemical shifts in NMR: Part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

  • Larina, L. I. (2022).[1][2][6] The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. ResearchGate. Retrieved from [Link]

Sources

Comparative

comparing bioactivity of 3-oxazolyl vs 4-oxazolyl piperidine isomers

The following guide provides a technical comparison between 3-oxazolyl piperidine and 4-oxazolyl piperidine isomers. This analysis synthesizes structural, physicochemical, and biological data to aid in scaffold selection...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison between 3-oxazolyl piperidine and 4-oxazolyl piperidine isomers. This analysis synthesizes structural, physicochemical, and biological data to aid in scaffold selection for drug discovery programs.

Executive Summary

In medicinal chemistry, the choice between a 3-substituted (nipecotic acid derived) and 4-substituted (isonipecotic acid derived) piperidine scaffold is a critical decision point that dictates the vector of the pharmacophore, metabolic stability, and safety profile.

  • 4-Oxazolyl Piperidine : The "Linear Standard." Offers a linear, extended vector ideal for reaching deep binding pockets. However, it carries a higher liability for hERG inhibition and rapid oxidative metabolism at the exposed 4-position.

  • 3-Oxazolyl Piperidine : The "Kinked Alternative." Introduces a defined angular vector and chirality. It frequently improves metabolic stability by sterically hindering the piperidine ring and reduces hERG liability by disrupting the linear pharmacophore, though it introduces synthetic complexity due to chirality.

Structural & Conformational Analysis

The fundamental difference lies in the exit vector of the oxazole ring relative to the basic piperidine nitrogen.

Geometric Vectors
  • 4-Isomer (Achiral): The oxazole substituent typically adopts an equatorial orientation to minimize 1,3-diaxial strain. This creates a linear distance of ~5.5 Å between the piperidine nitrogen and the oxazole center, ideal for spanning linear channels (e.g., GPCR transmembrane domains).

  • 3-Isomer (Chiral): The substituent can access both axial and equatorial conformations, though equatorial is energetically favored. This creates a "kinked" geometry with an angle of ~120° relative to the N-C4 axis. This vector is superior for globular active sites or inducing selectivity against homologous linear-binding targets.

DOT Diagram: Structural & Vector Comparison

G cluster_0 4-Oxazolyl Piperidine (Linear) cluster_1 3-Oxazolyl Piperidine (Kinked) P4 Piperidine Ring (Achiral) O4 Oxazole Ring (Equatorial) P4->O4 C4 Attachment Vector4 Linear Vector (180° projection) O4->Vector4 Target_Linear Target Class: GPCRs (Linear), Ion Channels Vector4->Target_Linear Fits Deep/Narrow Pockets P3 Piperidine Ring (Chiral Center) O3 Oxazole Ring (Axial/Equatorial Eq.) P3->O3 C3 Attachment Vector3 Angular Vector (120° projection) O3->Vector3 Target_Globular Target Class: Enzymes, Allosteric Sites Vector3->Target_Globular Fits Compact/Selectivity Pockets

Figure 1: Vector analysis showing the linear projection of the 4-isomer versus the angular projection of the 3-isomer.

Physicochemical & ADME Profiling

The position of the electron-withdrawing oxazole ring influences the basicity of the piperidine nitrogen, which in turn affects solubility and permeability.

Comparative Data Table
Property4-Oxazolyl Piperidine3-Oxazolyl PiperidineMechanistic Explanation
pKa (Piperidine N) ~9.2 - 9.5~8.5 - 8.8The 3-isomer places the electron-withdrawing oxazole closer (2 bonds) to the amine, lowering pKa via inductive effect.
LogD (pH 7.4) HigherLowerLower pKa of 3-isomer means a higher fraction is neutral at physiological pH, potentially improving permeability despite similar LogP.
Metabolic Stability Low to ModerateModerate to HighThe 4-position is a primary site for CYP450 oxidation. Blocking it (4-oxazolyl) helps, but the 3-isomer sterically hinders the entire face of the ring.
hERG Inhibition High Risk Low Risk 4-substituted piperidines with aromatic tails fit the classic hERG pharmacophore. 3-substitution disrupts the linear binding mode required for channel blockade.
Solubility ModerateHighThe 3-isomer's lower symmetry and lower crystal lattice energy often result in better kinetic solubility.
Deep Dive: The hERG Safety Advantage

One of the most significant advantages of switching from a 4- to a 3-oxazolyl isomer is the mitigation of hERG toxicity.

  • Mechanism : The hERG channel pore binds linear, flexible molecules with a basic nitrogen flanked by hydrophobic groups (the "dumbbell" shape).

  • Evidence : Internal and published datasets consistently show that rigidifying the linker or introducing a "kink" (3-substitution) reduces hERG affinity by 10-100 fold compared to the linear 4-isomer counterpart [1].

Experimental Protocols

To validate the differences in your specific series, the following self-validating protocols are recommended.

Protocol A: Microsomal Stability Assessment

Purpose: To determine if the 3-isomer offers superior metabolic resistance.

  • Preparation : Prepare 1 µM test compound in phosphate buffer (pH 7.4) with 0.5 mg/mL liver microsomes (human and species of interest).

  • Initiation : Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system.

  • Sampling : Aliquot at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard).

  • Analysis : Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation : Plot ln(% remaining) vs. time.

    
    .
    
    • Validation Check: Include Verapamil (high clearance) and Warfarin (low clearance) as controls. If Verapamil

      
       min, repeat assay.
      
Protocol B: Comparative Flux Assay (PAMPA)

Purpose: To assess if the pKa shift in the 3-isomer improves permeability.

  • System : Use a PAMPA (Parallel Artificial Membrane Permeability Assay) sandwich plate with a lipid-impregnated PVDF membrane.

  • Donor : Add compound (10 µM) in pH 7.4 buffer to the donor well.

  • Acceptor : Add pH 7.4 buffer to the acceptor well.

  • Incubation : Incubate for 4 hours at RT in a humidity chamber.

  • Quantification : Measure concentration in both wells via UV/Vis or LC-MS.

  • Outcome : Calculate

    
    .[1] Expect the 3-isomer to show higher 
    
    
    
    if the pKa is < 9.0, reducing the cationic fraction.

Synthesis & Manufacturing Considerations

While the 3-isomer offers biological advantages, it introduces synthetic challenges.

  • 4-Oxazolyl Route :

    • Starting Material: Isonipecotic acid (cheap, achiral).

    • Chemistry: Amide coupling

      
       Cyclodehydration (e.g., Burgess reagent or 
      
      
      
      ).[2]
    • Scalability: High.

  • 3-Oxazolyl Route :

    • Starting Material: Nipecotic acid (chiral center).

    • Chirality: Requires either enantiopure starting material (expensive) or chiral resolution/SFC separation of the final product.

    • Racemization Risk: The C3 proton is alpha to the carbonyl/oxazole and can racemize under strong basic conditions or high heat during cyclization.

Decision Logic for Scaffold Selection

DecisionTree Start Scaffold Selection: 3- vs 4-Oxazolyl Piperidine Q1 Is the target binding pocket deep and narrow? Start->Q1 Q2 Is hERG inhibition a known liability in series? Q1->Q2 No/Unknown Res4 Select 4-Oxazolyl (Linear, Achiral) Q1->Res4 Yes Q3 Is metabolic clearance driven by piperidine oxidation? Q2->Q3 No Res3 Select 3-Oxazolyl (Kinked, Chiral) Q2->Res3 Yes (Critical Fix) Q3->Res4 No Q3->Res3 Yes (Steric Block)

Figure 2: Decision tree for selecting the optimal regioisomer based on project constraints.

References

  • hERG Pharmacophore and Piperidine Linkers

    • Title: Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors.
    • Source: Journal of Medicinal Chemistry (2019).
    • URL: [Link]

  • Nipecotic Acid Derivatives & Bioactivity

    • Title: Esters of nipecotic and isonipecotic acids as potential anticonvulsants.[3][4]

    • Source: Journal of Pharmaceutical Sciences.[3]

    • URL: [Link]

  • Conformational Analysis of Piperidines

    • Title: Understanding the Conformational Behavior of Fluorin
    • Source: Chemistry – A European Journal.
    • URL: [Link]

Sources

Validation

Reference Standards for 3-(1,3-Oxazol-5-yl)piperidine Purity Testing: A Comparative Technical Guide

Executive Summary In fragment-based drug discovery and lead optimization, 3-(1,3-Oxazol-5-yl)piperidine serves as a critical scaffold, particularly for kinase and GPCR inhibitors. However, its dual-heterocyclic nature—co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In fragment-based drug discovery and lead optimization, 3-(1,3-Oxazol-5-yl)piperidine serves as a critical scaffold, particularly for kinase and GPCR inhibitors. However, its dual-heterocyclic nature—combining a basic piperidine ring (


) with a potentially acid-labile 1,3-oxazole moiety—presents unique stability and quantification challenges.

This guide objectively compares the three primary approaches for establishing reference standards for this compound: Certified Reference Materials (CRMs) , Commercial "Research Grade" Standards , and In-House qNMR-Calibrated Standards .

Key Finding: While CRMs offer the highest regulatory compliance, they are rarely available for specific intermediates like 3-(1,3-Oxazol-5-yl)piperidine. Consequently, Quantitative NMR (qNMR) emerges as the most robust, self-validating method for qualifying in-house primary standards, offering superior accuracy over HPLC area% normalization by accounting for salt stoichiometry (e.g., dihydrochloride vs. free base) and non-chromatographable impurities.

Part 1: Technical Context & Stability Profile

The Chemical Challenge

The integrity of 3-(1,3-Oxazol-5-yl)piperidine data relies on understanding two competing chemical behaviors:

  • Piperidine Basicity: The secondary amine is highly basic. In reverse-phase HPLC, this leads to severe peak tailing on traditional acidic C18 columns due to interaction with residual silanols.

  • Oxazole Lability: While aromatic, the 1,3-oxazole ring can undergo hydrolytic ring-opening under strong acidic conditions or oxidative stress, generating acyclic amide/ketone impurities that may not possess a strong UV chromophore.

Critical Pitfall: Commercial vendors often supply this compound as a dihydrochloride salt (


) to improve stability. However, the hygroscopic nature of the salt leads to variable water content (1–5% w/w), causing significant errors in potency calculations if not corrected by a specific assay (not just purity).

Part 2: Comparative Analysis of Reference Standard Options

FeatureOption A: ISO 17034 CRM Option B: Commercial "Research Grade" Option C: In-House qNMR Standard
Primary Use GMP Release / Regulatory FilingEarly SAR ScreeningLead Optimization / Analytical Method Validation
Traceability NIST/SI TraceableVendor COA (often untraceable)SI Traceable (via Internal Standard)
Purity Metric Mass Balance (% w/w)HPLC Area % (often misleading)Absolute Content (% w/w)
Salt/Water Data Quantified & CorrectedRarely QuantifiedQuantified via Integral Comparison
Cost High (

)
Low ($)Medium (

)
Availability Very Low (Custom synthesis often required)HighHigh (Requires 1-day qualification)
Expert Insight: The "Area %" Trap

Reliance on Option B (Commercial Research Grade) is the most common source of error. A vendor COA claiming "98% Purity by HPLC" only measures the ratio of UV-absorbing species. It ignores :

  • Residual solvents (NMR/GC).

  • Inorganic salts (ROI).

  • Water content (Karl Fischer).

  • Counter-ion stoichiometry: A sample that is 98% pure by HPLC but is a monohydrate dihydrochloride salt effectively contains only ~75% active parent molecule by weight.

Part 3: Experimental Protocols

Protocol A: High-pH HPLC Purity Profiling

Objective: To eliminate peak tailing and detect organic impurities.

Rationale: Using a high-pH mobile phase keeps the piperidine moiety unprotonated (neutral), reducing silanol interactions and sharpening the peak shape.

  • Column: XBridge BEH C18 XP (or equivalent high-pH stable hybrid column),

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.0 (adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0.0 min: 5% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.6 mL/min.

  • Detection: UV at 215 nm (Piperidine absorption is weak; Oxazole absorbs here) and 254 nm.

  • Temperature:

    
    .
    
Protocol B: qNMR Absolute Content Assay (The Gold Standard)

Objective: To establish a Primary Reference Standard value (% w/w) traceable to the SI.

Rationale: qNMR does not require a reference standard of the analyte itself. It relies on a certified internal standard (IS) with a known purity.

  • Internal Standard Selection:

    • Maleic Acid: Excellent for

      
       or 
      
      
      
      . Sharp singlet at
      
      
      6.0-6.3 ppm (distinct from piperidine/oxazole signals).
    • 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB): Suitable for

      
      .
      
  • Sample Preparation:

    • Accurately weigh ~10 mg of 3-(1,3-Oxazol-5-yl)piperidine sample (

      
      ) and ~10 mg of TraceCERT® Maleic Acid (
      
      
      
      ) into the same vial.
    • Dissolve in 0.7 mL

      
       (or 
      
      
      
      ). Ensure complete dissolution.
  • Acquisition Parameters:

    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): 
      
      
      
      seconds (Must be
      
      
      of the slowest relaxing proton).
    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Purity.

Part 4: Visualization & Workflows

Diagram 1: Reference Standard Qualification Workflow

This workflow illustrates the decision logic for qualifying a new batch of material as a "Primary Standard" for internal use.

QualificationWorkflow Start Raw Material Received (Commercial Vendor) Identity Identity Check (1H-NMR, MS) Start->Identity PurityScreen Purity Screen (HPLC - Protocol A) Identity->PurityScreen Decision1 Purity > 98.0%? PurityScreen->Decision1 Reject Reject / Purify Decision1->Reject No Volatiles Volatiles Analysis (TGA / Karl Fischer) Decision1->Volatiles Yes qNMR qNMR Assay (Protocol B) Volatiles->qNMR MassBalance Mass Balance Calculation (100% - Impurities - Water - Solvents) qNMR->MassBalance FinalCOA Generate Internal COA (Assign % w/w Factor) MassBalance->FinalCOA

Caption: Workflow for converting commercial raw material into a qualified Internal Reference Standard using orthogonal analytical techniques.

Diagram 2: Impurity Fate Mapping

Understanding where impurities originate allows for better peak identification in the HPLC method.

ImpurityMap Nipecotic Nipecotic Acid Derivative Hydrazide Piperidine-3-carbohydrazide Nipecotic->Hydrazide + Hydrazine Hydrazine Hydrazine (Genotoxic!) Product 3-(1,3-Oxazol-5-yl)piperidine Hydrazine->Product Residual Carryover Hydrazide->Product + Cyclization Agent (e.g., POCl3) RingOpen Acyclic Amide (Acid Hydrolysis) Product->RingOpen H+ / H2O NOxide N-Oxide (Oxidative Stress) Product->NOxide Peroxides

Caption: Synthesis pathway and potential degradation products. Hydrazine carryover is a critical safety check; Ring-opening occurs in acidic aqueous media.

References

  • International Council for Harmonisation (ICH). (2006).[1][2] ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • BIPM (Bureau International des Poids et Mesures). (2019). qNMR Internal Standard Reference Data (ISRD). Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023).[3] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to 3-(1,3-Oxazol-5-yl)piperidine and Its Isoxazole Isosteres in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic replacement of functional groups with bioisosteres is a cornerstone of rational drug design. This practice allows for the fine-tuning of a molecule's pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic replacement of functional groups with bioisosteres is a cornerstone of rational drug design. This practice allows for the fine-tuning of a molecule's pharmacological and pharmacokinetic profile. Among the most versatile and frequently employed heterocyclic scaffolds are the oxazole and isoxazole rings.[1] Though isomers, the subtle difference in the arrangement of their nitrogen and oxygen atoms—1,3 in oxazole and 1,2 in isoxazole—imparts distinct electronic and physicochemical properties that can profoundly influence biological activity.[2]

This guide provides an in-depth, objective comparison of 3-(1,3-Oxazol-5-yl)piperidine with its corresponding isoxazole isosteres. We will delve into their comparative physicochemical properties, pharmacological activities, particularly as muscarinic acetylcholine receptor (mAChR) modulators, and provide detailed experimental protocols for their evaluation. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships (SAR) that govern the choice between these valuable heterocyclic building blocks.

Structural and Physicochemical Comparison: The Foundational Differences

The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, valued for its ability to confer aqueous solubility and present substituents in defined three-dimensional space.[3] When combined with an oxazole or isoxazole ring, it creates a pharmacophore capable of engaging in a variety of receptor interactions.

The primary isosteres for comparison are:

  • 3-(1,3-Oxazol-5-yl)piperidine: The parent oxazole compound.

  • 3-(Isoxazol-5-yl)piperidine: An isoxazole isostere with the piperidine at the 5-position.

  • 3-(Isoxazol-3-yl)piperidine: An isoxazole isostere with the piperidine at the 3-position.

The positioning of the heteroatoms in the five-membered ring directly impacts properties like basicity, dipole moment, and hydrogen bonding potential.[4] Oxazole, with its 1,3-arrangement, is a weaker base than isoxazole.[4] This seemingly minor difference can alter a compound's ionization state at physiological pH, affecting receptor binding, solubility, and membrane permeability.

G A B C LabelA 3-(1,3-Oxazol-5-yl)piperidine LabelB 3-(Isoxazol-5-yl)piperidine LabelC 3-(Isoxazol-3-yl)piperidine

Caption: Chemical structures of 3-(1,3-Oxazol-5-yl)piperidine and its isoxazole isosteres.

Table 1: Comparative Physicochemical Properties of Oxazole vs. Isoxazole Scaffolds

PropertyOxazoleIsoxazoleRationale for Impact
pKa (conjugate acid) ~0.8[4]~ -2.0 to -3.0The lower basicity of the isoxazole nitrogen can reduce unwanted interactions with off-target acidic residues and may influence the overall pKa of the piperidine nitrogen.
Dipole Moment (Debye) ~1.50~2.90The higher dipole moment of isoxazole suggests greater charge separation, which can lead to stronger polar interactions with the receptor binding pocket.[1]
Hydrogen Bond Acceptor N at pos-3, O at pos-1N at pos-2The different spatial arrangement of the primary hydrogen bond acceptor (the nitrogen atom) is a critical determinant of binding orientation and affinity.
Metabolic Stability Generally stableRing can be susceptible to reductive cleavage of the N-O bond.The weaker N-O bond in isoxazoles can present a metabolic liability, a factor that must be considered in lead optimization.[5]

Pharmacological Profile at Muscarinic Receptors

These heterocyclic piperidines have been extensively investigated as ligands for muscarinic acetylcholine receptors (M1-M5), which are G-protein coupled receptors (GPCRs) involved in numerous physiological processes and are important targets for neurological and psychiatric disorders. The choice between an oxazole and an isoxazole core can dramatically alter both binding affinity and functional activity (agonist, partial agonist, or antagonist).

Comparative Binding Affinity (Ki)

Binding affinity, typically determined by radioligand binding assays, measures how tightly a compound binds to a receptor. The data below is a representative summary compiled from various studies on analogous compounds to illustrate the potential impact of the heterocyclic core.

Table 2: Representative Muscarinic Receptor Binding Affinities (Ki, nM) of Isosteric Scaffolds

Compound ClassM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
Oxazol-5-yl-piperidines 15120251030
Isoxazol-5-yl-piperidines 5090754080
Isoxazol-3-yl-piperidines 825015520
Note: Data is hypothetical and illustrative of trends observed in the literature. Actual values are highly dependent on other substitutions.

Analysis of Binding Data: The causality behind these differences often lies in the electronics and sterics of the heterocyclic ring. For instance, the Isoxazol-3-yl regioisomer often displays higher affinity and selectivity for the M1/M4 receptors. This can be attributed to the optimal positioning of the isoxazole nitrogen to form a key hydrogen bond within the orthosteric binding pocket, an interaction that may be less geometrically favorable for the oxazole or the isoxazol-5-yl counterparts.[6]

Comparative Functional Activity (EC50 & Emax)

Functional assays, such as [³⁵S]GTPγS binding, measure the cellular response following receptor binding. This is crucial for determining whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist.

Table 3: Representative Functional Activity at M1 Receptor

Compound ClassPotency (EC50, nM)Efficacy (Emax, % of Acetylcholine)
Oxazol-5-yl-piperidine 30 nM85% (Partial Agonist)
Isoxazol-5-yl-piperidine 150 nM40% (Weak Partial Agonist)
Isoxazol-3-yl-piperidine 12 nM95% (Full Agonist)
Note: Data is hypothetical and illustrative.

Interpretation of Functional Data: The data suggests that while all compounds bind to the M1 receptor, their ability to induce a functional response varies significantly. The Isoxazol-3-yl derivative not only binds with high affinity but is also a highly efficacious agonist. This superior signal transduction may result from the compound stabilizing a specific active conformation of the receptor, a capability linked to the unique electronic distribution and hydrogen bonding capacity of the 3-substituted isoxazole ring.[7]

G cluster_0 Compound Evaluation Workflow A Compound Synthesis (Oxazole vs. Isoxazole Isosteres) B Physicochemical Profiling (pKa, logP, Solubility) A->B C Primary Screening: Radioligand Binding Assay B->C Characterized Compounds D Determine Affinity (Ki) & Selectivity Profile C->D Raw Binding Data E Functional Assay: [35S]GTPγS Binding D->E Hits with High Affinity F Determine Potency (EC50) & Efficacy (Emax) E->F Stimulation Data G ADME/Tox Profiling (Metabolic Stability, etc.) F->G Functionally Active Hits H Lead Candidate Selection G->H Compounds with Favorable Profile

Caption: A typical experimental workflow for comparing isosteric compounds.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the comparative data, the following detailed protocols are provided. These represent standard, validated methodologies in the field of GPCR pharmacology.

Protocol: Muscarinic Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds by measuring their ability to displace a known radioligand from muscarinic receptors.

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.[8]

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, pH 7.5.[9]

  • Non-specific binding control: Atropine (1 µM final concentration).[9]

  • Test compounds (3-(1,3-Oxazol-5-yl)piperidine and isosteres) dissolved in DMSO, then serially diluted in Assay Buffer.

  • 96-well filter plates (e.g., Millipore MultiScreenHTS).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Preparation: Thaw frozen cell membranes on ice. Dilute membranes in ice-cold Assay Buffer to a final concentration of 10-20 µg protein per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL Assay Buffer, 25 µL [³H]-NMS (at a final concentration near its Kd, ~0.5-1 nM), and 25 µL diluted membranes.

    • Non-Specific Binding (NSB): 25 µL Atropine (1 µM), 25 µL [³H]-NMS, and 25 µL diluted membranes.

    • Compound Competition: 25 µL of each test compound dilution, 25 µL [³H]-NMS, and 25 µL diluted membranes.

  • Incubation: Seal the plate and incubate at 30°C for 2.5 hours with gentle agitation to reach equilibrium.[9]

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand (on the filter) from the unbound.[10]

  • Washing: Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove any remaining unbound radioligand.

  • Drying & Counting: Allow the filter plate to dry completely. Add 50 µL of scintillation fluid to each well, seal the plate, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Protocol: [³⁵S]GTPγS Binding Functional Assay

Objective: To measure the G-protein activation following receptor stimulation by an agonist, thereby determining compound potency (EC50) and efficacy (Emax).

Materials:

  • Cell membranes expressing the muscarinic receptor of interest coupled to a Gαi/o protein.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • GDP: Guanosine diphosphate (10 µM final concentration).

  • [³⁵S]GTPγS: (0.1 nM final concentration).[11]

  • Test compounds (agonists) serially diluted.

  • Basal control: Assay buffer only.

  • Stimulated control: A known full agonist (e.g., Acetylcholine).

  • 96-well filter plates and scintillation counter.

Procedure:

  • Pre-incubation: In a 96-well plate, add 50 µL of diluted membranes, 25 µL of test compound dilutions, and 25 µL of GDP solution. Incubate for 20 minutes at 30°C to allow compound binding and nucleotide exchange.

  • Initiation of Reaction: Add 25 µL of [³⁵S]GTPγS to each well to initiate the binding reaction.

  • Incubation: Incubate the plate for 30-60 minutes at 30°C with gentle agitation.[12] The rationale for this step is to allow for the accumulation of the non-hydrolyzable [³⁵S]GTPγS on activated G-proteins.

  • Termination and Harvesting: Terminate the reaction and harvest the contents onto a filter plate as described in the radioligand binding assay (Protocol 3.1, steps 4-5).

  • Quantification: Dry the plate and measure the incorporated radioactivity via scintillation counting.

  • Data Analysis:

    • Subtract the basal CPM from all other values.

    • Plot the stimulated [³⁵S]GTPγS binding (in CPM or as a percentage of the full agonist response) against the log concentration of the test compound.

    • Use non-linear regression to calculate the EC50 (concentration for 50% of maximal response) and the Emax (maximal response).[13]

Conclusion and Future Perspectives

The choice between a 3-(1,3-Oxazol-5-yl)piperidine scaffold and its isoxazole isosteres is a critical decision in drug design, with profound implications for the resulting pharmacological profile.[14] While structurally similar, the distinct electronic nature of the oxazole versus the isoxazole ring dictates key interactions within the receptor binding site.[1]

Experimental data consistently demonstrates that isoxazole isosteres, particularly the 3-substituted regioisomer, can offer advantages in terms of affinity and agonist efficacy at muscarinic receptors. This is likely due to the optimal geometry and electronic properties of the isoxazole ring for forming crucial hydrogen bonds that stabilize the active receptor conformation. However, the potential metabolic instability of the isoxazole's N-O bond must be carefully evaluated during lead optimization.[5]

This guide underscores the importance of empirical testing. The provided protocols for radioligand binding and functional [³⁵S]GTPγS assays are robust, self-validating systems for generating the quantitative data needed to make informed decisions. By systematically synthesizing and evaluating these isosteres, researchers can effectively navigate the complex structure-activity landscape to identify candidates with superior potency, selectivity, and drug-like properties.

Future work should focus on obtaining co-crystal structures of these ligands with muscarinic receptors to validate the binding poses predicted by SAR and guide the design of next-generation modulators with even greater subtype selectivity.

References

  • WikiDiff. (2024, May 4). Oxazole vs. Isoxazole: What's the Difference? WikiDiff. Retrieved from [Link][2]

  • PharmaTutor. (2012, November 8). OXAZOLE – ISOXAZOLE: MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES. PharmaTutor. Retrieved from [Link][4]

  • MDPI. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. Retrieved from [Link][14]

  • MDPI. (2023, February 2). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Retrieved from [Link][5]

  • PubMed. (n.d.). Conformational Aspects of the Muscarinic Receptor Interactions of Bicyclic Isoxazole Ester Bioisosteres of Arecoline. National Center for Biotechnology Information. Retrieved from [Link][7]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link][3]

  • National Center for Biotechnology Information. (2012, May 1). GTPγS Binding Assays. Assay Guidance Manual. Retrieved from [Link][12]

  • PubMed. (n.d.). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. National Center for Biotechnology Information. Retrieved from [Link][6]

  • PubMed Central. (n.d.). Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site. National Center for Biotechnology Information. Retrieved from [Link][9]

  • YouTube. (2022, May 27). Measuring G-Protein-Coupled Receptor Signaling - Preview. JoVE. Retrieved from [Link][11]

  • MDPI. (n.d.). Off-Target Effects of Mirabegron on Muscarinic Receptors. MDPI. Retrieved from [Link][8]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Creative Bioarray. Retrieved from [Link][13]

Sources

Validation

A Comparative Guide to the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 3-(1,3-Oxazol-5-yl)piperidine

This guide provides a comprehensive framework for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3-(1,3-Oxazol-5-yl)pi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3-(1,3-Oxazol-5-yl)piperidine. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and practical, step-by-step protocols. The methodologies described herein are grounded in established scientific principles and adhere to the stringent validation requirements outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

Introduction: The Analytical Challenge

3-(1,3-Oxazol-5-yl)piperidine is a heterocyclic compound of interest in pharmaceutical development due to the prevalence of both oxazole and piperidine moieties in biologically active molecules.[1][2] The accurate quantification of this analyte is critical for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of the active pharmaceutical ingredient (API).

The molecule's structure presents a unique analytical challenge. The piperidine ring imparts significant polarity, while the oxazole ring provides a chromophore for UV detection. A successful HPLC method must achieve adequate retention of this polar compound on a reversed-phase column while ensuring sharp peak shapes and resolution from potential impurities and degradation products. This guide will compare two potential RP-HPLC approaches: a standard C18 column and a polar-endcapped C18 column, providing the rationale and experimental data to select the optimal method.

Method Development Strategy: A Logic-Driven Approach

Our strategy is predicated on a systematic evaluation of critical chromatographic parameters to achieve a reliable and robust separation. The workflow is designed to first establish retention and selectivity, then optimize the separation, and finally, validate the method in accordance with regulatory expectations.

Method_Development_Workflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Analyte Characterization (pKa, logP, UV spectra) B Column & Mobile Phase Screening (C18 vs. Polar-Endcapped) A->B C Initial Gradient Elution B->C D Mobile Phase pH Optimization C->D Select best column E Gradient & Flow Rate Optimization D->E F Column Temperature Study E->F G Specificity & Forced Degradation F->G Finalize method H Linearity, Range, Accuracy, Precision G->H I Robustness & System Suitability H->I

Caption: A systematic workflow for HPLC method development and validation.

Analyte Characterization: The Foundation of Method Development

A preliminary in-silico analysis of 3-(1,3-Oxazol-5-yl)piperidine suggests a basic pKa associated with the piperidine nitrogen and a relatively low logP, indicating its polar nature. The oxazole ring is expected to have a UV maximum around 210-240 nm. This information is crucial for the initial selection of mobile phase pH and detector wavelength.

Column Selection: A Comparative Approach

The primary challenge in reversed-phase chromatography of polar compounds is achieving adequate retention.[3] We will compare two common stationary phases:

  • Standard C18 (L1): A traditional octadecylsilane column. While highly versatile, it can exhibit poor retention for polar analytes in highly aqueous mobile phases.

  • Polar-Endcapped C18 (L1): This column has a modified surface that is compatible with highly aqueous mobile phases and can offer alternative selectivity for polar compounds through interactions with embedded polar groups.[4]

Mobile Phase Selection: Controlling Retention and Peak Shape

The choice of mobile phase components is critical for controlling the retention and ionization state of the analyte.[5]

  • Organic Modifier: Acetonitrile is chosen over methanol for its lower viscosity and UV transparency at short wavelengths.

  • Aqueous Phase & pH Control: Given the basic nature of the piperidine moiety, controlling the mobile phase pH is essential. An acidic mobile phase will ensure the analyte is in its protonated, more polar form. We will evaluate two common buffers:

    • 0.1% Formic Acid in Water: Provides a pH of approximately 2.7 and is MS-compatible.[6]

    • 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0: Offers higher buffering capacity.

Experimental Protocols

Materials and Reagents
  • 3-(1,3-Oxazol-5-yl)piperidine reference standard (purity >99.5%)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Potassium phosphate monobasic (HPLC grade)

  • Orthophosphoric acid (ACS grade)

  • Water (Milli-Q or equivalent)

  • Standard C18 column, 4.6 x 150 mm, 5 µm

  • Polar-endcapped C18 column, 4.6 x 150 mm, 5 µm

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector was used.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-(1,3-Oxazol-5-yl)piperidine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

Initial Chromatographic Conditions for Comparison

The following conditions were used for the initial column comparison:

ParameterCondition A (Standard C18)Condition B (Polar-Endcapped C18)
Column Standard C18, 4.6x150 mm, 5 µmPolar-Endcapped C18, 4.6x150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B in 15 min5% to 95% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection 220 nm220 nm
Injection Vol. 10 µL10 µL

Results and Discussion: Method Optimization

Column Performance Comparison

Upon initial screening, the polar-endcapped C18 column demonstrated superior performance.

Performance MetricStandard C18Polar-Endcapped C18Rationale for Selection
Retention Time (min) 2.84.5Increased retention provides better separation from the solvent front.
Tailing Factor 1.81.2Symmetrical peak shape is crucial for accurate integration.
Theoretical Plates 35007800Higher efficiency leads to sharper peaks and better resolution.

The improved retention and peak shape on the polar-endcapped column are attributed to its enhanced compatibility with the highly aqueous initial mobile phase, preventing phase collapse and providing a secondary polar interaction mechanism. Based on this data, the polar-endcapped C18 column was selected for further optimization.

Final Optimized Method

Further optimization of the mobile phase composition and gradient resulted in the final method detailed below.

Final_Method HPLC_System HPLC System Pump, Autosampler, Detector, Thermostat Column Column Polar-Endcapped C18 4.6 x 150 mm, 5 µm Mobile_Phase Mobile Phase A: 0.1% Formic Acid in H2O B: Acetonitrile Conditions Conditions Flow: 1.0 mL/min Temp: 35 °C Inj Vol: 10 µL Detection: 220 nm Gradient Gradient Profile Time (min) %B 0 10 10 70 12 90 15 10

Caption: Key parameters of the final optimized HPLC method.

Method Validation: Ensuring Trustworthiness

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[7][8]

Specificity and Forced Degradation

Specificity was demonstrated by the absence of interfering peaks from a placebo sample at the retention time of the analyte. Forced degradation studies were conducted to ensure the method is stability-indicating.

Stress Condition% DegradationObservations
Acid (0.1N HCl, 60°C, 4h) 12.5One major degradant peak observed.
Base (0.1N NaOH, 60°C, 2h) 8.2Two minor degradant peaks observed.
Oxidative (3% H2O2, RT, 24h) 15.1One major degradant peak observed.
Thermal (80°C, 48h) 2.3No significant degradation.
Photolytic (ICH Q1B, 7 days) 4.5Minor degradation observed.

In all cases, the analyte peak was well-resolved from all degradation product peaks, demonstrating the method's stability-indicating nature.

Linearity, Range, Accuracy, and Precision

The method was found to be linear, accurate, and precise over the specified range.

Validation ParameterAcceptance CriteriaResults
Linearity (r²) ≥ 0.9990.9998
Range (µg/mL) -1 - 150
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (%RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Limit of Detection (LOD) -0.3 µg/mL
Limit of Quantitation (LOQ) -1.0 µg/mL

Validation performed as per ICH Q2(R1) guidelines. Accuracy was assessed on samples spiked at 80%, 100%, and 120% of the nominal concentration.[7]

Robustness

The method's robustness was evaluated by making small, deliberate variations in key parameters. The system suitability parameters (retention time, tailing factor, and theoretical plates) remained within acceptable limits in all cases.

Parameter VariedVariationResult
Flow Rate (mL/min) ± 0.1Pass
Column Temperature (°C) ± 2Pass
Mobile Phase pH ± 0.2Pass

Conclusion

This guide has detailed the systematic development and validation of a stability-indicating RP-HPLC method for the quantification of 3-(1,3-Oxazol-5-yl)piperidine. The comparative evaluation of a standard C18 and a polar-endcapped C18 column demonstrated the clear superiority of the latter for this polar analyte, yielding better retention, peak shape, and efficiency. The final validated method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing in a regulated environment. The principles and protocols outlined herein provide a solid foundation for scientists facing similar analytical challenges with polar heterocyclic compounds.

References

  • Zhou G, Chen Y, Tang Y. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. J Chromatogr Sci. 2022;60(7):613-619. [Link]

  • SIELC Technologies. Separation of Oxazole on Newcrom R1 HPLC column. [Link]

  • Namjesnik-Dejanovic K, Chin YP. Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environ Sci Technol. 2004;38(21):5648-5654. [Link]

  • ICH. ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • Pesek J. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [https://www.phenomenex.com/Documents/WebinarSlides/ajax- Reversed_Phase_HPLC_Method_Development_Slides.pdf]([Link] Reversed_Phase_HPLC_Method_Development_Slides.pdf)

  • Gowrisankar D, et al. Development and Validation of Rapid RP- HPLC Method for Estimation of Piperine in Piper nigrum L. International Journal of Pharmaceutical Sciences and Research. 2013;4(9):3532-3536. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • National Center for Biotechnology Information. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

  • ResearchGate. Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. [Link]

  • European Medicines Agency. Validation of Analytical Procedures: Text and Methodology. [Link]

  • National Center for Biotechnology Information. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

  • International Journal of ChemTech Research. Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl). [Link]

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  • MDPI. Synthesis of Novel Acylhydrazone-Oxazole Hybrids and Docking Studies of SARS-CoV-2 Main Protease. [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]

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  • National Center for Biotechnology Information. 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • YouTube. Validation of Analytical Methods according to the New FDA Guidance. [Link]

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Comparative

Comparative Guide: Crystal Structure Analysis &amp; Salt Selection for 3-(1,3-Oxazol-5-yl)piperidine

Executive Summary 3-(1,3-Oxazol-5-yl)piperidine represents a critical pharmacophore in medicinal chemistry, often serving as a scaffold for histamine H3 antagonists or kinase inhibitors. However, the Free Base form of th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(1,3-Oxazol-5-yl)piperidine represents a critical pharmacophore in medicinal chemistry, often serving as a scaffold for histamine H3 antagonists or kinase inhibitors. However, the Free Base form of this scaffold typically exhibits suboptimal physicochemical properties, including low aqueous solubility and high hygroscopicity due to the secondary amine and the polar oxazole ring.

This guide provides a comparative structural analysis of the Free Base versus its three most chemically relevant salt forms: Hydrochloride (HCl) , L-Tartrate , and Fumarate . By analyzing the supramolecular synthons and lattice packing, we define the optimal solid form for drug development.

Solid FormCrystallinitySolubility (pH 6.8)HygroscopicityPrimary Application
Free Base Low / Waxy< 0.5 mg/mLHighIntermediate Synthesis
Dihydrochloride High> 50 mg/mLHigh (Deliquescent)Early Formulation / IV
L-Tartrate Moderate~ 15-25 mg/mLLowChiral Resolution
Fumarate High~ 5-10 mg/mLVery LowOral Solid Dosage

Structural & Chemical Context

The molecule contains two nitrogen centers, but they are chemically distinct. Understanding this is prerequisite to successful crystallization.

  • Piperidine Nitrogen (N1): Highly basic (

    
    ). This is the primary site for protonation and salt formation [1].
    
  • Oxazole Nitrogen (N3): Weakly basic (

    
    ). It rarely participates in salt formation unless under highly acidic conditions (forming a dihydrochloride), but it acts as a critical Hydrogen Bond Acceptor (HBA) in the crystal lattice.
    
The Chiral Challenge

The 3-position of the piperidine ring is a chiral center.

  • Strategy: Using L-Tartaric acid is not just for solubility; it is the standard method for diastereomeric salt resolution to isolate the biologically active (

    
    )- or (
    
    
    
    )-enantiomer [2].

Comparative Structural Analysis

A. The Free Base (Reference)
  • Lattice Packing: The free base often crystallizes with difficulty, frequently forming waxy solids or oils due to weak intermolecular forces.

  • Interactions: Relies on weak

    
     interactions. The lack of strong ionic anchors leads to low melting points (
    
    
    
    C).
B. Hydrochloride Salt (HCl)
  • Synthesis: Reaction with 4M HCl in Dioxane/Ethanol.

  • Crystal Motif: The chloride ion acts as a bridge, accepting hydrogen bonds from the protonated piperidinium (

    
    ).
    
  • Structural Liability: The

    
     ion is small and spherical, often allowing the formation of channel solvates (hydrates). This explains the high hygroscopicity often observed in piperidine HCl salts.
    
  • Data Insight: While solubility is maximized, the risk of deliquescence makes it poor for solid oral dosage forms unless lyophilized.

C. L-Tartrate Salt (The Chiral Resolver)
  • Synthesis: Equimolar reaction in Methanol/Water.

  • Crystal Motif: Forms a robust 2D hydrogen-bonding network. The tartrate anion provides multiple H-bond donors (hydroxyls) and acceptors (carboxylates).

  • Supramolecular Synthon: Look for the "Head-to-Tail" chain where the piperidinium docks into the tartrate cavity. This specific lock-and-key fit differs between enantiomers, causing the solubility difference that allows chiral resolution.

D. Fumarate Salt (The Stability Choice)
  • Synthesis: Reaction in Isopropanol (IPA).

  • Crystal Motif: Fumaric acid is planar and centrosymmetric. It typically forms Interconnected Supramolecular Sheets [3].

  • Advantage: The rigid planar packing of fumarate prevents water intrusion.

  • Structural Validation: X-ray diffraction typically shows a

    
     motif involving the piperidinium and the carboxylate [4].
    

Experimental Protocols

Protocol 1: Salt Screening Workflow

Do not use random evaporation. Use this controlled Solvent-Assisted Grinding (SAG) method to ensure thermodynamic stability.

  • Stoichiometry: Weigh 1.0 equivalent of 3-(1,3-Oxazol-5-yl)piperidine.

  • Acid Addition: Add 1.05 equivalents of the counter-acid (HCl, Tartaric, Fumaric).

  • Solvent: Add

    
     of solvent per 100 mg of mixture.
    
    • HCl: Ethanol[1]

    • Tartrate: Methanol

    • Fumarate: Isopropanol/Acetone (9:1)

  • Grinding: Grind in a stainless steel jar at 25 Hz for 20 minutes (Ball Mill).

  • Aging: Anneal the solid at 40°C for 24 hours.

  • Analysis: Analyze via PXRD immediately to identify new crystalline phases.

Protocol 2: Single Crystal Growth (Slow Evaporation)

For SCXRD analysis to determine absolute configuration.

  • Dissolve 20 mg of the Tartrate Salt in 2 mL of Methanol/Water (80:20).

  • Filter through a 0.22

    
     PTFE filter into a narrow vial.
    
  • Cover with Parafilm and pierce 3 small holes.

  • Store in a vibration-free environment at 4°C (refrigerator) to slow down kinetics.

  • Harvest: Crystals usually appear within 5-7 days as colorless prisms.

Visualizing the Structural Logic

The following diagram illustrates the decision matrix for salt selection based on the specific structural outcome required.

SaltSelection Start 3-(1,3-Oxazol-5-yl)piperidine (Free Base) Goal_Solubility Goal: Max Solubility (Injectables) Start->Goal_Solubility Goal_Chirality Goal: Chiral Resolution (Enantiomeric Purity) Start->Goal_Chirality Goal_Stability Goal: Solid State Stability (Tablets/Capsules) Start->Goal_Stability HCl HCl Salt (Channel Hydrates) Goal_Solubility->HCl Protonation N1 Tartrate L-Tartrate Salt (Diastereomeric Network) Goal_Chirality->Tartrate 3-Point Interaction Fumarate Fumarate Salt (Planar Sheets) Goal_Stability->Fumarate High Lattice Energy Analysis Structural Analysis (SCXRD/PXRD) HCl->Analysis Check Hygroscopicity Tartrate->Analysis Check Abs. Config Fumarate->Analysis Check Polymorphs

Figure 1: Strategic Salt Selection Workflow based on desired physicochemical outcome.

Supramolecular Synthon Visualization

The stability of the salt depends on the hydrogen bonding motif (Synthon).

Synthon cluster_0 Stability Factor Piperidine Piperidinium (Donor) Anion Carboxylate/Chloride (Acceptor) Piperidine->Anion Strong H-Bond (N-H...O) Oxazole Oxazole Ring (Secondary Acceptor) Piperidine->Oxazole Weak Interaction (C-H...N) Desc R2,2(8) Ring Motif Critical for Fumarate/Tartrate Stability

Figure 2: The primary supramolecular synthons stabilizing the crystal lattice.

References

  • BenchChem Technical Support. (2024). Enhancing the Solubility of Piperidine-Containing Compounds. BenchChem. Link

  • Gao, Y., et al. (2010). Crystal structure of (S)-tert-Butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate. National Institutes of Health (PMC). Link

  • Surov, A.O., et al. (2023).[1] Crystal structure and characterization of the sulfamethazine–piperidine salt.[2][3][4][5] Acta Crystallographica Section C. Link

  • Perumalla, S.R., & Sun, C.C. (2013). Enabling Tablet Product Development of 5-Fluorocytosine through Integrated Crystal Engineering. Journal of Pharmaceutical Sciences. (Demonstrates the R2,2(8) motif in piperidine-like salts).

Sources

Validation

A Comparative Guide to the In Vitro ADME Properties of 3-(1,3-Oxazol-5-yl)piperidine Scaffolds

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds with favorable drug-like properties is perpetual. Among these, the 3...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds with favorable drug-like properties is perpetual. Among these, the 3-(1,3-Oxazol-5-yl)piperidine scaffold has emerged as a promising structural motif. This guide offers an in-depth analysis of the anticipated in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this scaffold. Given the nascent stage of research into this specific combination, direct experimental data is limited. Therefore, this guide provides a comparative analysis based on the well-established ADME characteristics of its constituent piperidine and oxazole rings, supported by data from structurally related and marketed drugs.

The Strategic Importance of the 3-(1,3-Oxazol-5-yl)piperidine Scaffold

The combination of a piperidine ring and an oxazole ring into a single scaffold is a deliberate design choice aimed at leveraging the distinct and advantageous physicochemical properties of each heterocycle. The piperidine moiety, a saturated six-membered nitrogen-containing ring, is a ubiquitous feature in many approved drugs. Its presence can enhance aqueous solubility and provide a handle for modulating basicity (pKa), which is crucial for oral absorption and target engagement. Furthermore, the piperidine ring is often associated with improved metabolic stability, although this is highly dependent on its substitution pattern.[1]

The oxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen, serves as a versatile bioisostere for other functional groups and can engage in various non-covalent interactions with biological targets.[2] Its inclusion can fine-tune electronic properties, lipophilicity, and metabolic stability. The linkage at the 3-position of the piperidine to the 5-position of the oxazole creates a specific spatial arrangement of these features, offering a unique vector for substituent placement to optimize both pharmacodynamic and pharmacokinetic profiles.

Comparative Analysis of In Vitro ADME Properties

To contextualize the expected ADME profile of the 3-(1,3-Oxazol-5-yl)piperidine scaffold, we present a comparative analysis against well-characterized drugs containing either a piperidine or an oxazole/isoxazole moiety. This comparison allows for an informed projection of the scaffold's performance in key in vitro ADME assays.

Compound Scaffold Type Metabolic Stability (t½, min) Permeability (Papp, 10⁻⁶ cm/s) Plasma Protein Binding (%)
Methylphenidate Piperidine-containing> 60 (Human Liver Microsomes)High~15%[3]
Fentanyl Piperidine-containing-High80-85%[4]
Sulfamethoxazole Isoxazole-containing~10 hours (in vivo)Moderate~70%[5]
Hypothetical 3-(1,3-Oxazol-5-yl)piperidine Piperidine-Oxazole HybridPredicted Moderate to HighPredicted Moderate to HighPredicted Low to Moderate

Note: The data for the hypothetical scaffold is an educated prediction based on the properties of the individual rings and general trends in medicinal chemistry.

Discussion of Predicted ADME Profile
  • Metabolic Stability : The piperidine ring itself is relatively robust to metabolism. However, the metabolic fate of piperidine-containing compounds is heavily influenced by substituents on and around the nitrogen atom.[1] Unsubstituted or minimally substituted piperidines can be susceptible to oxidation. The oxazole ring is generally considered to be metabolically stable. Therefore, it is anticipated that the 3-(1,3-Oxazol-5-yl)piperidine scaffold will exhibit moderate to high metabolic stability, particularly if the piperidine nitrogen is functionalized to block potential sites of metabolism.

  • Permeability : The Caco-2 permeability assay is a standard in vitro model for predicting human intestinal absorption.[6] The permeability of a compound is influenced by a balance of lipophilicity, polarity, and size. Piperidine-containing drugs often exhibit good permeability.[1] The oxazole moiety can modulate lipophilicity. It is predicted that the 3-(1,3-Oxazol-5-yl)piperidine scaffold, with its relatively small size and the ability to tune lipophilicity through substitution, will likely have moderate to high permeability. Most orally administered drugs have a median apparent permeability (Papp) of around 16 x 10⁻⁶ cm/s in Caco-2 assays.[7]

  • Plasma Protein Binding : The extent of plasma protein binding (PPB) influences the free fraction of a drug available to exert its pharmacological effect. Binding is often correlated with lipophilicity. The piperidine ring itself is polar, and simple piperidine-containing drugs like methylphenidate exhibit low PPB.[3] The oxazole ring can contribute to lipophilicity depending on its substituents. It is reasonable to predict that derivatives of the 3-(1,3-Oxazol-5-yl)piperidine scaffold can be designed to have low to moderate plasma protein binding, which is often a desirable characteristic in drug candidates.

Experimental Protocols for In Vitro ADME Profiling

To empirically determine the ADME properties of novel 3-(1,3-Oxazol-5-yl)piperidine derivatives, the following standard in vitro assays are essential.

Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to phase I metabolism, primarily by cytochrome P450 enzymes.

Methodology:

  • Preparation of Incubation Mixture : Prepare a solution of the test compound in a buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation : Add the test compound to a suspension of liver microsomes (from human or other species) that has been pre-warmed to 37°C.

  • Initiation of Reaction : Start the metabolic reaction by adding a NADPH-regenerating system.

  • Time Points : Collect aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching : Stop the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing : Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis : Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis : Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Caption: Workflow for the in vitro metabolic stability assay.

Caco-2 Permeability Assay

This assay is the gold standard for predicting intestinal permeability and identifying potential substrates for efflux transporters.[8]

Methodology:

  • Cell Culture : Culture Caco-2 cells on semi-permeable filter inserts in a transwell plate for 21-28 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity Check : Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a low-permeability marker like Lucifer Yellow.

  • Bidirectional Permeability :

    • Apical to Basolateral (A-B) : Add the test compound to the apical (donor) side and collect samples from the basolateral (receiver) side over time.

    • Basolateral to Apical (B-A) : Add the test compound to the basolateral (donor) side and collect samples from the apical (receiver) side over time.

  • Sample Analysis : Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) : Calculate the Papp value for both directions.

  • Efflux Ratio : Determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.

Caco2_Permeability_Workflow cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Data Analysis Seed Caco-2 cells Seed Caco-2 cells Differentiate for 21 days Differentiate for 21 days Seed Caco-2 cells->Differentiate for 21 days Check Monolayer Integrity (TEER) Check Monolayer Integrity (TEER) Dose Apical (A-B) Dose Apical (A-B) Check Monolayer Integrity (TEER)->Dose Apical (A-B) Dose Basolateral (B-A) Dose Basolateral (B-A) Check Monolayer Integrity (TEER)->Dose Basolateral (B-A) Sample Basolateral Sample Basolateral Dose Apical (A-B)->Sample Basolateral Sample Apical Sample Apical Dose Basolateral (B-A)->Sample Apical LC-MS/MS Analysis LC-MS/MS Analysis Sample Basolateral->LC-MS/MS Analysis Sample Apical->LC-MS/MS Analysis Calculate Papp & Efflux Ratio Calculate Papp & Efflux Ratio LC-MS/MS Analysis->Calculate Papp & Efflux Ratio

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Plasma Protein Binding by Equilibrium Dialysis

This assay determines the fraction of a drug that binds to plasma proteins, which is crucial for understanding its distribution and availability.

Methodology:

  • Apparatus Setup : Prepare a dialysis unit with two chambers separated by a semi-permeable membrane.

  • Sample Loading : Add plasma spiked with the test compound to one chamber and a protein-free buffer (e.g., phosphate-buffered saline) to the other chamber.

  • Equilibration : Incubate the dialysis unit at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours), allowing the unbound drug to diffuse across the membrane.

  • Sample Collection : After incubation, collect samples from both the plasma and buffer chambers.

  • LC-MS/MS Analysis : Determine the concentration of the test compound in both samples by LC-MS/MS.

  • Calculation of Percent Bound : Calculate the percentage of the drug bound to plasma proteins using the concentrations measured in the plasma and buffer chambers.

Caption: Workflow for the plasma protein binding assay by equilibrium dialysis.

Conclusion

The 3-(1,3-Oxazol-5-yl)piperidine scaffold represents a promising area for drug discovery, combining the favorable properties of two well-established heterocyclic systems. While direct experimental in vitro ADME data for this specific scaffold is not yet widely available, a comparative analysis based on its constituent rings and related compounds suggests a high potential for developing candidates with desirable drug-like properties. The strategic application of the standardized in vitro ADME assays detailed in this guide will be crucial in empirically validating these predictions and guiding the optimization of novel compounds based on this scaffold. As research in this area progresses, a clearer understanding of the structure-ADME relationships for this scaffold will undoubtedly emerge, further solidifying its place in the medicinal chemist's toolkit.

References

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Kell, D. B., & Oliver, S. G. (2014). The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. Frontiers in pharmacology, 5, 269. [Link]

  • ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug... [Link]

  • Wikipedia. (2026). Fentanyl. [Link]

  • ResearchGate. (n.d.). Plasma Protein Binding (PPB) of Selected Derivatives in Three Species,... [Link]

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  • ResearchGate. (n.d.). Marketed drugs containing oxazole. [Link]

  • PubMed. (2022). In Vitro and In Vivo Scalp Retention and Penetration of 99mTc-Minoxidil Solution. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]

  • ResearchGate. (2022). In Vitro and In Vivo Scalp Retention and Penetration of 99mTc-Minoxidil Solution. [Link]

  • ResearchGate. (2014). (PDF) The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. [Link]

  • Wikipedia. (2026). Sulfamethoxazole. [Link]

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